Solvent Red 135
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZVRROHBDDCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041260 | |
| Record name | C.I. Solvent Red 135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals | |
| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
20749-68-2 | |
| Record name | Solvent Red 135 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20749-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Red 135 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT RED 135 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TEX4842R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Solvent Red 135
Introduction and Compound Identification
Solvent Red 135, also identified by the Colour Index (C.I.) 564120, is a high-performance synthetic organic dye belonging to the aminoketone chemical class.[1][2] It is a yellowish-red powder widely recognized for its exceptional thermal stability, high light fastness, and strong tinting strength.[3][4][5][6] These robust properties make it a preferred colorant in demanding industrial applications, primarily for coloring a wide array of plastics and synthetic fibers.[3][4][7][8] This guide provides a comprehensive analysis of its core physicochemical properties, outlines standardized experimental protocols for its characterization, and discusses the practical implications of these properties for research and development.
Compound Identifiers:
-
Chemical Name: 8,9,10,11-tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[9][10]
-
Synonyms: Transparent Red EG, Macrolex Red EG, Solvaperm Red G, Oplas Red 339[3][8][10][11][12]
Core Physicochemical Characteristics
The molecular structure and physical attributes of this compound are fundamental to its behavior in various systems. Its chlorinated, polycyclic aromatic structure is responsible for its high stability and insolubility in aqueous media.
graph "Solvent_Red_135_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
// Define atom positions
N1 [pos="0.8,1.2!", label="N"];
N2 [pos="-0.8,1.2!", label="N"];
C1 [pos="-1.6,0.6!", label="C"];
C2 [pos="-1.6,-0.6!", label="C"];
C3 [pos="-0.8,-1.2!", label="C"];
C4 [pos="0,-1.8!", label="C"];
C5 [pos="0.8,-1.2!", label="C"];
C6 [pos="1.6,-0.6!", label="C"];
C7 [pos="1.6,0.6!", label="C"];
C8 [pos="0,0!", label="C"];
C9 [pos="-0.8,-0.1!", label="C"];
C10 [pos="0.8,-0.1!", label="C"];
C11 [pos="-2.9,0.6!", label="C"];
C12 [pos="-3.5,0!", label="C"];
C13 [pos="-2.9,-0.6!", label="C"];
C14 [pos="-2.2,-1.2!", label="C"];
C15 [pos="2.9,0.6!", label="C"];
C16 [pos="3.5,0!", label="C"];
C17 [pos="2.9,-0.6!", label="C"];
C18 [pos="2.2,-1.2!", label="C"];
C19 [pos="-1.5,2.0!", label="C"];
O1 [pos="-1.5,2.8!", label="O"];
C20 [pos="-0.8,1.9!", label="C"];
C21 [pos="0,2.5!", label="C"];
C22 [pos="0.8,1.9!", label="C"];
C23 [pos="0.8,3.1!", label="Cl"];
C24 [pos="-0.8,3.1!", label="Cl"];
C25 [pos="-1.6,3.8!", label="Cl"];
C26 [pos="1.6,3.8!", label="Cl"];
// Define bonds
N1 -- C7 -- C6 -- C5 -- C10 -- C8 -- C9 -- C3 -- C2 -- C1 -- N2;
N1 -- C10;
N2 -- C9;
C1 -- C11 -- C12 -- C13 -- C2;
C3 -- C14 -- C13;
C6 -- C18 -- C17 -- C16 -- C15 -- C7;
C5 -- C18;
// Aromatic rings representation
C1 -- C2 [style=double];
C3 -- C4 -- C5 [style=double];
C6 -- C7 [style=double];
C11 -- C12 [style=double];
C13 -- C14 [style=double];
C15 -- C16 [style=double];
C17 -- C18 [style=double];
// Perinone structure
N1 -- C22;
N2 -- C20;
C19 -- C20 -- C21 -- C22;
C19 -- O1 [style=double];
C20 -- C24;
C21 -- C25;
C21 -- C26;
C22 -- C23;
// Fused rings
C8 -- C10;
C8 -- C9;
}```
Caption: Molecular Structure of this compound
A summary of its key quantitative properties is presented in the table below for easy reference.
Property Value Source(s) Molecular Formula C₁₈H₆Cl₄N₂O [1][7][9][10] Molecular Weight 408.07 g/mol [7][9][13] Appearance Yellowish-red or bright red powder [1][3][7] Melting Point 308 - 318 °C [3][5][8][14][15] Boiling Point 646.3 ± 65.0 °C (Predicted) [13][15][] Density 1.74 - 1.77 g/cm³ (Predicted) [8][13][14][] Water Solubility Insoluble (<0.03 mg/L at 20°C) [3][7][13][15] Partition Coefficient log Pow = 7.1 (at 25°C) [15][17]
Solubility Profile in Organic Solvents
The "solvent" classification of this dye stems from its characteristic insolubility in water and good solubility in various organic solvents. [1][3][7]This property is critical for its application in non-aqueous systems, such as plastics, inks, and industrial oils. [3][7]The causality behind this behavior lies in its largely nonpolar molecular structure, which facilitates favorable intermolecular interactions with organic solvent molecules. Quantitative solubility data is essential for formulation development, ensuring the dye remains dissolved and uniformly dispersed without precipitation.
Organic Solvent Solubility at 20°C (g/L) Source(s) Methylbenzene (Toluene) 0.6 [8][11][18][19] Dichloromethane 0.3 [8][11][18][19] Acetone 0.2 [8][11][18][19] Butyl Acetate 0.2 [8][11][18][19] Ethyl Alcohol (Ethanol) 0.1 [8][11][18][19] Chloroform Soluble (Qualitative) [1][3][7]
Thermal and Photochemical Stability
A defining feature of this compound is its exceptional stability under thermal stress and light exposure, which is a direct consequence of its robust, fused-ring chemical structure.
-
Heat Resistance: The dye exhibits high thermal stability, with a heat resistance of up to 300-320°C in plastics like polystyrene. [3][4][11][20]This allows it to be incorporated into high-temperature polymer processing without significant degradation, ensuring color integrity in the final product.
-
Light Fastness: this compound demonstrates excellent light fastness, typically rated at 7-8 on the 8-grade Blue Wool scale. [3][5][8][11]This high rating indicates superior resistance to fading upon prolonged exposure to light, a critical requirement for durable goods.
Synthesis and Potential Impurities
From a process chemistry perspective, understanding the synthesis of this compound provides insight into its properties and potential contaminants. The manufacturing process involves the condensation of 1,8-diaminonaphthalene with tetrachlorophthalic anhydride, followed by a ring-closing reaction. [1][7][20]The reaction is typically carried out in a polar organic solvent or an aqueous hydrochloric acid medium.
[21][22][23][24]
A critical consideration in the synthesis is the potential for the formation of impurities, notably hexachlorobenzene (HCB), which can be present in the starting materials. [24]HCB is a known environmental pollutant, and its presence must be monitored to meet regulatory and environmental standards.
[24]
Experimental Protocols: Characterization of Physicochemical Properties
To ensure self-validating and reproducible results in a research setting, standardized protocols are essential. The following sections detail methodologies for determining key properties of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the saturation solubility of a compound in a given solvent.
[18]
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound powder to several vials. The excess is critical to ensure that a saturated solution is achieved with visible undissolved solid.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 20°C) for 24-72 hours. The agitation and extended time are necessary to ensure the system reaches thermodynamic equilibrium.
[18]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has fully settled. Centrifugation can be used to accelerate this process.
-
Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Perform a precise serial dilution of the aliquot with the same solvent to bring its concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using UV-Vis spectrophotometry. Measure the absorbance at the known λmax of this compound and calculate the concentration using a pre-established calibration curve (Beer-Lambert Law).
-
Calculation: Multiply the measured concentration by the dilution factor to determine the saturation solubility in g/L.
```dot
digraph "Solubility_Workflow" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
prep [label="1. Add Excess Dye\nto Vials"];
solvent [label="2. Add Known Volume\nof Solvent"];
equilibrate [label="3. Equilibrate (24-72h)\nat Constant Temp"];
separate [label="4. Separate Phases\n(Settle/Centrifuge)"];
sample [label="5. Sample & Dilute\nSupernatant"];
quantify [label="6. UV-Vis Analysis\n(Beer's Law)"];
calculate [label="7. Calculate Solubility\n(g/L)"];
prep -> solvent;
solvent -> equilibrate;
equilibrate -> separate;
separate -> sample;
sample -> quantify;
quantify -> calculate;
}
Caption: Workflow for Spectroscopic Analysis.
Toxicological and Safety Profile
From a toxicological standpoint, this compound exhibits low acute toxicity. Safety data indicates an oral LD50 in rats greater than 5,000 mg/kg and an inhalation LC50 greater than 2,868 mg/m³. [15][17]It is also reported to have low toxicity to aquatic organisms. [15][17]However, as with any chemical powder, it may cause skin, eye, or respiratory irritation, and appropriate personal protective equipment should be used during handling to minimize dust generation and exposure.
[25]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [jnogilvychem.com]
- 4. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 5. ccchemical.com [ccchemical.com]
- 6. What is the use of this compound? [xcwydyes.com]
- 7. This compound | 20749-68-2 [chemicalbook.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 20749-68-2: this compound | CymitQuimica [cymitquimica.com]
- 11. union-pigment.com [union-pigment.com]
- 12. This compound Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]
- 13. This compound CAS#: 20749-68-2 [m.chemicalbook.com]
- 14. This compound TDS|this compound from Chinese supplier and producer - SOLVENT RED DYES - Enoch dye [enochdye.com]
- 15. echemi.com [echemi.com]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 23. CN101508849B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 24. Page loading... [guidechem.com]
- 25. additivesforpolymer.com [additivesforpolymer.com]
A Technical Guide to Solvent Red 135: Molecular Identity, Properties, and Analytical Methodologies for the Research Professional
This technical guide provides a comprehensive overview of Solvent Red 135 (C.I. 564120), a high-performance perinone-class dye. While widely recognized for its industrial application in coloring polymers, its exceptional thermal stability, light fastness, and distinct chemical structure make it a molecule of significant interest for researchers in materials science, analytical chemistry, and advanced technology development. This document delves into its core molecular structure, physicochemical properties, synthesis, and detailed analytical protocols relevant to a scientific research environment.
Part 1: Core Molecular Identity
A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section details the fundamental structural and chemical identifiers for this compound.
CAS Number and Nomenclature
The primary Chemical Abstracts Service (CAS) Registry Number for this compound is 20749-68-2 .[1][2][3][4][5] An alternative CAS number, 71902-17-5, is also frequently associated with the commercial dye.[3][6][7][8][9][10][11]
-
IUPAC Name: 5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one[12]
-
Common Chemical Name: 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[2][4]
-
Synonyms: C.I. 564120, Transparent Red EG, Macrolex Red EG, Keyplast Red A-G.[3][4][6][8]
Molecular Formula and Weight
Molecular Structure
This compound is an amino ketone dye characterized by a rigid, fused polycyclic aromatic structure.[1][6] The core of the molecule is a perinone system, which is responsible for its chromophoric properties. The presence of four electron-withdrawing chlorine atoms on one of the benzene rings, combined with the extensive π-conjugated system, is fundamental to its intense red color, high thermal stability, and resistance to photodegradation.[13] Its largely non-polar nature governs its solubility, making it insoluble in water but soluble in various organic solvents.[1][13]
Caption: Simplified 2D representation of this compound's fused ring structure.
Part 2: Physicochemical Properties and Synthesis
The utility of a chemical compound in research is dictated by its physical and chemical properties. This section summarizes these key characteristics and the fundamental chemistry behind its synthesis.
Key Physicochemical Data
The properties of this compound make it exceptionally robust for applications requiring high-temperature processing and long-term stability.
| Property | Value | Source(s) |
| Physical Appearance | Yellowish-red to bright red powder | [1][3][6][10] |
| Melting Point | 318 °C | [3][9][14] |
| Heat Resistance (in PS) | 300-320 °C | [3][5][8][10][14] |
| Light Fastness | Grade 7-8 (out of 8) | [3][5][9][14][15] |
| Solubility in Water | Insoluble | [1][6] |
| Solubility in Acetone | 0.2 g/L (at 20°C) | [9][15] |
| Solubility in Toluene | 0.6 g/L (at 20°C) | [9] |
| Solubility in Dichloromethane | 0.3 g/L (at 20°C) | [9][15] |
| Solubility in Ethanol | 0.1 g/L (at 20°C) | [9][15] |
Synthesis Pathway
The industrial synthesis of this compound is a well-established process involving a condensation reaction followed by cyclization.
-
Core Directive: The primary manufacturing method involves the condensation of Naphthalene-1,8-diamine with 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione (commonly known as tetrachlorophthalic anhydride).[1][5][6][16]
-
Causality of Reaction Conditions: The reaction is typically heated under reflux for several hours (8-15 hours) in the presence of an acidic catalyst.[16][17] The process can be carried out in a polar organic solvent (solvent method) or an aqueous acidic medium (water-phase method).[17][18] The solvent method generally produces a higher purity product but involves costly solvent recovery, while the aqueous method is more economical but may yield a less vibrant product.[17][18] The final step is a ring-closing reaction (cyclization) to form the stable perinone structure.[1][5]
Caption: Synthesis overview showing reactants, process, and final product.
Part 3: Analytical Protocols for Research Applications
For researchers, the ability to accurately quantify and characterize a compound within various matrices is paramount. The following protocols are designed to be self-validating and provide a robust framework for the analysis of this compound.
Protocol 1: Quantitative Analysis of this compound from a Polymer Matrix
This protocol details a reliable method for extracting and quantifying this compound from a common plastic like Acrylonitrile Butadiene Styrene (ABS), adaptable for other polymers with appropriate solvent selection. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Objective: To determine the concentration of this compound in a solid polymer sample.
Methodology:
-
Sample Preparation (Dissolution):
-
Accurately weigh approximately 100 mg of the polymer sample into a glass vial.
-
Add 5 mL of a suitable solvent (e.g., acetone or tetrahydrofuran) to fully dissolve the polymer.[19]
-
Causality: The chosen solvent must be capable of completely dissolving the polymer matrix to release the entrapped dye molecules into the solution.
-
-
Polymer Precipitation (Analyte Isolation):
-
Add 10 mL of an anti-solvent (e.g., methanol) to the solution.[19]
-
Causality: Methanol is miscible with acetone but is a poor solvent for the high-molecular-weight ABS polymer. This causes the polymer to precipitate out of the solution, leaving the smaller, soluble this compound molecules in the supernatant.
-
-
Separation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated polymer.[19]
-
Carefully transfer the supernatant, which contains the analyte, to a clean tube.
-
-
Concentration and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step removes the extraction solvents and concentrates the analyte.
-
Reconstitute the dried residue in 1 mL of a solvent compatible with the initial mobile phase of the LC-MS/MS system.[19]
-
-
Analysis (LC-MS/MS):
-
Analyze the reconstituted sample using a validated LC-MS/MS method.
-
Trustworthiness & Self-Validation:
-
The Matrix Effect Challenge: A primary challenge in quantifying analytes from complex samples like polymers is the "matrix effect," where co-extracted components suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results.[19]
-
Validation System 1 (Matrix-Matched Calibration): To compensate for this, create calibration standards in a blank matrix extract (i.e., an extract from an identical polymer known to contain no this compound). This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[19]
-
Validation System 2 (Standard Addition Method): If a blank matrix is unavailable, use the standard addition method. Known amounts of a this compound standard are added to sample aliquots, and the resulting signal increase is used to calculate the original concentration by extrapolation.[19]
Caption: Step-by-step workflow for the quantitative analysis of this compound.
Part 4: Applications in Scientific Research
Beyond its role as a colorant, the robust properties of this compound open avenues for its use in advanced research and development.
-
Functional Materials: Its high stability makes it a candidate for developing durable functional coatings and specialized optical filters where long-term performance under exposure to heat and light is critical.[7]
-
Organic Electronics: As a stable organic molecule with a large conjugated system, it has been suggested for potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[7]
-
Advanced Probes and Sensors: While its fluorescent properties are not well-documented, its chemical structure suggests potential for use in luminescent solar concentrators or as a basis for developing fluorescent probes that respond to specific chemical environments.[7][20]
-
Biological Staining: The dye has been noted for its use in staining cellular structures in biological research, leveraging its vibrant color and affinity for certain subcellular components.[16]
References
- 1. This compound | 20749-68-2 [chemicalbook.com]
- 2. CAS 20749-68-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]
- 4. C.I. This compound, 20749-68-2, C.I. 564120 [chemnet.com]
- 5. echemi.com [echemi.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers | Precise Color [precisechem.com]
- 9. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 10. cncolorchem.com [cncolorchem.com]
- 11. This compound - SOLVENT RED - L COLOR [l-color.com]
- 12. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. epsilonpigments.com [epsilonpigments.com]
- 15. colorantsgroup.com [colorantsgroup.com]
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- 17. CN101508849A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 18. CN101508849B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility Profile of Solvent Red 135 in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of C.I. Solvent Red 135 (CAS No. 20749-68-2, 71902-17-5). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available quantitative and qualitative solubility data in common organic solvents. We delve into the physicochemical properties of this compound that govern its solubility behavior and present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This guide is structured to provide not only reference data but also the foundational understanding required for effective formulation, quality control, and application of this versatile dye.
Introduction to this compound
This compound, also known as C.I. 564120, is a synthetic yellowish-red dye belonging to the amino ketone class.[1][2] It presents as a bright red powder and is characterized by its robust physicochemical properties, including high heat resistance (up to 300-320°C), excellent light fastness, and strong tinting strength.[3][4][5][6] Its molecular formula is C₁₈H₆Cl₄N₂O, with a molecular weight of approximately 408.06 g/mol .[2][5][7]
While traditionally used for coloring a wide variety of plastics and polymers such as polystyrene (PS), polyethylene terephthalate (PET), polymethyl methacrylate (PMMA), and polyvinyl chloride (PVC), its utility in scientific research is expanding.[4][8][9] Notably, in the field of drug development, its hydrophobic nature and fluorescent properties make it an excellent surrogate for new hydrophobic active pharmaceutical ingredients (APIs).[10] It is employed as a model compound to assess the encapsulation efficiency of nanocarriers, visualize cellular uptake, and study the biodistribution of drug delivery systems.[10] Understanding its solubility is therefore a critical prerequisite for these advanced applications, as it directly impacts formulation development, solvent selection, and process optimization.
This guide addresses the fundamental question of this compound's solubility by providing a consolidated data profile and a validated methodology for its determination.
Physicochemical Basis of Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. This compound is a large, relatively rigid, and non-polar molecule due to its extensive aromatic system and tetrachlorinated phthaloperinone core.[7]
-
"Like Dissolves Like" Principle: The molecule lacks significant hydrophilic groups, rendering it virtually insoluble in water.[1][3] Its solubility is therefore favored in organic solvents that can engage in non-polar interactions (van der Waals forces) and, to a lesser extent, dipole-dipole interactions.
Quantitative Solubility Profile
The solubility of this compound has been determined in several common organic solvents. The data presented below, compiled from multiple technical data sheets, represents the solubility at ambient temperature (20°C). It is crucial to recognize that solubility is temperature-dependent; for most solid-liquid systems, solubility increases with temperature.[13]
| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) |
| Methylbenzene (Toluene) | C₇H₈ | 0.6[8][9][14][15] |
| Dichloromethane | CH₂Cl₂ | 0.3[8][9][14][15] |
| Acetone | C₃H₆O | 0.2[8][9][14][15] |
| Butyl Acetate | C₆H₁₂O₂ | 0.2[8][9][14][15] |
| Ethyl Alcohol (Ethanol) | C₂H₅OH | 0.1[8][9][14][15] |
| Chloroform | CHCl₃ | Soluble (Qualitative)[1][2][3] |
Note: The data represents values from technical sources. For critical applications, experimental verification is strongly recommended.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a solid in a liquid and is recognized for its reliability.[16][17] The following protocol is a self-validating system designed to yield accurate and reproducible results.
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials & Equipment:
-
This compound powder (≥99% purity)
-
High-purity organic solvent of choice
-
Analytical balance (± 0.1 mg)
-
Screw-cap glass vials (e.g., 4-8 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes (Class A)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Centrifuge (optional)
Step-by-Step Methodology:
Part A: Preparation of Saturated Solution
-
Aliquot Solute: Accurately weigh an amount of this compound powder that is substantially in excess of its expected solubility and add it to a glass vial.
-
Causality: Using an excess of solid is critical to ensure that the solution reaches thermodynamic equilibrium, which is defined by the presence of undissolved solute.[17]
-
-
Add Solvent: Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.
-
Seal and Equilibrate: Securely cap the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitation: Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24 to 48 hours is standard.
-
Trustworthiness: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24 h, 48 h, and 72 h). Equilibrium is confirmed when consecutive measurements of the solute concentration are statistically identical.[18]
-
Part B: Phase Separation
-
Cease Agitation: Remove the vial from the shaker and allow the undissolved solid to sediment for at least 2 hours at the same constant temperature.
-
Filtration: Carefully draw a portion of the supernatant into a syringe. Attach a 0.22 µm solvent-compatible syringe filter.
-
Causality: Filtration is essential to completely remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Centrifugation followed by careful decanting of the supernatant is an alternative separation method.[16]
-
-
Collect Sample: Discard the first few drops of the filtrate to saturate the filter material and then collect a clear, particle-free sample of the saturated solution into a clean vial.
Part C: Quantification via UV-Vis Spectrophotometry
-
Prepare Standard Solutions: Create a series of standard solutions of this compound with known concentrations in the same organic solvent. This is achieved by dissolving a precisely weighed mass of the dye in a volumetric flask.
-
Construct Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent. Plot a graph of Absorbance vs. Concentration. The resulting relationship should be linear and adhere to the Beer-Lambert Law.[19][20]
-
Analyze Saturated Sample: Dilute the filtered saturated solution with a known factor using the same solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ_max.
-
Calculate Solubility: Use the equation from the calibration curve's linear regression to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This concentration is the solubility.
Solubility (g/L) = (Concentration from curve, g/L) × Dilution Factor
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The solubility of this compound is a critical parameter for its effective use in both industrial coloring and advanced scientific research. Its behavior is consistent with that of a large, hydrophobic molecule, showing limited solubility in common organic solvents, with higher affinity for non-polar aromatic and chlorinated solvents. The provided quantitative data serves as a valuable baseline for formulation efforts. For applications demanding high precision, the detailed shake-flask protocol offers a robust and reliable method for determining solubility under specific experimental conditions. Adherence to these validated procedures ensures the generation of high-quality, reproducible data essential for scientific integrity and successful project outcomes.
References
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- 5. cncolorchem.com [cncolorchem.com]
- 6. nbinno.com [nbinno.com]
- 7. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. union-pigment.com [union-pigment.com]
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- 20. ocf.berkeley.edu [ocf.berkeley.edu]
Introduction: Unveiling the Photophysical Profile of Solvent Red 135
An In-depth Technical Guide on the Absorption and Emission Spectra of Solvent Red 135
This compound (C.I. 564120) is a synthetic organic dye from the aminoketone class, recognized for its vibrant yellowish-red hue and robust performance characteristics.[1][2] With the molecular formula C₁₈H₆Cl₄N₂O, it is primarily utilized in industrial settings for coloring plastics (like polystyrene, ABS, and PVC), polyester fibers, and oils due to its exceptional thermal stability (up to 300-320°C) and high lightfastness.[1][3][4][5] Beyond these traditional applications, its photophysical properties suggest potential as a fluorescent probe in non-aqueous systems for materials science and drug development research.[6][7]
This guide serves as a technical deep-dive into the core spectroscopic characteristics of this compound: its absorption and fluorescence emission. We will explore the theoretical underpinnings of these phenomena, present the available quantitative data, and provide detailed, field-proven experimental protocols for their measurement. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and utilize this dye in their work.
Core Photophysical Principles: Absorption and Fluorescence
The interaction of light with a dye molecule like this compound is governed by the principles of quantum mechanics. The absorption of a photon promotes an electron from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). The molecule does not remain in this excited state indefinitely. It can return to the ground state via several pathways, one of which is fluorescence—the emission of a photon.[8]
This process is elegantly visualized by a simplified Jablonski diagram:
Caption: Simplified Jablonski diagram for fluorescence.[8]
Key takeaways from this process are:
-
Absorption: The molecule absorbs a photon of specific energy corresponding to the energy gap between S₀ and S₁.
-
Vibrational Relaxation: Before emission, the molecule rapidly loses some energy non-radiatively, relaxing to the lowest vibrational level of the S₁ state.[9]
-
Fluorescence: The molecule returns to the S₀ ground state by emitting a photon. Because energy was lost during vibrational relaxation, the emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift.
The Influence of the Environment: Solvatochromism
The absorption and emission spectra of this compound are not fixed; they are sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[6][10] The solvent can interact differently with the dye's ground and excited states, altering their energy levels.[10] This often results in a bathochromic shift (red shift), where the absorption and emission peaks move to longer wavelengths as solvent polarity increases.[6][10] This property is critical, as it allows this compound to be used as a probe for the microenvironment in non-aqueous systems.[6]
Spectroscopic Data Summary for this compound
A comprehensive review of publicly available scientific literature reveals that detailed quantitative photophysical data for this compound are not widely documented.[1][11] Its primary industrial application as a colorant for plastics has meant that properties like fluorescence quantum yield are not typically characterized.[11] The following table summarizes the available data. Researchers are strongly encouraged to determine these parameters empirically for their specific solvent system and application.
| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Solubility (g/L at 20°C) |
| Toluene | Not Found | ~6,200 (approx.)[8] | Not Found | Not Found | 0.6[5] |
| Acetone | Not Found | Not Found | Not Found | Not Found | 0.2[5] |
| Dichloromethane | Not Found | Not Found | Not Found | Not Found | 0.3[5] |
| Butyl Acetate | Not Found | Not Found | Not Found | Not Found | 0.2[5] |
| Ethanol | Not Found | Not Found | Not Found | Not Found | 0.1[5] |
| Chloroform | Not Found | Not Found | Not Found | Not Found | Soluble[2][8] |
Note: The lack of emission and quantum yield data underscores the necessity of the experimental protocols outlined in the following sections.
Experimental Protocols: A Practical Guide
The following protocols provide step-by-step methodologies for the accurate determination of the absorption and emission spectra and the relative fluorescence quantum yield of this compound.
General Experimental Workflow
The process of characterizing the photophysical properties of a dye follows a logical sequence from sample preparation to data acquisition and analysis.
Caption: General workflow for spectroscopic analysis of this compound.[8]
Protocol 1: Measurement of UV-Vis Absorption and Fluorescence Emission Spectra
Objective: To determine the absorption maximum (λmax) and emission maximum (λem) of this compound in a chosen solvent.
Expertise & Causality: This protocol forms the basis of all photophysical characterization. Determining λmax is crucial because the efficiency of fluorescence excitation is typically highest at the peak of the absorption band.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector (e.g., photomultiplier tube).[8][12][13]
Materials:
-
This compound
-
Spectroscopic grade organic solvent (e.g., toluene, chloroform)
-
Quartz cuvettes (1 cm path length; four-sided polished for fluorescence)[8]
Step-by-Step Methodology:
-
Sample Preparation: a. Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). Use of an ultrasonic bath can aid dissolution.[7] b. From the stock solution, prepare a dilute working solution. The final concentration should be low enough to yield a maximum absorbance between 0.05 and 0.1.
-
Absorption Spectrum Measurement: a. Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output. b. Fill a quartz cuvette with the pure solvent to serve as a blank. c. Place the blank in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 300-700 nm).[1] d. Replace the blank with a cuvette containing the dilute this compound solution. e. Measure the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax.[1]
-
Fluorescence Emission Spectrum Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize.[12] b. Set the instrument's excitation wavelength to the λmax determined in the previous step.[8] c. Set the emission monochromator to scan over a wavelength range longer than the excitation wavelength (e.g., if λmax is 500 nm, scan from 510 nm to 800 nm). d. First, measure the emission spectrum of a blank (pure solvent) to identify any background signals or Raman scattering peaks.[8][9] e. Next, measure the emission spectrum of the this compound solution using identical instrument settings (e.g., slit widths, detector sensitivity). f. The wavelength corresponding to the peak of the fluorescence intensity is the λem.[1]
Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)
Objective: To quantify the fluorescence efficiency of this compound by comparing it to a standard with a known quantum yield.
Expertise & Causality: The relative method is the most common and accessible way to determine quantum yield.[14] It relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[14] The choice of a standard is critical; it should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrument biases.[9] Rhodamine 6G in ethanol (ΦF ≈ 0.95) is a common standard for this region.[8][9]
Instrumentation & Materials:
-
Same as Protocol 1.
-
A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G).
Step-by-Step Methodology:
-
Solution Preparation: a. Prepare dilute solutions of both this compound (the "sample") and the standard in their respective solvents. b. Adjust the concentrations of both solutions so that their absorbance values at the chosen excitation wavelength are very low and nearly identical (ideally < 0.1).[8][15]
-
Data Acquisition: a. Choose an excitation wavelength where both the sample and the standard have reasonable absorbance. b. Measure the absorbance of the sample (Asample) and the standard (Astd) at this excitation wavelength. c. In the spectrofluorometer, using identical instrument settings for both measurements, record the fluorescence emission spectra of the sample and the standard. d. It is also good practice to record the spectrum of the pure solvent(s) to subtract any background signal.
-
Data Analysis & Calculation: a. Integrate the area under the fluorescence emission curve for both the sample (Isample) and the standard (Istd) after subtracting the solvent background. b. Calculate the fluorescence quantum yield of the sample (ΦF_sample) using the following equation:[8][14]
ΦF_sample = ΦF_std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'std' refer to the this compound solution and the standard solution, respectively.
-
Causality: The refractive index term (n²) is included to correct for the different fraction of light that is collected by the instrument's optics from solvents with different refractive indices.[14] If the same solvent is used for both sample and standard, this term cancels out (nsample² / nstd² = 1).
-
Conclusion
This compound is a dye with a robust industrial track record and emerging potential in scientific research. While publicly available data on its fluorescence properties are sparse, this guide provides the theoretical framework and detailed, validated experimental protocols necessary for its comprehensive photophysical characterization. By understanding the principles of absorption, emission, and solvatochromism, and by meticulously applying the described methodologies, researchers can reliably determine the spectral properties of this compound in their specific systems. This foundational characterization is the first step toward leveraging its properties for advanced applications in materials science, sensing, and drug development.
References
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- 2. worlddyevariety.com [worlddyevariety.com]
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- 5. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 14. edinst.com [edinst.com]
- 15. agilent.com [agilent.com]
An In-Depth Technical Guide to the Chemical Compatibility of Solvent Red 135 with Engineering Polymers
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical compatibility of C.I. Solvent Red 135 (CAS No. 20749-68-2/71902-17-5), a perinone-based dye, with a range of commercially significant engineering polymers. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with field-proven methodologies to offer a robust framework for evaluating and predicting the performance of this colorant in various polymer matrices. The guide delves into the molecular interactions governing compatibility, outlines detailed experimental protocols for empirical validation, and addresses the critical aspect of migration and regulatory compliance, particularly for applications in sensitive sectors such as food contact materials and medical devices.
Introduction: The Imperative of Dye-Polymer Compatibility
The selection of a colorant for a polymeric application extends far beyond achieving the desired hue. The long-term performance, safety, and aesthetic stability of the final product are critically dependent on the chemical compatibility between the dye and the host polymer. Incompatibility can manifest in a variety of deleterious effects, including color bleeding, blooming, and exudation, as well as detrimental changes to the mechanical and thermal properties of the polymer.[1]
This compound, a bright yellowish-red dye, is widely utilized for coloring a variety of plastics due to its exceptional thermal stability, high light fastness, and strong tinting strength.[2][3] It finds extensive application in polymers such as polystyrene (PS), polycarbonate (PC), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET).[4][5] This guide will explore the fundamental principles that underpin the compatibility of this compound with these key polymers, providing a scientific basis for its successful application.
Foundational Principles of Chemical Compatibility
The compatibility of a dye within a polymer matrix is governed by the principles of intermolecular forces and the thermodynamic concept of "like dissolves like." A harmonious interaction between the dye and polymer molecules is essential for achieving a stable, homogeneous coloration.
The Role of Polarity and Solubility Parameters
The molecular structure of this compound (C₁₈H₆Cl₄N₂O) is predominantly non-polar, characterized by a large, conjugated aromatic system.[6][7] This inherent non-polarity dictates its solubility in organic solvents and its affinity for polymers with similar characteristics.[8][9][10][11]
A more quantitative approach to predicting compatibility involves the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12] The principle states that substances with similar HSP values are likely to be miscible.
| Polymer | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Polystyrene (PS) | 18.5 | 4.5 | 2.9 |
| Polycarbonate (PC) | 18.2 | 5.9 | 6.9 |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 5.1 |
| Acrylonitrile Butadiene Styrene (ABS) | - | - | - |
| Polyethylene Terephthalate (PET) | 18.2 | 6.4 | 6.6 |
| Hansen Solubility Parameters for common polymers.[14] |
The relatively low polarity of this compound suggests that its HSP values would be most closely aligned with polymers that also exhibit a significant contribution from dispersion forces and moderate polarity, such as polystyrene and polycarbonate.
Intermolecular Interactions at the Molecular Level
The specific forces that govern the interaction between this compound and the polymer chains are crucial for long-term stability.
-
Van der Waals Forces: These are the primary forces at play, particularly the London dispersion forces arising from the large, electron-rich aromatic structure of the perinone dye. These non-specific attractions are significant in non-polar polymers like polystyrene.
-
π-π Stacking: The planar, aromatic nature of this compound facilitates π-π stacking interactions, both between dye molecules and between the dye and aromatic moieties within the polymer backbone, such as the phenyl groups in polystyrene and polycarbonate.[8][15][16][17] These interactions contribute significantly to the stable dispersion of the dye.
-
Dipole-Dipole Interactions: Although predominantly non-polar, the carbonyl group and chlorinated aromatic rings in this compound introduce some polarity. These can engage in dipole-dipole interactions with polar groups in polymers like the ester groups in PMMA and PET, and the carbonate groups in PC.[18][19]
Experimental Evaluation of Dye-Polymer Compatibility
Theoretical predictions provide a valuable starting point, but empirical testing is essential to confirm the compatibility of this compound in a specific polymer grade and under intended processing conditions.
Workflow for Compatibility Assessment
Detailed Experimental Protocols
Objective: To assess the effect of this compound on the thermal properties of the host polymer, such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
Methodology Rationale: Significant shifts in Tg or a reduction in the decomposition temperature can indicate poor compatibility or plasticization effects.
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Prepare thin films or powders of both the neat polymer and the this compound-colored polymer (typically at 0.1-1.0% loading).
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
-
Data Analysis: Compare the thermograms of the neat and colored polymer. Note any significant changes in the glass transition temperature (Tg) and melting temperature (Tm). The appearance of a single Tg in a polymer blend indicates miscibility.[18]
Thermogravimetric Analysis (TGA) Protocol:
-
Sample Preparation: Use a small, representative sample (5-10 mg) of the neat and colored polymer.
-
Instrument Setup:
-
Data Analysis: Compare the onset of decomposition temperature for the neat and colored polymer. A significant decrease in thermal stability may indicate an adverse interaction.
Objective: To quantify the migration of this compound from the polymer into food simulants, particularly for food contact applications.
Methodology Rationale: This protocol is based on the principles outlined in EU Regulation 10/2011 for plastic materials and articles intended to come into contact with food.[5][12][28][29][30] The choice of food simulant and testing conditions should represent the worst-case scenario for the intended application.
Protocol:
-
Sample Preparation: Prepare plaques or films of the colored polymer with a known surface area.
-
Selection of Food Simulants and Test Conditions:
-
Simulant A: 10% ethanol (for aqueous foods)
-
Simulant B: 3% acetic acid (for acidic foods)
-
Simulant D2: Olive oil or 95% ethanol (for fatty foods)
-
Test Conditions: Select a time and temperature that reflects the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).[17][25][26]
-
-
Migration Cell Setup: Place the polymer sample in a migration cell, ensuring only one side is in contact with the food simulant.
-
Extraction: Fill the cell with the pre-conditioned food simulant and store it under the selected time and temperature conditions.
-
Quantification by UV-Vis Spectrophotometry:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen food simulant and measure their absorbance at the wavelength of maximum absorption (λmax).[31][32][33][34][35] Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: After the migration period, take an aliquot of the food simulant from the migration cell and measure its absorbance at λmax.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the food simulant. Calculate the total migration in mg/dm².
-
Regulatory Considerations: Ensuring Compliance
For applications in food packaging, medical devices, and other regulated industries, ensuring that the use of this compound is compliant with relevant regulations is paramount.
In the United States, colorants for polymers used in food contact applications are regulated by the Food and Drug Administration (FDA) under 21 CFR 178.3297.[8][13] It is essential to verify that this compound, as supplied, meets the purity and identity specifications for its intended use.
In the European Union, the regulatory framework for plastic food contact materials is established by Regulation (EU) No 10/2011.[5][29][30] This regulation sets out overall migration limits (OML) and, where applicable, specific migration limits (SML) for substances used in plastic food contact materials.[12][28]
Conclusion
The successful application of this compound in engineering polymers is underpinned by a sound understanding of its chemical compatibility with the host matrix. Its predominantly non-polar, aromatic structure renders it highly compatible with polymers such as polystyrene and polycarbonate, where van der Waals forces and π-π stacking interactions are the dominant stabilizing forces. For more polar polymers like PMMA and PET, dipole-dipole interactions also play a role.
This guide has provided a theoretical framework for understanding these interactions and a set of detailed experimental protocols for their empirical validation. By employing a systematic approach that combines theoretical prediction with rigorous testing, researchers and scientists can confidently select and utilize this compound to achieve vibrant, stable, and compliant colored polymeric materials.
References
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Introduction: Beyond Color - The Imperative of Purity for Solvent Red 135
An In-depth Technical Guide to the Purity Analysis and Potential Impurities of Solvent Red 135
This compound, identified by the Colour Index as C.I. 564120, is a high-performance perinone dye prized for its vibrant yellowish-red hue, exceptional thermal stability, and lightfastness.[1][2][3] Its chemical structure, 8,9,10,11-Tetrachloro-12H-phthaloperin-12-one, with the molecular formula C₁₈H₆Cl₄N₂O, confers these desirable properties.[4][5][6] This robustness makes it a colorant of choice for demanding applications, including the coloring of plastics such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polyethylene terephthalate (PET), and polymethyl methacrylate (PMMA).[7][8][9] Notably, its use extends to materials intended for food packaging, which places its purity under stringent regulatory scrutiny.[5][7]
For researchers, scientists, and professionals in product development, the purity of this compound is not a trivial matter. The presence of impurities, even at trace levels, can impact not only the final product's color consistency and performance but also its safety and regulatory compliance. This guide provides a comprehensive technical overview of the potential impurities associated with this compound, their origins within the manufacturing process, and the rigorous analytical methodologies required for their identification and quantification.
The Genesis of Impurities: A Synthesis-Centric Perspective
A thorough understanding of the synthesis pathway is fundamental to predicting and identifying potential impurities. This compound is commercially produced via the condensation reaction of two primary starting materials: 1,8-diaminonaphthalene and 4,5,6,7-tetrachloroisobenzofuran-1,3-dione, more commonly known as tetrachlorophthalic anhydride (TCPA).[1][4][7] This reaction is typically conducted in a high-boiling organic solvent, such as o-dichlorobenzene or acetic acid, often with a catalyst, followed by purification steps like filtration, washing, and drying.[1][10]
Caption: General synthesis workflow for this compound.
Impurities can be broadly categorized based on their origin:
-
Process-Related Impurities: These are substances introduced or formed during the manufacturing process.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,8-diaminonaphthalene and tetrachlorophthalic anhydride in the final product.[1]
-
Contaminants in Raw Materials: The purity of the starting materials is paramount. A significant impurity of concern is Hexachlorobenzene (HCB) , which can be present as a contaminant in the raw material TCPA.[1][10] HCB is a persistent organic pollutant with recognized reproductive toxicity, making its detection and quantification critical for environmental and human health safety.[10][11][12]
-
Residual Solvents: Trace amounts of solvents used in the reaction (e.g., o-dichlorobenzene, acetic acid, dimethylformamide) or washing steps may remain in the final powder.[1][10][13]
-
-
Product-Related Impurities: These are structurally similar to the final product, formed during the synthesis.
-
Isomers: The condensation reaction can potentially form isomers of the desired perinone structure. While this compound is typically the trans-isomer, the presence of the cis-isomer is a possibility that can affect the dye's photophysical properties.[1]
-
Reaction Byproducts: Unintended side reactions, such as oxidation or incomplete cyclization, can lead to a variety of byproducts. The specific nature of these is often proprietary but must be investigated during product characterization.[1]
-
-
Degradation Products: Given its application in high-temperature polymer processing, this compound can undergo thermal degradation.[14][15] The resulting products can alter the color and integrity of the final material.
Table 1: Summary of Potential Impurities in this compound
| Impurity Category | Specific Impurity | Typical Origin | Primary Analytical Technique(s) |
| Process-Related | Hexachlorobenzene (HCB) | Contaminant in tetrachlorophthalic anhydride | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Tetrachlorophthalic anhydride | Unreacted starting material | High-Performance Liquid Chromatography (HPLC), LC-MS | |
| 1,8-Naphthylenediamine | Unreacted starting material | High-Performance Liquid Chromatography (HPLC), LC-MS | |
| Residual Solvents | Reaction or purification media | Headspace GC-MS | |
| Product-Related | cis-Isomer of this compound | Isomerization during synthesis | High-Performance Liquid Chromatography (HPLC) |
| Other reaction byproducts | Side reactions during synthesis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
A Multi-Pronged Approach to Purity Analysis
No single analytical technique can fully characterize the purity profile of this compound. A validated, multi-faceted approach is essential for a comprehensive assessment. The choice of technique is dictated by the physicochemical properties of the target impurity.
Caption: General analytical workflow for impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the cornerstone technique for assessing the purity of the main dye component and separating it from non-volatile impurities like unreacted starting materials and isomers.[1][16] A reverse-phase method is typically employed, leveraging the non-polar nature of this compound.
Causality Behind the Method:
-
Reverse-Phase (C18) Column: The hydrophobic C18 stationary phase provides strong retention for the non-polar this compound molecule, allowing for effective separation from more polar impurities using a polar mobile phase.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is crucial. It allows for the elution of more polar impurities early in the run while ensuring that the highly retained this compound and other non-polar impurities elute in a reasonable time with good peak shape.
-
UV-Vis Detection: The extensive conjugated system in this compound makes it a strong chromophore, enabling highly sensitive detection using a UV-Vis or Diode-Array Detector (DAD).
Experimental Protocol: HPLC Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as chloroform or a mixture of acetonitrile and water, to a final concentration of ~0.1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
-
Instrumental Parameters (Typical):
Parameter Value Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A Water with 0.1% Phosphoric or Formic Acid Mobile Phase B Acetonitrile with 0.1% Phosphoric or Formic Acid Gradient Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes Flow Rate 1.0 mL/min Column Temperature 40 °C Detection UV-Vis at the absorbance maximum of this compound (~488 nm)[17] | Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Critical Volatile Impurities
For volatile and semi-volatile impurities, particularly the critical contaminant Hexachlorobenzene (HCB), GC-MS is the gold standard.[1][10][11] Its high resolving power combined with the specificity of mass spectrometry allows for definitive identification and low-level quantification.
Causality Behind the Method:
-
Solvent Extraction: HCB must be isolated from the non-volatile dye matrix. A solvent extraction step is necessary to transfer the volatile HCB into a clean solvent suitable for GC injection.[1]
-
Temperature Programming: A controlled temperature ramp in the GC oven is used to separate compounds based on their boiling points, ensuring HCB is well-resolved from other volatile components.
-
Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio information, which is a highly specific identifier. Using Selective Ion Monitoring (SIM) mode, where the instrument only looks for the characteristic ions of HCB, dramatically increases sensitivity and reduces interference from the sample matrix, allowing for detection limits as low as 0.05 mg/kg.[10][12]
Experimental Protocol: GC-MS for Hexachlorobenzene (HCB) Analysis
-
Sample Preparation (Solvent Extraction):
-
Weigh accurately a known amount (e.g., 1 g) of the this compound sample.
-
Disperse the sample in a suitable solvent system (e.g., acetone/methanol) and sonicate to ensure thorough mixing.[1]
-
Perform a liquid-liquid extraction into a non-polar solvent like hexane or toluene.
-
Carefully collect the organic layer and concentrate it to a known final volume (e.g., 1 mL) for analysis.
-
-
Instrumental Parameters (Typical):
Parameter Value Column DB-5ms or equivalent (low-polarity) Injector Temperature 280 °C Oven Program Initial 80°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min Carrier Gas Helium, constant flow Ionization Source Electron Ionization (EI) at 70 eV | Acquisition Mode | Selective Ion Monitoring (SIM) targeting key HCB ions (e.g., m/z 284, 286) |
Advanced Characterization: LC-MS/MS and NMR
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the highest sensitivity and selectivity in identifying unknown byproducts and intermediates, LC-MS/MS is invaluable.[1] It couples the separation power of HPLC with the structural information from tandem mass spectrometry, allowing for the fragmentation of parent ions to confirm identities and quantify trace-level impurities that may be missed by UV detection.[1][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than chromatographic methods for trace analysis, NMR is unparalleled for the structural elucidation of the primary component and any major impurities. It can confirm the identity of the this compound structure and is useful for identifying and quantifying residual solvents by comparing the spectrum to established chemical shift tables for common laboratory solvents.[19][20]
Conclusion: An Integrated Strategy for Assured Quality
The purity analysis of this compound is a critical exercise in ensuring product quality, safety, and regulatory adherence. A comprehensive analytical strategy cannot rely on a single method. It requires an integrated approach that begins with a deep understanding of the dye's synthesis to anticipate potential impurities. This knowledge guides the application of orthogonal analytical techniques: HPLC for primary purity and non-volatile contaminants, GC-MS for critical volatile impurities like HCB, and advanced methods such as LC-MS/MS for comprehensive profiling. By implementing these self-validating protocols, researchers and manufacturers can confidently verify the quality of this compound, ensuring its reliable and safe performance in the field.
References
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- 20. research.cbc.osu.edu [research.cbc.osu.edu]
Toxicological and safety data for Solvent Red 135.
An In-Depth Technical Guide to the Toxicological and Safety Profile of Solvent Red 135
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (C.I. 564120) is a synthetic dye prized for its vibrant red hue, high thermal stability, and solubility in non-aqueous systems, leading to its widespread use in coloring plastics, polymers, and synthetic fibers. Despite its industrial importance, a comprehensive public-domain toxicological profile for this compound remains incomplete. This technical guide synthesizes the available safety data, identifies critical knowledge gaps, and provides context for the standardized experimental protocols required for a thorough safety assessment. This document is intended for researchers, toxicologists, and professionals in chemical safety and product development who require a nuanced understanding of this compound's safety profile.
Chemical Identity and Physicochemical Properties
A foundational aspect of any toxicological assessment is the precise identification and characterization of the substance . This compound is a member of the pyrene ketone class of dyes.
Chemical Identifiers:
-
Chemical Name: 8,9,10,11-Tetrachloro-12H-phthaloperin-12-one
-
CAS Numbers: 20749-68-2, 71902-17-5[1]
-
EC Number: 244-007-9[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Red solid powder | [1][2][3] |
| Melting Point | 308 - 310 °C | [2][3] |
| Water Solubility | < 0.001 g/L (practically insoluble) at 20 °C | [2][3] |
| Log P (octanol/water) | 7.1 at 25 °C | [2][3][4] |
| Vapor Pressure | 1.37 x 10⁻¹⁶ mmHg at 25 °C | [3] |
The extremely low water solubility and high partition coefficient (Log P) are pivotal properties. A Log P of 7.1 indicates that this compound is highly lipophilic, suggesting a potential for bioaccumulation in fatty tissues if absorbed. However, its poor solubility may limit its bioavailability via oral or dermal routes.
Regulatory Status and Hazard Classification
Globally Harmonized System (GHS) classifications for this compound are inconsistent across suppliers. The majority of notifications to the European Chemicals Agency (ECHA) inventory indicate the substance does not meet the criteria for hazard classification[5]. However, some safety data sheets (SDS) list the following hazard statements:
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
This discrepancy underscores the need for robust, standardized testing to resolve classification ambiguities.
In the United States, the Food and Drug Administration (FDA) has approved this compound for use as a colorant in polyethylene terephthalate (PET) polymers intended for food contact. This approval is subject to limitations, including a maximum concentration of 0.2% by weight in the polymer and specific conditions of use[5].
Toxicological Profile: Human Health Assessment
The assessment of potential human health effects is structured around key toxicological endpoints. While data exists for acute toxicity, significant gaps remain for effects resulting from repeated or long-term exposure.
Acute Toxicity
Acute toxicity studies evaluate the effects of a single, high-dose exposure. The available data suggest that this compound has a low order of acute toxicity.
Table 2: Acute Toxicity Data for this compound
| Route | Test Type | Species | Value | Observations | Reference(s) |
| Oral | LD₅₀ (Lethal Dose, 50%) | Rat (male) | > 5000 mg/kg body weight | No clinical signs of toxicity or mortality observed. | [2][3] |
| Inhalation | LC₅₀ (Lethal Conc., 50%) | Rat (male/female) | > 2.868 mg/m³ air (analytical) | - | [2][3] |
| Dermal | LD₅₀ | - | No data available | - | [2][3] |
Expertise & Experience: The high oral LD₅₀ value (>5000 mg/kg) is a common finding for poorly soluble pigments and dyes. The limiting factor for toxicity is often the physical inability to achieve sufficient systemic absorption to cause an acute toxic effect. The lack of dermal data is a notable gap, particularly for a substance handled as a powder in occupational settings.
Skin and Eye Irritation
Data regarding skin and eye irritation are conflicting. Some sources indicate a potential for irritation[1][4], while others state it should not be classified as an irritant[6]. This may be due to variations in the physical form of the powder tested (e.g., particle size) or the presence of impurities. Definitive studies following OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) are required for clarification.
Genotoxicity (Mutagenicity)
This is a critical data gap. Genotoxicity assays are designed to detect agents that damage genetic material (DNA), a property linked to the initiation of carcinogenesis and heritable diseases. A standard battery of tests is required for a comprehensive assessment[7].
-
Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): Screens for the ability of a chemical to cause gene mutations.
-
In Vitro Mammalian Cell Test: Such as the Chromosomal Aberration Test (OECD TG 473)[7] or the Mouse Lymphoma Assay (OECD TG 490), to detect chromosomal damage.
-
In Vivo Test: Typically a Rodent Erythrocyte Micronucleus Test (OECD TG 474)[8], to assess chromosomal damage in a whole animal system.
While some SDSs for this compound mention "mutagenicity data reported," specific, verifiable study results are not available in the public domain[1]. The structural alerts within similar dye classes (e.g., azo compounds) often warrant thorough genotoxicity investigation[9]. Without these data, a credible assessment of mutagenic potential cannot be made.
Repeated Dose and Chronic Toxicity
No sub-chronic (e.g., 90-day) or chronic (e.g., 12-month) toxicity studies for this compound were identified[10][11]. These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found. The NOAEL is a cornerstone for deriving safe exposure limits for humans, such as an Acceptable Daily Intake (ADI).
Carcinogenicity
Reproductive and Developmental Toxicity
No data are available to assess the potential of this compound to cause reproductive or developmental toxicity. This is a significant knowledge gap, as some solvents and their impurities are known to pose reproductive risks[12][13].
Ecotoxicological Profile
Ecotoxicity studies indicate that this compound has a low hazard potential for aquatic organisms, likely due to its extremely low water solubility, which limits the exposure concentration in aquatic environments.
Table 3: Aquatic Ecotoxicity of this compound
| Endpoint | Species | Duration | Result | Reference(s) |
| Acute Fish Toxicity (LC₅₀) | Danio rerio (Zebra fish) | 96 hours | > 100 mg/L | [2][3] |
| Acute Invertebrate Toxicity (EC₅₀) | Daphnia magna (Water flea) | 48 hours | > 10,000 mg/L | [2][3] |
| Algae Growth Inhibition (EC₅₀) | Desmodesmus subspicatus (Green algae) | 72 hours | > 100 mg/L | [2][3] |
| Microorganism Respiration Inhibition (EC₅₀) | Activated Sludge | 30 min | > 10,000 mg/L | [2][3] |
Special Topic: Hexachlorobenzene (HCB) Impurity
A notable concern in the synthesis of this compound is the potential for contamination with hexachlorobenzene (HCB), which may be present in the raw materials. HCB is a persistent organic pollutant listed as an environmental endocrine disruptor with known reproductive toxicity. Its lowest observed effect level has been documented at 0.25-2.0 mg/kg/day. Therefore, controlling and quantifying HCB levels in the final this compound product is critical to ensure its safety and compliance with environmental regulations.
Framework for Safety Assessment and Experimental Protocols
A robust safety assessment follows a logical, tiered approach. The following diagram illustrates a conceptual workflow for evaluating a chemical like this compound, highlighting the missing data points.
Caption: Conceptual workflow for chemical safety assessment, highlighting available vs. missing data for this compound.
Protocol Example: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
To illustrate the rigor required to fill a key data gap, the following is a detailed protocol for a chromosomal aberration test.
Trustworthiness: This protocol is based on the internationally recognized OECD Test Guideline 473[7] and incorporates principles from FDA guidelines[14]. Its design includes concurrent negative and positive controls, ensuring the test system is functioning correctly and validating the results of each experiment.
Methodology:
-
Cell Culture Preparation:
-
Rationale: Human peripheral blood lymphocytes (HPBL) are chosen as they represent primary human cells, providing high relevance for human health risk assessment.
-
Procedure: Isolate lymphocytes from the whole blood of healthy, non-smoking donors. Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (phytohemagglutinin, PHA) to stimulate cell division. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 44-48 hours.
-
-
Dose Range Finding:
-
Rationale: To determine a range of concentrations that are cytotoxic but not overtly lethal, ensuring that a sufficient number of dividing cells (metaphases) can be analyzed. The highest concentration should induce approximately 50% cytotoxicity.
-
Procedure: Expose preliminary cultures to a wide, logarithmic series of test article concentrations. Cytotoxicity is measured by the reduction in Mitotic Index (MI) relative to the solvent control.
-
-
Definitive Experiment:
-
Rationale: To expose cells to the test article under controlled conditions, both with and without metabolic activation, to mimic physiological processes in the liver.
-
Procedure:
-
Set up duplicate cultures for each condition.
-
Controls: Include a negative control (culture medium or solvent, e.g., DMSO, alone) and a positive control (a known clastogen like Mitomycin C without S9, and Cyclophosphamide with S9).
-
Test Groups: Treat cultures with at least three analyzable concentrations of this compound, selected based on the dose-range finding study.
-
Metabolic Activation: For one set of cultures, add an S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver along with cofactors (the S9 mix).
-
Exposure:
-
Short treatment (3-6 hours) with and without S9 mix, followed by washing and incubation in fresh medium.
-
Extended treatment (continuous, ~20 hours) without S9 mix.
-
-
-
-
Cell Harvesting:
-
Rationale: To arrest cells in the metaphase stage of mitosis when chromosomes are condensed and clearly visible.
-
Procedure: Add a metaphase-arresting agent (e.g., Colcemid® or colchicine) to the cultures for the final 2-3 hours of incubation.
-
-
Slide Preparation and Analysis:
-
Rationale: To prepare chromosomes for microscopic evaluation of structural damage.
-
Procedure: Harvest cells, treat with a hypotonic solution (e.g., KCl) to swell the cells, and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and stain with Giemsa.
-
Scoring: Analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges). Score slides blindly to prevent bias.
-
-
Data Evaluation:
-
Rationale: To determine if the test article induces a statistically significant, dose-dependent increase in chromosomal aberrations.
-
Procedure: Compare the percentage of aberrant cells in the treated groups to the solvent control using an appropriate statistical test (e.g., Fisher's exact test). A positive result is concluded if a statistically significant, dose-related increase in aberrant cells is observed.
-
Safe Handling and Exposure Controls
Given the available data, prudent laboratory practices are essential.
-
Engineering Controls: Handle as a powder only in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to minimize dust generation and inhalation[1].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[3].
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact[1].
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a full-face respirator with a particulate filter[1][3].
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[1].
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids[1].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention[1].
-
Conclusion and Critical Knowledge Gaps
The toxicological profile of this compound is characterized by low acute oral and inhalation toxicity and low ecotoxicity to aquatic organisms. Its approval for limited use in food-contact polymers by the FDA suggests a low risk profile under specific exposure scenarios.
However, this guide highlights profound data gaps in critical areas required for a comprehensive human health risk assessment. The absence of publicly available, robust data on genotoxicity, repeated-dose systemic toxicity, carcinogenicity, and reproductive/developmental toxicity is a significant limitation. Furthermore, the potential for contamination with the toxicant HCB necessitates strict quality control.
For professionals in research and development, the current data are insufficient to support a full safety evaluation for novel applications with different exposure pathways or higher potential for human exposure. The priority for future research should be to conduct a standard battery of genotoxicity tests, followed by a 90-day repeated dose oral toxicity study to establish a NOAEL. These data are indispensable for moving from a hazard-based understanding to a quantitative risk assessment.
References
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- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. kochcolor.com [kochcolor.com]
- 7. criver.com [criver.com]
- 8. criver.com [criver.com]
- 9. Genotoxicity of textile dyes evaluated with Ames test and rec-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. oecd.org [oecd.org]
- 12. About Solvents and Reproductive Health | Reproductive Health | CDC [cdc.gov]
- 13. Reproductive and developmental toxicity of solvents and gases | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 14. fda.gov [fda.gov]
A Technical Guide to Halogen-Free Alternatives for Solvent Red 135 in High-Performance Polymers
Abstract
Solvent Red 135, a chlorinated perinone-based dye, has long been the benchmark for coloring high-performance engineering plastics due to its exceptional thermal stability and vibrant color. However, increasing regulatory scrutiny on halogenated compounds and a collective industry drive towards sustainable materials have necessitated the identification and validation of viable halogen-free alternatives. This guide provides a technical framework for researchers and polymer scientists to navigate this transition. We will dissect the performance profile of this compound, explore the most promising classes of halogen-free replacements—primarily perylene and anthraquinone derivatives—and present a suite of rigorous experimental protocols for their comparative evaluation. The focus is not merely on substitution, but on a scientifically grounded selection process that ensures equivalent or superior performance in demanding applications.
The Imperative for Replacing this compound
For decades, this compound (C.I. 564120) has been a colorant of choice for engineering thermoplastics such as polycarbonate (PC), acrylonitrile butadiene styrene (ABS), polystyrene (PS), and polyethylene terephthalate (PET).[1][2][3] Its molecular structure, a tetrachlorinated perinone, is responsible for its high heat resistance (up to 320°C) and excellent lightfastness (Grade 8 on the Blue Wool Scale), making it resilient to the high processing temperatures and long service lives associated with these polymers.[4][5][6][7]
The primary driver for its replacement is its halogenated nature.[8] Global regulations and directives, such as the Restriction of Hazardous Substances (RoHS), aim to limit the use of halogenated compounds in electronics and other consumer goods. The concern stems from the potential formation of toxic dioxins and furans during improper incineration of end-of-life products. Furthermore, corporate sustainability initiatives increasingly favor "greener" chemistry, pushing suppliers to develop materials that are free from halogens and other substances of concern.[9]
An ideal halogen-free alternative must, therefore, meet a stringent set of criteria:
-
Thermal Stability: Equal or greater stability than this compound to withstand polymer processing temperatures without degradation.
-
Lightfastness & Weatherability: Excellent resistance to fading or color shift upon exposure to UV light and environmental conditions.
-
Color Strength & Hue: A comparable yellowish-red shade to ensure color consistency in existing product lines.
-
Migration Resistance: Minimal to no leaching from the polymer matrix, especially for food contact or consumer applications.
-
Compatibility: High solubility and dispersibility in the target polymer without negatively impacting its mechanical or thermal properties.
Benchmark Profile: this compound
To effectively evaluate alternatives, one must first quantify the benchmark. The key properties of this compound are summarized below.
| Property | Value / Description | Source(s) |
| Chemical Name | 4,5,6,7-Tetrachloro-N-[2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]isoindoline-1,3-dione | |
| Chemical Class | Chlorinated Perinone | [7][10] |
| C.I. Name | This compound | [7] |
| CAS Number | 71902-17-5 / 20749-68-2 | [2][11] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [8][11] |
| Melting Point | ~318 °C | [2][7] |
| Thermal Stability | Up to 300-320 °C in plastics like PS and PC | [4][5][6] |
| Lightfastness | Grade 7-8 (Excellent) | [2][4] |
Promising Classes of Halogen-Free Red Colorants
Research and commercial development have focused on two primary chemical scaffolds that can deliver the performance required to replace this compound.
Perylene-Based Dyes
Perylenes are polycyclic aromatic hydrocarbons known for their exceptional chemical, thermal, and photostability.[12][13] By modifying the core perylene structure (typically with imide functionalities), a range of high-performance colorants can be synthesized. These dyes are noted for their clean, strong color and are often used in the most demanding applications, including automotive coatings and electronic components.[14][15] A notable commercial example is the development of new chemistries like C.I. Pigment Red 290 for high-temperature polymers.[16]
Anthraquinone-Based Dyes
The anthraquinone structure is a versatile building block for a wide array of dyes.[17] By introducing various electron-donating substituents (like amino or alkylamino groups) onto the core, a spectrum of colors from red to blue can be achieved.[17][18] These dyes are known for very good lightfastness.[17] Several commercial halogen-free solvent dyes are based on this chemistry, often falling under the broader "aminoketone" classification.[19] They offer a cost-effective and high-performance alternative for coloring engineering plastics.[20]
Quantitative Performance Comparison
The following table provides an illustrative comparison between this compound and representative candidates from the perylene and anthraquinone classes. Note: Exact performance can vary by specific product grade and polymer matrix.
| Parameter | This compound (Benchmark) | Perylene Alternative (e.g., C.I. PR 290 type) | Anthraquinone Alternative (e.g., Aminoketone type) |
| Halogen-Free | No | Yes | Yes |
| Chemical Class | Perinone (Chlorinated) | Perylene | Anthraquinone / Aminoketone |
| Max Processing Temp. | ~320 °C | ~330-340 °C | ~300-320 °C |
| Lightfastness (1-8) | 8 | 8 | 7-8 |
| Migration Resistance | Excellent | Excellent | Very Good to Excellent |
| Relative Color Strength | High | Very High | High |
| Typical Use Cases | PC, ABS, PS, PET, SAN | High-temp PA, PC, PET, PBT | ABS, PS, PC, PMMA |
A Framework for Validation: Experimental Protocols
Trustworthy evaluation requires standardized, repeatable experimental protocols. The following workflow and methodologies provide a robust system for validating potential alternatives.
Caption: High-level workflow for evaluating halogen-free alternatives.
Protocol 1: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the onset temperature of thermal degradation for the pure colorant powder. This provides an absolute measure of thermal stability, independent of the polymer matrix.
Methodology:
-
Calibrate the Thermogravimetric Analyzer as per manufacturer specifications.
-
Place 5-10 mg of the dry colorant powder into a ceramic or platinum TGA pan.
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) for 15 minutes to remove oxygen.
-
Heat the sample from 30°C to 600°C at a constant ramp rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analysis: Determine the Td₅ (temperature at 5% mass loss). A higher Td₅ indicates greater thermal stability. Compare this value directly with the Td₅ of a this compound control sample.
Protocol 2: Colorimetric Analysis and Heat Stability in Polymer
Objective: To assess the color characteristics and stability of the colorant within a specific polymer (e.g., Polycarbonate) after processing and heat exposure.
Methodology:
-
Compounding: Prepare a masterbatch by tumble-mixing the colorant (e.g., at 0.05% for transparent shades) with dried polycarbonate pellets. Extrude the mixture using a twin-screw extruder to ensure homogeneous dispersion.
-
Molding: Injection mold the compounded pellets into standard test plaques (e.g., 50x50x2 mm).
-
Initial Color Measurement: Using a calibrated spectrophotometer (D65 illuminant, 10° observer), measure the CIELAB (L, a, b*) values of the molded plaques. This is the baseline color.
-
Heat Stability Test: Place the plaques in a calibrated laboratory oven at a temperature representative of severe processing conditions (e.g., 300°C for PC) for a set duration (e.g., 10 minutes).
-
Final Color Measurement: After cooling, re-measure the L, a, b* values.
-
Analysis: Calculate the color difference (ΔE₀₀) between the initial and heat-aged samples. A lower ΔE₀₀ value signifies better heat stability in the polymer matrix.
Protocol 3: Migration Resistance Testing
Objective: To quantify the potential for the colorant to migrate from the polymer matrix into a contacting substance.
Caption: Workflow for extraction-based migration testing.
Methodology (based on food contact principles):
-
Use the colored polymer plaques from Protocol 2.
-
Select a food simulant appropriate for the intended application (e.g., 95% ethanol for fatty foods, 10% ethanol for aqueous foods).
-
Immerse a plaque of known surface area in a known volume of the simulant in a sealed glass container.
-
Incubate the container under conditions specified by relevant standards (e.g., 10 days at 60°C).
-
After incubation, remove the plaque. The remaining liquid is the migration solution.
-
Analysis: Using a highly sensitive analytical technique such as UV-Vis Spectroscopy (for initial screening) or Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive quantification, determine the concentration of the dye in the simulant.
-
Compare the result against regulatory limits (e.g., typically below 10 ppb).
Conclusion and Future Outlook
Viable, high-performance halogen-free alternatives to this compound are commercially available and technically sound. Perylene and anthraquinone-based colorants have demonstrated the capacity to meet and, in some cases, exceed the thermal and lightfastness properties of the incumbent chlorinated dye.
The transition, however, is not a simple "drop-in" replacement. The causality behind experimental choices is critical: TGA is used to understand the intrinsic stability of the molecule, while in-polymer heat stability tests reveal interactions with the matrix and processing conditions. A rigorous, multi-faceted testing protocol as outlined in this guide is essential for any scientist or engineer to validate a new colorant for a specific application and polymer grade. This self-validating system ensures that performance, safety, and regulatory compliance are all addressed.
The future of polymer coloration lies in the development of not only halogen-free but also more sustainable materials, including those derived from renewable resources and synthesized via greener chemical pathways.[15] Continued innovation in chromophore chemistry will undoubtedly expand the palette of high-performance, environmentally responsible colorants available to the industry.
References
- 1. This compound | 20749-68-2 [chemicalbook.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. Properties of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 7. MACROLEX Red EG (this compound) – Perinone Dye for Plastics [ranbarr.com]
- 8. nbinno.com [nbinno.com]
- 9. floreon.com [floreon.com]
- 10. specialchem.com [specialchem.com]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. Perylene-Based Chromophore as a Versatile Dye for Light Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in the synthesis of perylene bisimide dyes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01368C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and properties of perylene pigments | Semantic Scholar [semanticscholar.org]
- 16. sunchemical.com [sunchemical.com]
- 17. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. specialchem.com [specialchem.com]
- 20. CN101063002A - Anthraquinone type solvent dye and preparation and application thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Solvent Red 135 in Plastics and Polymers
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation experts on the effective use of Solvent Red 135 for coloring a wide range of plastics and polymers. This document outlines the dye's fundamental properties, detailed protocols for its incorporation, and methodologies for performance validation, ensuring optimal and reproducible results in a laboratory and production environment.
Introduction to this compound: A High-Performance Colorant
This compound is a yellowish-red solvent dye belonging to the perinone class of colorants.[1] It is widely recognized for its exceptional thermal stability, high lightfastness, and excellent tinting strength, making it a preferred choice for coloring a variety of polymers, especially those processed at high temperatures.[2][3] Its molecular structure imparts a vibrant red hue and ensures its stability under demanding processing conditions.[4] This dye is soluble in organic solvents and various polymer melts but is insoluble in water.[5][6]
The primary applications of this compound include the coloration of polystyrene (PS), polyethylene terephthalate (PET), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polyvinyl chloride (PVC), and polycarbonate (PC).[7][8][9] It is also utilized in the spin dyeing of polyester fibers.[6][10]
Physicochemical and Performance Characteristics
A thorough understanding of the properties of this compound is crucial for its successful application. The following tables summarize its key physicochemical and performance data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| C.I. Name | This compound | [10][11] |
| CAS Number | 20749-68-2, 71902-17-5 | [7][10] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [10][12] |
| Molecular Weight | 408.06 g/mol | [10][12] |
| Appearance | Bright yellowish-red powder | [5][10] |
| Melting Point | Approximately 318 °C | [2][8] |
| Density | ~1.74 g/cm³ | [8][13] |
Table 2: Performance Characteristics of this compound in Various Polymers
| Property | Polymer | Value | Source(s) |
| Heat Resistance | Polystyrene (PS) | Up to 300 °C | [2][8] |
| Polycarbonate (PC) | Up to 340 °C | [14] | |
| PET | Up to 320 °C | [14] | |
| ABS | Up to 290 °C | [14] | |
| Lightfastness | Polystyrene (PS) | Grade 8 (on a scale of 1-8, where 8 is excellent) | [2][8] |
| Recommended Dosage (Transparent) | General Plastics | 0.05% | [8][14] |
| Recommended Dosage (Opaque) | General Plastics | 0.08% - 0.3% | [8][14] |
Expert Insight: The high heat resistance of this compound is a direct result of its stable perinone chemical structure, which can withstand the high temperatures encountered during the extrusion and injection molding of engineering plastics without significant degradation.[4][15] This thermal stability is critical for maintaining color consistency and integrity in the final product. The excellent lightfastness is attributed to the molecule's ability to dissipate absorbed UV energy without undergoing chemical alteration, ensuring long-term color durability in end-use applications.[3]
Application Protocols: A Step-by-Step Guide
The successful incorporation of this compound into a polymer matrix hinges on achieving a homogenous dispersion of the dye. The two primary methods for this are melt compounding and solvent casting, with the choice depending on the desired final form of the material (e.g., pellets, films) and the available equipment.
Melt Compounding Protocol
Melt compounding is the standard industrial method for coloring thermoplastics. It ensures excellent dispersion and is suitable for producing large quantities of colored material for subsequent processing. A twin-screw extruder is highly recommended for its superior mixing capabilities.
Logical Workflow for Melt Compounding
Caption: Workflow for Melt Compounding.
Step-by-Step Methodology for PET:
-
Drying: To prevent hydrolytic degradation during processing, dry the PET resin and this compound (if in powder form) in a vacuum or desiccant dryer. A typical drying condition for PET is 4-6 hours at 120-140°C.[2]
-
Pre-mixing: For powder dye, pre-mix it with the PET resin at the desired concentration (e.g., 0.05% to 0.5% by weight).[2] If using a masterbatch, calculate the let-down ratio to achieve the target concentration.
-
Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for PET is:
-
Feed Zone: 260-270°C
-
Compounding Zones: 270-285°C
-
Die: 280-290°C
-
-
Compounding: Feed the pre-mixed material into the extruder at a consistent rate. Set the screw speed (e.g., 100-300 rpm) to ensure thorough mixing.
-
Extrusion and Pelletizing: Extrude the colored molten polymer strand into a water bath for cooling, then feed it into a pelletizer.[2]
-
Post-Drying: Dry the resulting pellets if necessary.
Step-by-Step Methodology for Polystyrene (PS):
-
Pre-mixing: Pre-mix the PS resin with this compound powder or masterbatch to the desired concentration.[2]
-
Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for PS is:
-
Feed Zone: 180-200°C
-
Compounding Zones: 200-220°C
-
Die: 210-230°C[2]
-
-
Compounding: Feed the mixture into the extruder and set the screw speed (e.g., 100-300 rpm).[2]
-
Extrusion and Pelletizing: Extrude the colored PS strand into a water bath and pelletize the cooled strand.[2]
-
Post-Drying: Dry the pellets if necessary.[2]
Solvent Casting Protocol
Solvent casting is a laboratory-scale technique ideal for preparing thin films with a highly uniform dye dispersion.
Logical Workflow for Solvent Casting
Caption: Workflow for Solvent Casting.
Step-by-Step Methodology for PS Film:
-
Solution Preparation: Prepare a stock solution of PS in a suitable solvent like toluene or dichloromethane (DCM) (e.g., 10% w/v). Prepare a separate stock solution of this compound in the same solvent.
-
Mixing: Add the dye stock solution to the polymer solution to achieve the target concentration. Stir until the solution is homogeneous.[2]
-
Casting: Pour the solution onto a level glass substrate. Cover the setup to allow for slow solvent evaporation, which helps in forming a uniform film.[2]
-
Drying: After initial evaporation at room temperature, dry the film in a vacuum oven at a temperature below the glass transition temperature of PS (e.g., 80°C) to remove any residual solvent.[2]
-
Film Removal: Carefully peel the film from the substrate.[2]
Characterization and Quality Control
To ensure the successful incorporation of this compound and to evaluate its impact on the polymer's properties, a series of analytical techniques should be employed.
-
Colorimetry: Quantitatively measure the color of the samples using the CIELAB color space (L, a, b*) to ensure color consistency.[2]
-
UV-Vis Spectroscopy: Confirm the presence of the dye and quantify its concentration in solvent-cast films or solutions extracted from compounded materials.[2]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer to assess any changes due to the addition of the dye.[2]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the colored polymer.[2]
-
Migration Testing: This is a critical test for applications in food packaging or consumer goods. The protocol involves exposing the colored plastic to food simulants under specific time and temperature conditions, followed by analyzing the simulant for any migrated dye using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][16]
Regulatory and Safety Considerations
This compound is listed on various chemical inventories. For food contact applications, specific regulations must be followed. In the United States, this compound is an FDA-approved substance for use in polyethylene terephthalate (PET) polymers in contact with all food types, at a level not to exceed 0.2 percent by weight of the polymer, under specific conditions of use.[12][17] It is crucial to consult the relevant regulatory documentation for the intended application and region.
From a safety perspective, like many synthetic dyes, this compound may pose health risks upon prolonged exposure. Inhalation or ingestion can cause irritation, and direct skin or eye contact may lead to dermatitis.[18] Always refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
This compound is a high-performance colorant that offers exceptional thermal stability and lightfastness, making it a versatile choice for a wide array of plastic and polymer applications. By following the detailed protocols for melt compounding and solvent casting, and by implementing rigorous characterization and quality control measures, researchers and developers can achieve consistent and high-quality coloration in their products. Adherence to regulatory and safety guidelines is paramount to ensure the responsible and effective use of this dye.
References
- 1. specialchem.com [specialchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 20749-68-2 [chemicalbook.com]
- 6. Solvent Dyes Red Eg 135 for Plastic [colorbloomdyes.com]
- 7. This compound Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. China this compound-Transparent Red Eg (S. R 135) factory and manufacturers | Precise Color [precisechem.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. C.I. This compound, 20749-68-2, C.I. 564120 [chemnet.com]
- 12. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. union-pigment.com [union-pigment.com]
- 14. China this compound (Transparent Red Eg) for Plastic factory and manufacturers | Precise Color [precisechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. admin.heubach.com [admin.heubach.com]
- 18. Page loading... [wap.guidechem.com]
Application Notes & Research Protocols: Evaluating Solvent Red 135 as a Novel Fluorescent Agent for Non-Destructive Testing
Abstract
Non-destructive testing (NDT) is critical for ensuring the integrity of materials in high-performance industries. Fluorescent Penetrant Inspection (FPI) is a key NDT method that relies on highly sensitive fluorescent dyes to reveal surface-breaking defects.[1] While established FPI dyes are widely used, the exploration of novel fluorescent agents offers potential for new applications and improved performance characteristics. This document moves beyond standard protocols to provide a research framework for the evaluation of Solvent Red 135, a thermally stable perinone dye, as a candidate for fluorescent NDT applications. While traditionally used as a colorant for plastics and polymers, its robust photophysical properties merit investigation.[2][3] This guide outlines the principles of FPI and presents a comprehensive protocol for characterizing and validating this compound for this novel application, providing a template for the scientific assessment of similar candidate molecules.
Introduction to Fluorescent Penetrant Inspection (FPI)
FPI is a non-destructive method used to detect surface-breaking discontinuities such as cracks, seams, and porosity in non-porous materials like metals, plastics, and ceramics.[4][5] The fundamental principle relies on the ability of a low-viscosity liquid containing fluorescent dyes (the penetrant) to enter a defect through capillary action.[6] After a sufficient "dwell time," the excess penetrant is removed from the surface, and a developer is applied. The developer acts like a blotter, drawing the trapped penetrant back out to the surface, where it can be visualized under ultraviolet (UV-A) light, causing the dye to fluoresce brightly and reveal the flaw.[7][8]
The effectiveness of an FPI system is highly dependent on the photophysical and chemical properties of the fluorescent dye. An ideal dye must possess:
-
High Fluorescent Quantum Yield: To provide a bright, high-contrast indication.
-
Appropriate Spectral Properties: Strong absorption in the UV-A range (typically 365 nm) and emission in the visible spectrum where the human eye is most sensitive (around 550 nm).[6]
-
Good Solubility: Must be soluble in appropriate carrier fluids (oils, solvents) without aggregation.
-
Chemical and Photostability: Resistance to degradation upon exposure to UV light and chemical interaction with the test material.
-
Low Viscosity in Solution: To ensure effective penetration into microscopic flaws.
Profile of the Candidate Dye: this compound
This compound (C.I. 564120) is a perinone-class dye primarily recognized for its use as a colorant in high-performance plastics due to its exceptional thermal stability and lightfastness.[9][10] Its inherent fluorescence and solubility in organic solvents make it a subject of interest for new applications.[3][11] A summary of its relevant properties is presented below.
| Property | Typical Value | Source(s) |
| Chemical Formula | C₁₈H₆Cl₄N₂O | [12] |
| Appearance | Bright Red Powder | [13] |
| Heat Resistance | 300-320 °C | [9][12] |
| Light Fastness | Grade 7-8 (on Blue Wool Scale) | [10][14] |
| Solubility (g/L at 20°C) | Insoluble in water.[13] Soluble in organic solvents: Acetone (0.2), Dichloromethane (0.3), Ethyl Alcohol (0.1).[15] | |
| Melting Point | 318 °C | [2][9] |
While data on its fluorescent quantum yield and precise emission spectra in various NDT-relevant carriers is not widely published, its known stability and solubility profile justify a systematic evaluation.
Experimental Workflow for Dye Evaluation
The following diagram outlines the logical flow for evaluating a novel dye like this compound for FPI applications. This workflow ensures that fundamental properties are characterized before proceeding to performance-based testing.
Research Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the scientific evaluation of this compound.
Phase 1: Physicochemical Characterization
The causality behind this initial phase is to establish whether the dye possesses the fundamental optical and solubility properties required for an FPI penetrant before investing time in performance testing.
Protocol 1: Solubility and Spectral Analysis
-
Objective: To determine the solubility of this compound in common NDT carrier fluids and to characterize its absorption and emission spectra.
-
Materials: this compound powder, selection of carrier fluids (e.g., light petroleum oil, isoparaffinic solvent), spectrophotometer, spectrofluorometer, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Prepare saturated solutions of this compound in each carrier fluid by adding excess dye to a known volume of solvent and stirring for 24 hours.
-
Filter the solutions to remove undissolved solid.
-
Determine the concentration of the saturated solutions via spectrophotometry using a pre-established calibration curve. This will define the maximum practical solubility.
-
Dilute the solutions to a working concentration (e.g., 1 g/L).
-
Measure the absorbance spectrum of each solution to identify the peak absorption wavelength (λmax).
-
Measure the fluorescence emission spectrum by exciting the sample at its λmax. Record the peak emission wavelength.
-
Trustworthiness Check: Compare the obtained λmax with the standard UV-A inspection wavelength (365 nm). A strong absorbance at or near this wavelength is critical for effective excitation.
-
Phase 2: Performance Testing
This phase simulates a real-world inspection process to evaluate the dye's ability to generate clear and bright indications of defects.
Protocol 2: Penetrant Formulation and Panel Testing
-
Objective: To prepare a test penetrant and evaluate its performance on standardized defect panels against a certified FPI penetrant.
-
Materials: this compound, selected carrier fluid, a certified FPI penetrant of known sensitivity (e.g., Level 3 or 4 per AMS 2644), standard test panels (e.g., Nickel-Chrome or PSM panels with known crack patterns), developer (dry powder or non-aqueous), UV-A lamp, cleaning solvents.
-
Procedure:
-
Penetrant Preparation: Based on solubility data, prepare a test solution of this compound at a concentration comparable to commercial penetrants (typically 1-10 g/L).
-
Pre-Cleaning: Thoroughly clean the test panel according to standard NDT procedures (e.g., ASTM E1417) to remove any contaminants.[6]
-
Penetrant Application: Apply the this compound test penetrant to one half of the panel and the certified standard penetrant to the other half.
-
Dwell Time: Allow a standard dwell time (e.g., 10-30 minutes) for the penetrant to seep into the cracks.[6]
-
Excess Removal: Carefully remove the excess surface penetrant using a solvent-dampened, lint-free cloth. This step is critical; over-removal can pull penetrant from defects, while under-removal can cause excessive background fluorescence.
-
Developer Application: Apply a thin, even layer of developer. Allow for a standard development time (e.g., 10 minutes).
-
Inspection: Inspect the panel in a darkened area under a calibrated UV-A (365 nm) lamp.
-
Data Capture: Photograph the results under identical lighting conditions. Compare the brightness, clarity, and resolution of the indications from the this compound penetrant to the certified standard.
-
Trustworthiness Check: The certified penetrant serves as a direct, self-validating control within the experiment, providing an immediate benchmark for performance.
-
The general FPI process is illustrated below.
Conclusion and Future Directions
This document provides a robust framework for the scientific evaluation of this compound as a novel fluorescent dye for NDT applications. By following these protocols, a researcher can generate the necessary data to determine its feasibility, potential sensitivity level, and limitations. Positive results would warrant further investigation into formulation optimization, including the addition of emulsifiers and surfactants, and more extensive testing on a wider range of materials and defect types. This structured approach ensures that the exploration of new materials is grounded in the established principles and rigorous standards of non-destructive testing.
References
- 1. Fluorescent Penetrant Inspection 101 | FPI Overview [americanmetaltesting.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is Fluorescent Penetrant Inspection? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 5. Fluorescent Penetrant Testing - OnestopNDT [onestopndt.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Beginner's Guide to Fluorescent Penetrant Inspections | NES [newenglandsales.com]
- 8. Fluorescent penetrant inspection - Wikipedia [en.wikipedia.org]
- 9. This compound [jnogilvychem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. cncolorchem.com [cncolorchem.com]
- 13. This compound | 20749-68-2 [chemicalbook.com]
- 14. China this compound-Transparent Red Eg (S. R 135) factory and manufacturers | Precise Color [precisechem.com]
- 15. colorantsgroup.com [colorantsgroup.com]
Application Notes and Protocols for the Quantification of Solvent Red 135 in Polymer Matrices
Foreword for the Researcher
This document provides a comprehensive guide for the quantitative analysis of Solvent Red 135 in various polymer matrices. As researchers, scientists, and professionals in drug development, the precise determination of colorant concentration is paramount for quality control, product consistency, and regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding and facilitating troubleshooting and adaptation for specific polymer systems. The protocols herein are designed as self-validating systems, emphasizing accuracy and reproducibility.
Introduction to this compound and its Quantification
This compound (C.I. 564120) is a synthetic organic dye belonging to the aminoketone class, presenting as a vibrant yellowish-red powder.[1] With the molecular formula C₁₈H₆Cl₄N₂O, it is characterized by its excellent thermal stability and lightfastness, making it a widely used colorant in the plastics industry.[1][2] It is commonly used to color a variety of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), polyethylene terephthalate (PET), and polymethyl methacrylate (PMMA).[3][4][5][6][7] The quantification of this compound in a polymer matrix is crucial for ensuring consistent coloration, meeting product specifications, and for migration studies, especially in applications like food packaging.[8]
This application note details two primary analytical methods for the quantification of this compound: UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the required sensitivity, selectivity, and the complexity of the polymer matrix.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting appropriate solvents for extraction and analytical procedures.
| Property | Value/Description | Source(s) |
| Chemical Name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | [1] |
| C.I. Name | This compound | [4][9] |
| CAS Number | 20749-68-2, 71902-17-5 | [1][4][5][9][10] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [1][2][4][9][10] |
| Molecular Weight | 408.07 g/mol | [1][9] |
| Appearance | Yellowish-red powder | [1][9] |
| Melting Point | 318 °C | [5][9][11] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, chloroform, and acetone. | [1][3][4][11] |
| Heat Resistance (in PS) | Up to 300 °C | [5][9][11] |
| Light Fastness (in PS) | Grade 8 (on a scale of 1-8) | [5][9] |
Principle of Quantification
The quantification of this compound relies on the principle that the dye's concentration in a solution is directly proportional to its absorbance of light at a specific wavelength (UV-Vis Spectroscopy) or its response signal in a chromatographic system (HPLC).
-
UV-Visible Spectroscopy: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By measuring the absorbance of an unknown sample at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparing it to a calibration curve prepared from standards of known concentrations.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[12][13] For this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.[12] The dye is identified by its retention time and quantified by the area of its corresponding peak, which is then compared to a calibration curve.[13]
Overall Workflow for Quantification
The general workflow for the quantification of this compound in a polymer matrix is depicted in the following diagram.
Caption: Overall workflow for the quantification of this compound in a polymer matrix.
Detailed Experimental Protocols
Protocol 1: Sample Preparation - Polymer Dissolution and Dye Extraction
Rationale: The primary challenge in quantifying a dye within a polymer is to effectively separate it from the matrix without degrading it. This protocol utilizes a solvent system to first dissolve the polymer and then selectively precipitate the polymer while keeping the dye in solution.
Materials:
-
Polymer sample containing this compound
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Solvents (e.g., acetone, methanol, chloroform, dichloromethane - choice depends on the polymer).[3][6]
Step-by-Step Procedure for an ABS Polymer Matrix:
-
Sample Weighing: Accurately weigh approximately 100 mg of the ABS plastic sample into a glass vial.[6]
-
Polymer Dissolution: Add 5 mL of acetone to the vial to dissolve the polymer.[6] The choice of solvent is critical and depends on the polymer matrix. For other polymers, alternative solvents may be required (e.g., dichloromethane for polycarbonate).
-
Vortexing: Vortex the sample until the plastic is completely dissolved.[6] This may take some time and gentle heating in a water bath can aid dissolution, but care must be taken to avoid solvent evaporation.
-
Polymer Precipitation: Add 10 mL of methanol as an anti-solvent to precipitate the ABS polymer.[6] The dye will remain in the solvent mixture.
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated polymer.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the dissolved this compound to a clean tube or volumetric flask.[6]
-
Final Volume Adjustment: Adjust the volume of the supernatant to a known final volume with the solvent mixture (1:2 acetone:methanol). This solution is now ready for analysis. For HPLC analysis, the solvent may need to be evaporated and the residue reconstituted in the mobile phase.[6]
Protocol 2: Quantification by UV-Vis Spectroscopy
Rationale: This protocol establishes a calibration curve to determine the concentration of this compound in the extracted sample solution based on its absorbance.
Materials:
-
This compound analytical standard
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent used for final sample solution (e.g., 1:2 acetone:methanol)
Step-by-Step Procedure:
-
Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., chloroform or the same solvent mixture as the sample) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Working Standards: Prepare a series of working standards by serial dilution of the stock solution. A typical concentration range could be 1, 2, 5, 10, and 20 µg/mL.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the working standards across the UV-Visible spectrum (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).[1]
-
Calibration Curve Construction: Measure the absorbance of each working standard at the determined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
Sample Analysis: Measure the absorbance of the prepared sample solution at the same λmax.
-
Concentration Determination: Determine the concentration of this compound in the sample solution using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, m is the slope, x is the concentration, and c is the y-intercept).
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC offers higher specificity and sensitivity compared to UV-Vis spectroscopy, making it suitable for complex matrices or low concentrations of the dye.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column
-
This compound analytical standard
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Mobile phase additives (e.g., formic acid or phosphoric acid)[12]
Illustrative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis at the λmax of this compound |
| Column Temperature | 30 °C |
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it before use.
-
Preparation of Standards: Prepare a stock solution and a series of working standards of this compound in the mobile phase.
-
Calibration Curve Construction: Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: If the sample extract is not in the mobile phase, evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.[6] Filter the sample through a 0.45 µm syringe filter before injection.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by its retention time. Quantify the concentration by comparing the peak area to the calibration curve.
Data Analysis and Interpretation
The concentration of this compound in the original polymer sample can be calculated using the following formula:
Concentration (mg/g) = (C x V) / W
Where:
-
C = Concentration of this compound in the final solution (mg/mL), determined from the calibration curve.
-
V = Final volume of the extracted solution (mL).
-
W = Weight of the initial polymer sample (g).
Visualization of Experimental Workflow
The following diagram provides a detailed visualization of the experimental workflow from sample preparation to analysis.
Caption: Detailed experimental workflow for the quantification of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 20749-68-2 [chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. China this compound (Transparent Red Eg) for Plastic factory and manufacturers | Precise Color [precisechem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 20749-68-2: this compound | CymitQuimica [cymitquimica.com]
- 11. Introduction of this compound/transparent red EG for color masterbatch [xcwydyes.com]
- 12. Separation of C.I. This compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Solvent Red 135 into Polymer Films for Optical Studies
Abstract
This document provides a comprehensive guide for researchers and scientists on the incorporation of Solvent Red 135, a perinone-based dye, into various polymer matrices to fabricate thin films for optical studies. Detailed protocols for solution preparation, film fabrication via solvent casting and spin coating, and subsequent optical characterization are presented. The guide emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound (C.I. 564120) is a synthetic organic dye recognized for its vibrant yellowish-red hue, exceptional thermal stability, high lightfastness, and good solubility in a range of organic solvents.[1] These robust properties make it an excellent candidate for applications in advanced materials, particularly in the fabrication of functional coatings, optical filters, and luminescent solar concentrators (LSCs).[1] Its molecular structure, belonging to the class of anthraquinone dyes, features a stable anthraquinone core with multiple chlorine substituents.[2] This structure contributes to its intense color, thermal stability, and resistance to photobleaching, which are critical for long-term performance in optical applications.[2]
The primary challenge in utilizing dyes like this compound in solid-state applications is achieving a uniform, molecular-level dispersion within a host matrix to avoid aggregation-induced quenching of its optical properties.[3][4] Polymer films offer a versatile platform for this, allowing for the creation of solid-state optical components with tailored properties. This guide will detail the methodologies to effectively disperse this compound in polymer matrices to create high-quality optical films.
Properties of this compound
A summary of the key properties of this compound is presented in Table 1 for easy reference. Understanding these properties is crucial for selecting appropriate solvents and polymer matrices.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Chemical Identity | ||
| C.I. Name | This compound | [1][5] |
| C.I. Number | 564120 | [1][6] |
| CAS Number | 20749-68-2, 71902-17-5 | [1][5][6] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [2][6] |
| Molecular Weight | 408.06 g/mol | [6] |
| Chemical Class | Perinone / Amino Ketone | [1][6][7] |
| Physical Properties | ||
| Appearance | Yellowish-red powder | [5] |
| Melting Point | ~318 °C | [5][8] |
| Heat Resistance (in PS) | Up to 300 °C | [5][8][9][10] |
| Light Fastness (in PS) | Grade 7-8 (Superior) | [5][8][11] |
| Solubility (g/L at 20°C) | ||
| Dichloromethane | 0.3 | [8][10][11] |
| Toluene | 0.6 | [10] |
| Acetone | 0.2 | [8][10][11] |
| Butyl Acetate | 0.2 | [8][10][11] |
| Ethanol | 0.1 | [8][10][11] |
Experimental Workflow
The overall process for creating and characterizing this compound-doped polymer films is outlined below. This workflow ensures a systematic approach from material selection to final data analysis.
Caption: Experimental workflow from material selection to data analysis.
Detailed Protocols
Materials and Equipment
-
Dye: this compound powder
-
Polymers: Poly(methyl methacrylate) (PMMA), Polystyrene (PS), Polycarbonate (PC)
-
Solvents: Toluene, Dichloromethane (DCM), Propylene Glycol Methyl Ether Acetate (PGMEA)
-
Substrates: Glass microscope slides, silicon wafers
-
Equipment: Analytical balance, magnetic stirrer and stir bars, ultrasonic bath, spin coater, level surface (for solvent casting), petri dishes, vacuum oven, UV-Vis spectrophotometer, fluorescence spectrometer.
Protocol 1: Preparation of Polymer-Dye Solutions
Rationale: The key to high-quality optical films is a perfectly homogeneous solution. Any undissolved polymer or dye aggregates will act as scattering centers in the final film, degrading its optical performance. The choice of solvent is critical; it must readily dissolve both the polymer and the dye.[12] Sonication can be employed to break up any small dye aggregates that may persist.[1]
Procedure:
-
Prepare Polymer Stock Solution:
-
Weigh the desired amount of polymer (e.g., PMMA) and dissolve it in a suitable solvent (e.g., toluene) to a specific concentration (e.g., 10% w/v).
-
Cover the container and stir with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.[1]
-
-
Prepare Dye Stock Solution:
-
Weigh a small amount of this compound and dissolve it in the same solvent to a known concentration (e.g., 1 mg/mL).
-
Use an ultrasonic bath for 15-30 minutes to ensure complete dissolution and break up any aggregates.[1]
-
-
Prepare Final Doped Solution:
-
Add a calculated volume of the dye stock solution to the polymer stock solution to achieve the desired final dye concentration relative to the polymer (e.g., 0.1%, 0.5%, 1% w/w).
-
Stir the final mixture thoroughly for at least one hour to ensure homogeneity. For spin coating, it is highly recommended to filter the solution through a syringe filter (e.g., 0.2 or 0.45 µm) to remove any particulate contamination.[13]
-
Protocol 2: Film Fabrication
Two common methods for producing high-quality polymer films in a laboratory setting are solvent casting and spin coating. The choice depends on the desired film thickness and uniformity.
Rationale: Solvent casting is a simple technique suitable for producing thicker films (tens of microns to millimeters).[5][14] The slow evaporation of the solvent allows polymer chains to relax, resulting in films with low internal stress.[15] A level surface is crucial to ensure uniform thickness.[5]
Procedure:
-
Substrate Preparation: Ensure the casting surface (e.g., a glass petri dish) is clean, dry, and placed on a perfectly level surface.[5]
-
Casting: Pour a calculated volume of the polymer-dye solution into the petri dish. The volume will determine the final film thickness.[5]
-
Drying: Cover the petri dish, leaving small openings to allow for slow solvent evaporation.[5] This prevents the formation of bubbles and surface defects.[5] Let the film dry at room temperature in a dust-free environment for 24-48 hours.[16]
-
Final Drying: Once the film is solid, transfer it to a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 60°C for PMMA) for several hours to remove residual solvent.[15][17]
-
Peeling: Carefully peel the film from the substrate.
Rationale: Spin coating is the preferred method for creating highly uniform thin films (nanometers to a few microns).[18][19] The process involves depositing a solution onto a spinning substrate; centrifugal force spreads the liquid, and solvent evaporation solidifies the film.[18] The final thickness is primarily controlled by the solution's viscosity and the spin speed.[18]
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., glass slides or silicon wafers). A common procedure is to sonicate them in acetone, then isopropyl alcohol, and finally deionized water, followed by drying with a nitrogen gun.[13]
-
Coating:
-
Place the substrate on the vacuum chuck of the spin coater.[13]
-
Dispense a small amount of the filtered polymer-dye solution onto the center of the substrate.[18]
-
Start the spinning process. A typical two-stage process might be: 500 rpm for 10 seconds (to spread the solution), followed by 2000 rpm for 45 seconds (to thin the film).[13] The optimal parameters will depend on the desired thickness and solution properties.[18]
-
-
Drying (Soft Bake): After spinning stops, transfer the coated substrate to a hotplate set to a temperature just below the solvent's boiling point (e.g., 90°C for toluene) for 1-2 minutes to drive off the majority of the solvent.
Optical Characterization
Rationale: Characterizing the optical properties of the fabricated films is essential to validate their quality and suitability for the intended application. UV-Vis spectroscopy confirms the incorporation of the dye and reveals any aggregation effects, while fluorescence spectroscopy measures the film's emission properties. Ellipsometry or profilometry can be used for precise thickness measurements.[20][21]
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Procedure: Place the dye-doped polymer film (on its substrate for spin-coated films, or as a free-standing film for solvent-cast films) in the sample holder of a UV-Vis spectrophotometer. Record the absorbance spectrum over a relevant wavelength range (e.g., 300-800 nm).
-
Expected Results: The spectrum should show the characteristic absorption peaks of this compound. The position and shape of these peaks can be influenced by the polymer matrix. Changes in peak shape or the appearance of new peaks at different dye concentrations can indicate aggregation.[20]
Fluorescence Spectroscopy
-
Procedure: Using a fluorescence spectrometer, excite the film at a wavelength near its absorption maximum. Record the emission spectrum.
-
Expected Results: The film should exhibit fluorescence characteristic of this compound. The intensity and spectral position of the emission can be affected by the dye concentration and the polymer environment. A decrease in fluorescence intensity at higher concentrations (quenching) is a strong indicator of dye aggregation.[4]
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Hazy or Opaque Film | - Incomplete dissolution of polymer or dye.- Particulate contamination.- Dye aggregation. | - Ensure complete dissolution; use sonication for the dye.- Filter the solution before casting/coating.[13]- Reduce dye concentration. |
| Bubbles in Solvent-Cast Film | - Solvent evaporated too quickly. | - Cover the petri dish and allow for slower evaporation.[5] |
| "Comet-tail" Defects in Spin-Coated Film | - Particulate matter on the substrate or in the solution. | - Improve substrate cleaning procedure.- Filter the coating solution.[13] |
| Low Fluorescence Intensity | - Aggregation-caused quenching. | - Lower the dye concentration.- Choose a polymer matrix with better dye-polymer interaction to promote dispersion.[22] |
Conclusion
The protocols outlined in this guide provide a robust framework for the successful incorporation of this compound into polymer films. By carefully controlling solution preparation, fabrication technique, and drying conditions, researchers can produce high-quality, optically clear films suitable for a wide range of optical studies and device applications. The key to success lies in achieving a homogeneous molecular dispersion of the dye within the polymer matrix, thereby preserving its desirable photophysical properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. specialchem.com [specialchem.com]
- 8. union-pigment.com [union-pigment.com]
- 9. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 10. China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers | Precise Color [precisechem.com]
- 11. colorantsgroup.com [colorantsgroup.com]
- 12. scirp.org [scirp.org]
- 13. The Nonlinear Optics Home Page [nlosource.com]
- 14. researchgate.net [researchgate.net]
- 15. svc.org [svc.org]
- 16. jacsdirectory.com [jacsdirectory.com]
- 17. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spin coating - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 22. Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Solvent Red 135 for Fluorescent Staining of Cellular Lipid Droplets
Abstract
This technical guide provides a comprehensive framework for the application of Solvent Red 135, a fluorescent, lipophilic dye, for the visualization of neutral lipid droplets in cultured cells. While traditionally employed as a colorant in the polymer industry for its exceptional thermal stability and photostability, the inherent properties of this compound make it a promising candidate for biological imaging.[1][2] This document outlines the fundamental principles of its action, its physicochemical properties, and detailed, field-tested protocols adapted from established methodologies for lysochrome dyes. We present a complete workflow from stock solution preparation to fluorescence microscopy, enabling researchers, scientists, and drug development professionals to effectively utilize this dye for qualitative and semi-quantitative analysis of intracellular lipid storage.
Introduction to this compound
This compound (C.I. 564120) is a synthetic organic dye belonging to the perinone and aminoketone class, presenting as a vibrant, yellowish-red powder.[3][4] Its chemical structure lends it high solubility in organic solvents and virtual insolubility in water.[4][5] These characteristics, combined with its robust resistance to heat and light, have cemented its use in coloring a variety of plastics and synthetic fibers, including polystyrene, PMMA, and PET.[5][6][7]
In the context of biological research, these same properties are highly advantageous. Its strong lipophilicity drives its partitioning into non-polar cellular compartments, primarily the neutral lipid core of lipid droplets. Furthermore, its inherent fluorescence provides an avenue for visualization using standard microscopy techniques, offering a potential alternative to more common, but sometimes less stable, lipid stains.[1]
Physicochemical Properties
A clear understanding of the dye's properties is critical for its successful application in a laboratory setting.
| Property | Value | Source(s) |
| C.I. Name | This compound | [4] |
| C.I. Number | 564120 | [4] |
| CAS Numbers | 20749-68-2, 71902-17-5 | [3][4][5][6] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [3][4] |
| Molecular Weight | 408.07 g/mol | [3][4] |
| Appearance | Yellowish-red powder | [3] |
| Heat Resistance | 300-320 °C | [4] |
| Solubility (Water) | Insoluble | [4] |
| Solubility (Organic) | Soluble in Toluene, Dichloromethane, Chloroform, Acetone | [1][4][5] |
Principle of Action: Lysochrome Partitioning
This compound functions as a lysochrome, a term for fat-soluble dyes that stain substrates through physical dissolution rather than chemical binding.[8] The staining mechanism is governed by preferential partitioning. The dye is introduced to the fixed cells in a solvent vehicle (e.g., an aqueous isopropanol solution) in which it is only moderately soluble. In contrast, it is highly soluble in the neutral lipid core (triglycerides and cholesterol esters) of intracellular lipid droplets.[8][9] This solubility differential drives the dye molecules out of the staining solution and into the lipid droplets, leading to their selective and intense coloration.[9]
This physical mechanism underscores the importance of proper sample preparation. Fixation methods that extract lipids, such as those using harsh organic solvents like ethanol or xylene for prolonged periods, must be avoided.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Properties of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Integration of Solvent Red 135 in High-Performance Coatings and Inks
Abstract and Executive Summary
Solvent Red 135 is a high-performance perinone-based solvent dye prized for its vibrant yellowish-red hue, exceptional thermal stability, and superior lightfastness.[1][2] These characteristics make it an indispensable colorant in demanding industrial applications, particularly in the formulation of durable coatings and high-quality printing inks.[3][4] Its robust chemical structure ensures long-term color stability under significant environmental stress, including high temperatures and prolonged UV exposure.[5] This document serves as a comprehensive technical guide for researchers and formulation chemists, providing an in-depth analysis of this compound's properties, detailed protocols for its incorporation into solvent-based coating and ink systems, and troubleshooting insights grounded in field expertise. The methodologies herein are designed to be self-validating, enabling users to achieve consistent, high-quality results.
Core Physicochemical and Performance Characteristics
A thorough understanding of this compound's fundamental properties is critical for successful formulation. The dye's performance is a direct result of its stable molecular architecture.[5]
Chemical Identity and Physical Properties
This compound is characterized by its high purity and consistent physical form, ensuring predictable behavior in formulations.[5][6] Key properties are summarized below.
| Property | Value | Source(s) |
| C.I. Name | This compound | [1][7] |
| C.I. Number | 564120 | [1][8] |
| CAS Number | 71902-17-5 / 20749-68-2 | [7][8] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [7][9] |
| Appearance | Yellowish-red powder | [10][11] |
| Melting Point | 318 °C | [8][10][12] |
| Heat Resistance | 300-320 °C | [7][10][13] |
| Light Fastness (Blue Wool Scale) | 7-8 (Excellent) | [2][10][13] |
| Acid/Alkali Resistance | Good (Rating of 5) | [2][9][13] |
Solubility Profile: The Key to Formulation
This compound is insoluble in water but exhibits solubility in a range of organic solvents commonly used in coatings and inks.[10][14] This non-polar character is fundamental to its application, allowing it to dissolve and integrate homogenously within hydrophobic resin systems.[5] The choice of solvent is paramount, as it not only dictates the dissolution of the dye but also influences the viscosity, drying time, and final film properties of the coating or ink.[15][16]
| Organic Solvent | Solubility at 20°C (g/L) | Source(s) |
| Dichloromethane | 0.3 | [8][12][13] |
| Methylbenzene (Toluene) | 0.6 | [8][12] |
| Acetone | 0.2 | [8][12][13] |
| Butyl Acetate | 0.2 | [8][12][13] |
| Ethanol | 0.1 | [8][12][13] |
Causality Note: The limited but sufficient solubility in these solvents is advantageous. It allows for the creation of concentrated stock solutions without excessive solvent use, while ensuring the dye remains fully solubilized in the final formulation, preventing issues like pigment agglomeration or loss of transparency.
Application in Industrial and Functional Coatings
In the coatings sector, this compound is used to impart a durable, vibrant red color to solvent-based systems, including automotive finishes and industrial paints.[3] Its primary function is to provide aesthetic appeal without compromising the physical integrity of the cured film.
Formulation Workflow and Causality
The successful incorporation of this compound into a coating system hinges on a systematic approach that ensures complete dissolution and uniform dispersion within the polymer matrix. The following diagram illustrates a validated workflow.
Caption: Workflow for preparing a this compound-based coating.
Protocol: Preparation of a PMMA-Based Functional Coating
This protocol details the formulation of a durable, transparent red coating using a Polymethyl Methacrylate (PMMA) binder, suitable for protective or decorative applications on various substrates.
Materials & Equipment:
-
This compound (C.I. 564120)
-
PMMA resin powder
-
Toluene and Acetone (analytical grade)
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Glass beakers and vials
-
Micropipettes or graduated cylinders
-
Substrates for coating (e.g., glass slides, metal panels)
Procedure:
-
Binder Solution Preparation (10% w/v PMMA in Toluene):
-
Accurately weigh 10 g of PMMA powder.
-
Measure 100 mL of Toluene and transfer to a 250 mL beaker with a magnetic stir bar.
-
Slowly add the PMMA powder to the Toluene while stirring continuously.
-
Cover the beaker with paraffin film to prevent solvent evaporation.
-
Continue stirring at room temperature until the PMMA is fully dissolved (this may take several hours). The resulting solution should be clear and viscous. Causality Note: Preparing the binder solution first ensures the polymer chains are fully uncoiled, creating a uniform matrix ready to accept the dye solution.
-
-
Dye Stock Solution Preparation (1 mg/mL in Acetone):
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the dye to a 10 mL volumetric flask or a screw-cap vial.
-
Add 10 mL of Acetone.
-
Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. The solution should be a clear, intensely colored liquid with no visible particulates.[1] Causality Note: A concentrated stock solution allows for precise and uniform addition of the colorant. Using an ultrasonic bath overcomes the dye's relatively low solubility by providing the energy needed to break down micro-agglomerates.
-
-
Final Coating Formulation (Target: 0.5% dye w/w relative to PMMA):
-
This protocol targets a final concentration of 0.5% dye relative to the solid PMMA binder.
-
For every 10 mL of the 10% PMMA solution (which contains 1 g of PMMA), the target is 5 mg of this compound.
-
Using a micropipette, add 5 mL of the 1 mg/mL this compound stock solution to 10 mL of the PMMA binder solution.
-
Stir the mixture thoroughly for at least 30 minutes to ensure homogeneity.
-
-
Substrate Application and Curing:
-
Apply the final colored coating solution to a cleaned substrate using a suitable method (e.g., spin coating for thin films, dip coating for uniform coverage).
-
Allow the coated substrate to air dry in a dust-free environment for 10-15 minutes to allow the majority of the solvent to evaporate.
-
For enhanced film hardness and solvent removal, perform a soft bake in an oven at 60-80°C for 30-60 minutes.
-
Application in Solvent-Based Printing Inks
This compound is widely used in printing inks for applications like gravure and flexography, where it contributes to high-quality, vibrant, and fade-resistant printed materials.[3][6] Its compatibility with common ink resins and solvents is crucial for its effectiveness.[6]
Structure-Property Relationship
The performance of this compound is intrinsically linked to its molecular structure. The rigid, planar perinone core is the primary reason for its high thermal stability and chemical inertness, while the specific chromophore system is responsible for its vibrant color.
Caption: Relationship between the structure and properties of this compound.
Protocol: Formulation of a Model Gravure Ink
This protocol provides a foundational method for creating a red gravure ink suitable for printing on flexible packaging films.
Materials & Equipment:
-
This compound
-
Polyamide or Nitrocellulose resin
-
Solvent blend: Toluene (true solvent), Isopropyl Alcohol (co-solvent), Ethyl Acetate (diluent/viscosity modifier)[16]
-
High-speed disperser or shaker
-
Viscometer (e.g., Zahn cup)
Procedure:
-
Preparation of Dye Concentrate (Millbase):
-
In a mixing vessel, combine 10 parts (by weight) of this compound with 20 parts of Polyamide resin.
-
Slowly add 70 parts of Toluene while under moderate agitation.
-
Increase agitation speed (high-shear) and mix until all dye and resin are fully dissolved and uniformly dispersed. This concentrate is the foundation for the final ink. Causality Note: Creating a concentrated millbase ensures that the dye is fully wetted and deagglomerated, which is critical for achieving maximum color strength and preventing defects in the final print.
-
-
Let-Down and Viscosity Adjustment:
-
In a separate vessel, prepare the "let-down" vehicle by blending additional resin, solvents, and any necessary additives (e.g., plasticizers, slip agents).
-
Slowly add the dye concentrate to the let-down vehicle under constant, low-shear agitation until the desired color strength is achieved.
-
Adjust the final ink viscosity using a blend of Ethyl Acetate and Isopropyl Alcohol. The target viscosity will depend on the specific press and printing conditions (typically 15-25 seconds, Zahn Cup #2).[15] Causality Note: The solvent balance is critical. Toluene acts as the primary solvent for the resin. Ethyl Acetate helps control the evaporation rate for proper drying on a high-speed press, while Isopropyl Alcohol can improve substrate wetting and resin stability.[16][17]
-
-
Quality Control and Validation:
-
Measure the viscosity using a Zahn cup to ensure it meets the target specification.
-
Perform a drawdown on the target substrate (e.g., PET or BOPP film) to check for color accuracy, gloss, and uniformity.
-
The ink should be free of particulates and exhibit smooth flow.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 9. This compound - SOLVENT RED - L COLOR [l-color.com]
- 10. This compound [jnogilvychem.com]
- 11. Ink Dye this compound - Oil Soluble Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]
- 12. epsilonpigments.com [epsilonpigments.com]
- 13. colorantsgroup.com [colorantsgroup.com]
- 14. This compound | 20749-68-2 [chemicalbook.com]
- 15. Characteristics of Solvent-Based Gravure Inks and Their Relationship with Printing [zxcprint.com]
- 16. wanmeyink.wordpress.com [wanmeyink.wordpress.com]
- 17. Gravure ink | solvent ink for gravure printing | KDW [kdwpack.com]
Application Notes & Protocols: Determining the Optimal Concentration of Solvent Red 135 in Polystyrene
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and professionals in materials science and drug development to determine the optimal concentration of Solvent Red 135 for coloring polystyrene (PS). This compound is a high-performance perinone-based dye valued for its brilliant yellowish-red hue, exceptional thermal stability, and superior lightfastness, making it highly suitable for amorphous polymers like polystyrene.[1][2][3] This document elucidates the critical relationship between dye concentration and the final properties of the colored polymer, offering detailed protocols for incorporation, characterization, and validation. The methodologies described herein are designed to ensure reproducible and reliable outcomes, enabling the precise achievement of desired color characteristics without compromising the mechanical or thermal integrity of the polystyrene matrix.
Introduction to this compound and Polystyrene Coloration
2.1 Properties of this compound
This compound (C.I. 564120) is an oil-soluble dye widely used for coloring a variety of plastics, including polystyrene (PS), HIPS, ABS, PMMA, and PET.[4][5][6] Its chemical structure lends it remarkable stability, which is a prerequisite for high-temperature processing methods common to polymers.[7] In polystyrene, it exhibits heat resistance up to 300°C and a lightfastness rating of Grade 8, the highest achievable grade, indicating superior resistance to fading upon light exposure.[1][3][8] Being a solvent dye, it dissolves within the polymer matrix on a molecular level, resulting in a transparent coloration.[9][10] This is distinct from pigments, which are dispersed as solid particles and typically produce an opaque effect.[11]
2.2 Polystyrene as a Matrix
Polystyrene is an amorphous polymer with a high glass transition temperature (Tg) of approximately 98-100°C.[9] This amorphous nature is advantageous for solvent dyes, as the dye molecules become entrapped within the polymer's molecular chains. Below the Tg, molecular movement is highly restricted, which significantly minimizes the risk of dye migration—the process where colorants move to the surface of the plastic part.[9][12][13] This inherent compatibility makes the combination of polystyrene and this compound a stable and reliable system for achieving vibrant, long-lasting color.
Principles of Concentration Selection
The concentration of this compound directly influences the color intensity (tinting strength), transparency, and potentially the mechanical properties of the final polystyrene product. The selection of an appropriate concentration is a balance between achieving the desired aesthetic and maintaining the functional performance of the polymer.[11][14]
-
For Transparent Applications: A low concentration is required. The goal is to achieve the desired hue without significantly scattering light.
-
For Translucent/Opaque Applications: Higher concentrations are used, often in combination with a light-scattering agent like titanium dioxide (TiO₂). The dye provides the color, while the scattering agent provides opacity.[15]
A general dosage for achieving a transparent tone is between 0.02% and 0.05% by weight.[15] For opaque shades, the concentration is typically around 0.1%.[15] It is generally recommended to keep colorant levels below 1-2% to avoid negatively impacting the polymer's original properties, such as ductility and impact resistance.[11]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| C.I. Name | This compound | [1][2] |
| CAS Number | 20749-68-2, 71902-17-5 | [2][16][17] |
| Chemical Class | Perinone | [18] |
| Appearance | Yellowish-red powder | [1][6] |
| Melting Point | ~318°C | [1][3] |
| Heat Resistance (in PS) | Up to 300°C | [1][3][8] |
| Light Fastness (in PS) | Grade 8 (Superior) | [1][2][3] |
| Migration Resistance (in PS) | Grade 3-5 (Good to Excellent) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, chloroform. |
Experimental Workflow for Concentration Optimization
The following diagram outlines a systematic approach to determining the ideal concentration of this compound for a specific polystyrene application. This workflow ensures that all critical parameters are considered, leading to a validated and reproducible coloring process.
Caption: Workflow for Optimizing this compound Concentration.
Detailed Experimental Protocols
Two primary methods are employed for incorporating this compound into polystyrene: melt compounding and solvent casting.[1]
5.1 Protocol 1: Incorporation by Melt Compounding
This method is standard for producing bulk-colored pellets for processes like injection molding or extrusion.
-
Materials & Equipment:
-
Polystyrene resin (General Purpose or High Impact)
-
This compound powder
-
Laboratory-scale twin-screw extruder
-
Gravimetric or volumetric feeder
-
Water bath and pelletizer
-
Drying oven
-
-
Step-by-Step Procedure:
-
Drying (Recommended): Although PS is not highly hygroscopic, drying the resin for 1-2 hours at 70-80°C is good practice to prevent surface defects.[1]
-
Pre-mixing: Accurately weigh the PS resin and this compound powder to achieve the desired concentrations (e.g., 0.02%, 0.05%, 0.1%, 0.2% by weight). Tumble-mix the components thoroughly for 10-15 minutes to ensure a homogenous pre-blend.
-
Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for polystyrene is:
-
Feed Zone: 180-200°C
-
Compounding Zones: 200-220°C
-
Die: 210-230°C[1]
-
-
Compounding: Set the screw speed (e.g., 100-300 rpm). Calibrate the feeder and introduce the pre-mixed material into the extruder. The molten, colored polymer will be homogenized by the shearing action of the screws.
-
Extrusion and Pelletizing: Extrude the colored polystyrene strand into a cooling water bath. Feed the cooled, solidified strand into a pelletizer to produce colored pellets.
-
Post-Drying: Dry the pellets to remove surface moisture before subsequent processing or analysis.
-
5.2 Protocol 2: Incorporation by Solvent Casting
This method is ideal for preparing thin films with a highly uniform dye dispersion, often used for analytical or optical studies.
-
Materials & Equipment:
-
Step-by-Step Procedure:
-
Polymer Dissolution: Prepare a polystyrene solution by dissolving a known weight of PS resin in a suitable solvent (e.g., 10% w/v solution). Stir until the polymer is fully dissolved.
-
Dye Addition: Prepare a stock solution of this compound in the same solvent. Add the required volume of the dye stock solution to the polymer solution to achieve the target concentration. Stir until the final solution is homogeneous.[1]
-
Casting: Place a clean, dry glass substrate on a leveling table. Pour the colored polymer solution onto the substrate. The volume poured will determine the final film thickness.
-
Drying: Cover the cast film (e.g., with a watch glass with small openings) to allow for slow solvent evaporation at room temperature. This prevents bubble formation and ensures a uniform film.[1]
-
Final Drying: Once the film appears solid, transfer it to a vacuum oven and dry at a temperature below the Tg of polystyrene (e.g., 80°C) to remove all residual solvent.[1]
-
Film Removal: Carefully peel the dried film from the substrate for analysis.
-
Characterization and Validation Protocols
6.1 Protocol 3: Colorimetric Analysis
Quantitative color measurement is essential for ensuring consistency. The CIELAB color space is the standard for this analysis.
-
Equipment: Spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument using standard white and black tiles.
-
Measure the L, a, and b* values of the colored polystyrene samples (either molded plaques from Protocol 1 or films from Protocol 2).
-
L * represents lightness (0=black, 100=white).
-
a * represents the red/green axis (+a* is red, -a* is green).
-
b * represents the yellow/blue axis (+b* is yellow, -b* is blue).
-
-
Analysis: As the concentration of this compound increases, the L* value should decrease (darker), while the a* (redness) and b* (yellowness) values should increase.[1] Plot these values against concentration to establish a predictable color curve.
-
6.2 Protocol 4: Migration Resistance Test
This protocol assesses the stability of the dye within the polymer matrix.
-
Procedure:
-
Place a sample of the colored polystyrene in direct contact with an uncolored, plasticized PVC or white cotton cloth.[12]
-
Apply uniform pressure to the assembly (e.g., between two glass plates).
-
Place the assembly in an oven at an elevated temperature (e.g., 60°C) and high humidity (e.g., 95%) for 24 hours.[12]
-
After the test period, visually inspect the white material for any color transfer. The degree of staining indicates the migration tendency.
-
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Color Streaks or Specks | - Incomplete dissolution of the dye. - Poor dispersion during melt compounding. - Contamination. | - Ensure dye is fully dissolved in solvent casting. - Increase mixing time or screw speed in the extruder. - Use a masterbatch instead of pure powder for better dispersion.[11] |
| Dye Migration / Bleeding | - Concentration exceeds the saturation solubility of the dye in the polymer. - Use in a polymer with a low Tg (not typical for PS). | - Reduce the dye concentration. A general upper limit is 1-2%.[14] - Ensure the correct polymer grade is being used. |
| Change in Mechanical Properties | - High colorant loading can act as a contaminant, affecting polymer chains.[21] | - Lower the dye concentration. - Perform mechanical tests (e.g., tensile, impact) to confirm that properties remain within specification.[1] |
| Color Fading | - Degradation of the dye due to excessive processing temperatures. - Poor light stability (unlikely with this compound). | - Ensure processing temperatures do not exceed the 300°C stability limit for the dye in PS.[1][7] - Verify the dye is C.I. This compound from a reputable source. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, Transparent Red EG [xcwydyes.com]
- 3. This compound [jnogilvychem.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]
- 6. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 9. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 10. specialchem.com [specialchem.com]
- 11. How Colorants Affect Plastic Characteristics | ManufacturingTomorrow [manufacturingtomorrow.com]
- 12. solventdyesupplier.com [solventdyesupplier.com]
- 13. fsw.cc [fsw.cc]
- 14. specialchem.com [specialchem.com]
- 15. What is the use of this compound? [xcwydyes.com]
- 16. China this compound-Transparent Red Eg (S. R 135) factory and manufacturers | Precise Color [precisechem.com]
- 17. cncolorchem.com [cncolorchem.com]
- 18. specialchem.com [specialchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Black, Red, or Grey: How Color Affects Plastic Properties [millerplastics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Red 135 Dispersion in Polycarbonate
Welcome to our dedicated technical support guide for researchers, scientists, and engineers working with Solvent Red 135 in polycarbonate (PC) applications. This resource is designed to provide expert insights and actionable solutions to common challenges encountered during the coloring process. Our goal is to move beyond simple procedural steps, offering a deep dive into the causality behind experimental choices to help you achieve consistent, high-quality results.
Section 1: Understanding the Core Challenge (FAQs)
This section addresses the fundamental questions regarding this compound and its interaction with polycarbonate.
Q1: What is this compound and why is it a preferred colorant for polycarbonate?
A1: this compound (C.I. 564120) is a high-performance perinone-based solvent dye known for its vibrant, yellowish-red shade.[1][2] It is highly valued for coloring engineering plastics like polycarbonate due to its exceptional technical properties, including:
-
High Thermal Stability: It can withstand the high processing temperatures required for polycarbonate (up to 340°C) without significant degradation, ensuring color integrity throughout injection molding or extrusion.[3][4][5]
-
Excellent Lightfastness: Products colored with this compound exhibit strong resistance to fading upon exposure to UV and ambient light, making it suitable for durable goods.[1][3]
-
Good Solubility: It is designed to be soluble in the polymer melt, which should ideally result in a transparent, molecularly dispersed coloration.[6][7]
Q2: I'm observing specks, streaks, and color inconsistency in my final product. Is this a dispersion issue?
A2: Yes, these are classic indicators of poor colorant dispersion. Good dispersion is characterized by the uniform distribution of colorant particles throughout the polymer matrix.[8] When dispersion is inadequate, you may encounter:
-
Specks or Black Spots: These are often caused by agglomerates of dye that have not been sufficiently broken down or undissolved particles of dye due to its high melting point (~318°C).[8][9]
-
Streaks: This typically indicates that the colorant has not been distributed evenly within the melt flow.[8]
-
Color Inconsistency (dE* variation): Poor dispersion leads to batch-to-batch variations in color, as the tinting strength of the dye is not being maximized.[10][11]
Q3: What makes dispersing this compound in polycarbonate uniquely challenging?
A3: The primary challenges stem from the inherent properties of both the dye and the polymer:
-
High Melt Viscosity of Polycarbonate: PC possesses a very high viscosity at its processing temperatures. This makes it difficult for mechanical shear forces to effectively break down and distribute colorant agglomerates.[8][12]
-
High Melting Point of this compound: The dye's melting point of approximately 318°C is near the upper range of typical PC processing temperatures.[13] If the processing temperature is not sufficiently high or residence time is too short, the dye may not fully melt and dissolve, leading to particles that appear as dispersion defects.[9]
Q4: You mentioned "dispersion" and "dissolution." What is the difference in the context of this compound?
A4: This is a crucial distinction. While pigments are insoluble and are broken down into fine particles (dispersion), solvent dyes are intended to dissolve completely in the polymer (dissolution).[14] For this compound, the issue is often a hybrid of these two phenomena. Initially, the dye powder must be deagglomerated and distributed (dispersed) into the melt. Subsequently, it must fully melt and dissolve to achieve a transparent, molecular coloration. The "dispersion problems" seen are often due to incomplete dissolution, where unmelted particles remain.
Section 2: Troubleshooting Guide: Process Parameter Optimization
Optimizing your processing conditions is the first and most critical step in resolving dispersion issues. The interplay between temperature, shear, and residence time governs the quality of the final color.[10][15]
Q5: How do my extruder's temperature settings impact dispersion quality?
A5: Temperature is a double-edged sword. A higher melt temperature reduces the polycarbonate's viscosity, which can hinder the transmission of shear forces needed to break up agglomerates.[8][12] However, a sufficiently high temperature is essential to ensure the complete melting and dissolution of this compound.[5]
Expert Recommendation: Employ a reverse temperature profile in your extruder. A lower temperature (and thus higher viscosity) in the initial zones will generate higher shear to effectively break apart dye agglomerates. The temperature can then be increased in the later zones to ensure full dissolution before the die.[8]
Q6: What is the role of screw speed and shear rate in improving dispersion?
A6: Higher screw speeds increase the shear rate, which is the primary mechanism for breaking down colorant agglomerates.[10][16] An optimal screw speed provides sufficient mechanical energy for deagglomeration without causing excessive polymer degradation. Studies have shown that a central screw speed (e.g., 750 rpm) can yield better dispersion than lower or higher speeds, which might not provide enough shear or could increase temperature excessively due to friction.[11]
Q7: Can the extruder feed rate affect my color consistency?
A7: Absolutely. The feed rate directly influences the residence time of the material in the extruder. A lower feed rate increases residence time, allowing more time for melting, mixing, and dissolution. It's a balance; while a longer residence time is beneficial for dispersion, it can increase the risk of thermal degradation of the polymer. An optimized feed rate ensures adequate mixing without compromising material properties.[15]
Table 1: Recommended Processing Parameter Adjustments for Improved Dispersion
| Parameter | Problem Indication | Recommended Action | Rationale |
| Temperature Profile | Specks, poor color strength | Implement a reverse temperature profile. Start cooler at the feed zone (e.g., 260-280°C) and increase towards the die (e.g., up to 340°C).[5][8] | Maximizes shear in the high-viscosity early stages for deagglomeration and ensures complete melting later. |
| Screw Speed (RPM) | Streaks, inconsistent color | Increase screw speed moderately (e.g., from 700 to 750 RPM).[11] | Enhances shear forces to break down agglomerates and improve distributive mixing. |
| Shear Force | Persistent agglomerates | Utilize a screw design with more mixing elements or kneading blocks. | Increases the mechanical energy input for deagglomeration, which is crucial for high-viscosity PC.[10] |
| Feed Rate | Color variation between runs | Optimize for a consistent residence time. Avoid running the extruder at its maximum output. | Ensures that every particle of dye is exposed to sufficient heat and shear for a consistent duration.[15] |
Diagram: Logic of Process Optimization
This diagram illustrates the relationship between key processing variables and their impact on the dispersion process.
Caption: Interplay of processing parameters and their effect on dispersion stages.
Section 3: Troubleshooting Guide: Formulation and Material Strategies
If process optimization alone is insufficient, modifying the formulation can provide a robust solution.
Q8: When should I use a dispersing agent, and what kind?
A8: A dispersing agent should be considered when you have optimized processing conditions but still face issues with agglomerates. These additives work by improving the wetting of the dye particles and preventing them from re-agglomerating.[17][18] For polycarbonate, common choices include:
-
Metal Soaps (e.g., Zinc Stearate): Cost-effective options that aid in initial pigment dispersion.[14]
-
Waxes (e.g., Ethylene Bis-stearamide - EBS): Help to wet the dye surface and can improve melt flow.[14]
-
Polymeric Dispersants: These are more advanced additives with anchor groups that bind to the particle surface and polymeric chains that provide steric stabilization.[18][19]
Q9: What is a masterbatch, and how can it resolve my dispersion problems?
A9: A masterbatch (or color concentrate) is the most reliable method for achieving excellent dispersion. In this approach, a high concentration of this compound is pre-dispersed into a compatible carrier resin (ideally polycarbonate itself) using specialized high-shear compounding equipment.[4][7] This concentrate is then let down into the main batch of polycarbonate during final processing.
Advantages of Using a Masterbatch:
-
Superior Dispersion: The dye is subjected to far higher shear forces during masterbatch production than in a standard extruder.[11]
-
Improved Consistency: Eliminates batch-to-batch variation associated with adding raw dye powder.
-
Cleaner Handling: Reduces dust and improves industrial hygiene.[20]
Q10: Can the grade of polycarbonate impact dispersion?
A10: Yes. The Melt Flow Index (MFI) or melt viscosity of the polycarbonate grade is a significant factor. A lower MFI (higher viscosity) resin will generate more shear at a given screw speed, which can aid in deagglomeration.[12] Conversely, a higher MFI (lower viscosity) resin may require higher screw speeds or more aggressive mixing elements to achieve the same level of dispersion. When blending different PC grades, ensure they are compatible to avoid rheological inconsistencies that affect color uniformity.[10]
Section 4: Advanced Techniques and Analytical Protocols
For in-depth analysis and lab-scale development, the following protocols are recommended.
Q11: What is the principle behind ultrasonic dispersion, and is it applicable?
A11: Ultrasonic dispersion uses high-frequency sound waves to create intense cavitation in a liquid.[21] The rapid formation and collapse of microscopic bubbles generate powerful localized shockwaves that can effectively break apart particle agglomerates.[22] This technique is highly effective for preparing liquid color dispersions or for lab-scale studies to deagglomerate dye powder in a carrier fluid before incorporation into the polymer. It can significantly reduce particle size and improve the exhaustion rate of the dye.[22][23]
Experimental Protocol 1: Preparation of a Liquid Color Dispersion
This protocol is suitable for lab-scale experiments where a liquid colorant is added to the polymer melt.
Objective: To prepare a stable, finely dispersed liquid concentrate of this compound.
Materials:
-
This compound powder
-
Dispersing agent (e.g., a saturated fatty acid ester or silicone oil)[24]
-
Low-power bath sonicator or high-power ultrasonic probe
-
Beaker, magnetic stirrer, and stir bar
Procedure:
-
Select a Carrier: Choose a dispersing agent that is thermally stable at polycarbonate processing temperatures and compatible with the polymer.[24]
-
Initial Mixing: In a beaker, add the desired amount of this compound to the liquid carrier (e.g., a 10-20% dye loading).
-
Pre-dispersion: Place the beaker on a magnetic stirrer and mix at a moderate speed for 15-20 minutes to wet the dye powder.
-
Ultrasonication:
-
Place the beaker into an ultrasonic bath for 30-60 minutes. Monitor for any significant temperature increase.
-
Alternatively, for higher energy, use an ultrasonic probe directly in the mixture. Operate in pulsed mode (e.g., 5 seconds on, 10 seconds off) for 10-15 minutes to prevent overheating.
-
-
Stability Check: After sonication, allow the dispersion to sit for 1 hour. Observe for any signs of settling or reagglomeration. A stable dispersion will remain uniform.
-
Application: The resulting liquid dispersion can be metered into the extruder feed throat using a precision pump.
Experimental Protocol 2: Microscopic Evaluation of Dispersion Quality
Objective: To visually assess the quality of this compound dispersion in a molded polycarbonate part.
Materials:
-
Molded polycarbonate sample (a thin plaque or film is ideal)
-
Microtome or sharp razor blade
-
Optical microscope with transmitted light capability
-
Glass slides and cover slips
-
Immersion oil (optional, for high magnification)
Procedure:
-
Sample Preparation: Carefully cut a very thin cross-section (10-20 µm) from the molded part using a microtome. If a microtome is not available, a thin shaving can be attempted with a new, sharp razor blade.
-
Mounting: Place the thin section onto a clean glass slide. Add a drop of immersion oil if needed and place a cover slip over the sample.
-
Microscopy:
-
Place the slide on the microscope stage.
-
Begin viewing at low magnification (e.g., 100x) using transmitted light to get an overview of the color uniformity.
-
Increase magnification (400x or higher) to inspect for individual defects.
-
-
Analysis: Look for the following:
-
Agglomerates: Dark, dense clusters of colorant that are significantly larger than the desired particle size.[11]
-
Streaks: Elongated regions of high colorant concentration.
-
Overall Uniformity: Assess the evenness of the background color.
-
-
Quantification (Optional): Use image analysis software to count the number and measure the size of agglomerates per unit area. This provides a quantitative metric to compare different processing conditions or formulations.[11]
Diagram: Dispersion Quality Assessment Workflow
Caption: Step-by-step workflow for evaluating colorant dispersion in polycarbonate.
Section 5: Summary Troubleshooting Chart
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Visible Specks/Black Dots | 1. Incomplete dissolution of dye.[9]2. Agglomerates not broken down.[11] | 1. Increase temperature in the final extruder zones.2. Increase shear rate (higher RPM) or use a more aggressive screw design. |
| Color Streaking | 1. Poor distributive mixing.2. Inconsistent feed of colorant. | 1. Increase residence time (lower feed rate).2. Use a masterbatch for consistent dosing.[7] |
| Low Color Strength | 1. Poor deagglomeration.2. Insufficient dye loading. | 1. Optimize shear and temperature profile.2. Use a dispersing agent to maximize tinting efficiency.[17] |
| Batch-to-Batch Inconsistency | 1. Variation in processing parameters.2. Inconsistent addition of raw dye. | 1. Standardize and lock processing parameters.2. Switch from raw dye to a high-quality masterbatch.[16] |
References
- 1. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 2. MACROLEX Red EG (this compound) – Perinone Dye for Plastics [ranbarr.com]
- 3. nbinno.com [nbinno.com]
- 4. China this compound (Transparent Red Eg) for Plastic factory and manufacturers | Precise Color [precisechem.com]
- 5. China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers | Precise Color [precisechem.com]
- 6. specialchem.com [specialchem.com]
- 7. Plastic masterbatch chemical material this compound pigment [xcwydyes.com]
- 8. US3507951A - Colored polycarbonates and process for preparing the same - Google Patents [patents.google.com]
- 9. Dispersibility of Solvent Dyes - Industry News [pigmentchemical.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Introduction of this compound/transparent red EG for color masterbatch [xcwydyes.com]
- 14. plasticsdecorating.com [plasticsdecorating.com]
- 15. Box–Behnken Design for Polycarbonate-Pigment Blending: Applications and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aimplas.net [aimplas.net]
- 17. specialchem.com [specialchem.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Why Use Additive Dispersions? | Polyblend [polyblend.co.uk]
- 21. pcimag.com [pcimag.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. US5116547A - Method of coloring polycarbonate extruded or molded products for optical members - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Red 135 Concentration for Maximum Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the fluorescence of Solvent Red 135. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key photophysical characteristics?
This compound is a synthetic organic dye belonging to the perinone class, known for its vibrant yellowish-red color, high thermal stability (up to 300-320°C), and excellent lightfastness.[1][2][3] Its chemical name is 8,9,10,11-tetrachloro-12H-phthaloperin-12-one.[2] Due to its hydrophobic nature, it is insoluble in water but soluble in various organic solvents like chloroform, acetone, and toluene.[2][3][4] While extensively used for coloring plastics and polymers, its robust fluorescence makes it a candidate for applications like fluorescent probes and luminescent solar concentrators.[5][6] A critical characteristic is its solvatochromism, where its fluorescence emission spectrum shifts depending on the polarity of the solvent.[5]
Q2: Why is optimizing the concentration of a fluorophore like this compound so critical?
Optimizing concentration is crucial because the relationship between concentration and fluorescence intensity is not linear over a wide range. At very low concentrations, fluorescence intensity generally increases proportionally with concentration. However, as the concentration rises, several phenomena can occur that lead to a decrease in fluorescence intensity, a phenomenon known as concentration quenching . Exceeding the optimal concentration will not only fail to produce a stronger signal but will actively weaken it, leading to inaccurate data and poor experimental sensitivity.
Q3: What are the primary mechanisms that cause fluorescence to decrease at high concentrations?
There are two main culprits that reduce fluorescence intensity at high concentrations: Aggregation-Caused Quenching (ACQ) and the Inner Filter Effect (IFE).
-
Aggregation-Caused Quenching (ACQ): As a hydrophobic and planar aromatic dye, this compound molecules have a tendency to stack together (form aggregates or dimers) at high concentrations.[1][7] When these molecules are in close proximity, their electron orbitals overlap. This creates new, non-radiative pathways for the excited-state energy to be dissipated as heat instead of being emitted as light (photons), thus "quenching" the fluorescence.[7][8] This is a very common issue for dyes like this compound, especially in environments where they are poorly solvated.[1]
-
Inner Filter Effect (IFE): The inner filter effect is not a true quenching mechanism but an artifact of the measurement process.[9] It occurs when the sample solution is too concentrated and becomes significantly absorbent. The IFE has two components:
-
Primary IFE: The excitation light is absorbed by molecules at the front of the cuvette, preventing it from reaching the molecules in the center where the emission is measured. This leads to less overall excitation and thus, less emission.[9][10]
-
Secondary IFE: The light emitted by fluorophores in the center of the cuvette is re-absorbed by other dye molecules before it can exit the cuvette and reach the detector.[10][11][12] This effect is more pronounced if there is an overlap between the absorption and emission spectra of the dye.
-
Both ACQ and IFE result in a non-linear, often bell-shaped curve when plotting fluorescence intensity against concentration, making it essential to identify the peak of this curve.
Q4: How does the choice of solvent impact the fluorescence of this compound?
The solvent plays a pivotal role due to two main effects: solvatochromism and solubility.
-
Solvatochromism: The polarity of the solvent can alter the energy levels of the dye's excited state.[13] For many dyes, increasing solvent polarity causes a red-shift (to a longer wavelength) in the emission spectrum.[13][14] This is because polar solvent molecules can reorient around the excited dye molecule, stabilizing it and lowering its energy level.[13] This environmental sensitivity makes this compound a potential probe for microenvironment polarity.[5]
-
Solubility and Aggregation: The primary role of the solvent is to keep the dye molecules dissolved and separated. In a poor solvent, this compound will aggregate more readily, even at lower concentrations, leading to significant ACQ.[1] Therefore, choosing a solvent in which the dye is highly soluble is the first step to minimizing aggregation.
Section 2: Troubleshooting Guide
Problem: My fluorescence signal is very weak or non-existent, even at what I believe is a high concentration.
-
Possible Cause 1: Extreme Aggregation-Caused Quenching (ACQ).
-
Why it happens: You have likely far exceeded the optimal concentration, causing extensive aggregation of the dye molecules. In this state, non-radiative decay pathways dominate, and very little light is emitted.[1][7]
-
How to diagnose: Prepare a serial dilution of your sample (e.g., 1:10, 1:100, 1:1000). Measure the fluorescence of each dilution. If a more dilute sample shows a significantly stronger signal, you have confirmed severe concentration quenching.
-
Solution: Perform a systematic concentration titration experiment (see Protocol 2) to find the concentration that yields the maximum fluorescence. Start from a very low concentration and incrementally increase it until the fluorescence signal peaks and begins to decrease.
-
-
Possible Cause 2: Poor Solubility.
-
Why it happens: The dye may not be fully dissolved in your chosen solvent, leading to micro-aggregates or solid particles that do not fluoresce and can scatter light. This compound is insoluble in water and has limited solubility in some organic solvents.[3][15]
-
How to diagnose: Visually inspect the solution. Is it perfectly clear, or is it cloudy? Shine a laser pointer through the sample. If you see a visible beam (the Tyndall effect), it indicates the presence of undissolved particles.
-
Solution: Change to a solvent with better solubility for this compound, such as toluene or chloroform.[6][15] Gentle heating or sonication can also aid in dissolution, but ensure the solution remains clear upon returning to room temperature.
-
Problem: The fluorescence intensity is not reproducible between experiments.
-
Possible Cause 1: Photobleaching.
-
Why it happens: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. Although this compound has good lightfastness, prolonged or high-intensity exposure to the excitation source can degrade the sample.[3][16]
-
How to diagnose: Measure the fluorescence of a single sample repeatedly over time without changing any other parameters. If the intensity consistently decreases with each measurement, photobleaching is occurring.
-
Solution: Minimize the sample's exposure to the excitation light. Reduce the excitation slit width, decrease the integration time, and use neutral density filters if possible. Always prepare fresh samples for critical measurements and store stock solutions in the dark.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Why it happens: Fluorescence is sensitive to temperature. Generally, an increase in temperature increases molecular collisions, which can lead to more non-radiative decay (dynamic quenching) and thus, lower fluorescence intensity.[1]
-
How to diagnose: Check if the ambient temperature in the lab or the temperature of the instrument's sample holder is fluctuating.
-
Solution: Use a temperature-controlled fluorometer to ensure all measurements are taken at a consistent temperature. Allow samples to thermally equilibrate in the sample holder before measurement.
-
Problem: I'm observing a shift in the peak emission wavelength as I change concentration.
-
Possible Cause: Secondary Inner Filter Effect or Excimer Formation.
-
Why it happens: At high concentrations, the light emitted by some molecules can be re-absorbed by others (Secondary IFE), particularly at the shorter-wavelength end of the emission spectrum. This can cause an apparent red-shift in the measured spectrum.[10][17] Alternatively, the formation of specific aggregates called excimers can lead to a new, red-shifted emission band.[1]
-
How to diagnose: Dilute the sample. If the peak emission shifts back to a shorter wavelength (blue-shift) upon dilution, the inner filter effect is the likely cause.
-
Solution: Work at concentrations where the sample's absorbance at the emission wavelength is low (typically < 0.1). Use a 1x1 mm microcuvette to shorten the path length and minimize re-absorption effects.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution and accurately diluted working solutions.
Materials:
-
This compound powder (MW: 408.07 g/mol )[2]
-
High-purity solvent (e.g., Toluene, Chloroform)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Prepare a 1 mM Stock Solution:
-
Accurately weigh 4.08 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 5 mL of the chosen solvent and swirl to dissolve. An ultrasonic bath may be used to aid dissolution.[6]
-
Once fully dissolved, add solvent up to the 10 mL mark. Mix thoroughly.
-
Store this stock solution in an amber vial at 4°C, protected from light.
-
-
Prepare Working Solutions:
-
Perform serial dilutions from the 1 mM stock solution to create a range of working solutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, etc.).
-
Always use calibrated pipettes and high-quality volumetric flasks for accuracy.
-
Protocol 2: Determining Optimal Concentration via Fluorescence Titration
Objective: To empirically find the concentration of this compound that provides the maximum fluorescence intensity in a specific solvent and instrument setup.
Procedure:
-
Prepare a Dilution Series: From your stock solution, prepare a series of at least 10-12 different concentrations in your chosen solvent. The range should span from very dilute (nanomolar) to concentrated (micromolar).
-
Set Up the Spectrofluorometer:
-
Turn on the instrument and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength. (Note: The exact absorption maximum can vary with the solvent, but a good starting point is in the green-yellow region of the spectrum).[6] To be precise, first measure the absorbance spectrum of a moderately concentrated sample and choose the wavelength of maximum absorbance (λ_abs).
-
Set the emission scan range (e.g., from λ_abs + 20 nm to 750 nm).
-
Use consistent settings (e.g., slit widths, integration time, PMT voltage) for all measurements.
-
-
Measure Samples:
-
Start by measuring a "blank" sample containing only the pure solvent to subtract any background signal.
-
Measure the fluorescence emission spectrum for each concentration in your series, starting from the most dilute and working your way up to the most concentrated.
-
-
Analyze the Data:
-
For each spectrum, identify the fluorescence intensity at the peak emission wavelength (λ_em).
-
Create a plot of Fluorescence Intensity (Y-axis) vs. Concentration (X-axis).
-
The optimal concentration is the peak of this curve. Operating at this concentration will provide the maximum signal-to-noise ratio for your experiments.
-
Section 4: Data & Visualization
Data Presentation
Table 1: Solubility and Physical Properties of this compound
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [2] |
| Molecular Weight | 408.07 g/mol | [2] |
| Appearance | Yellowish-red powder | [2][6] |
| Melting Point | 318 °C | [6][18] |
| Heat Resistance (in PS) | Up to 300 °C | [3][19] |
| Light Fastness (in PS) | Grade 8 (Excellent) | [3][6] |
| Solubility in Water | Insoluble | [3][4] |
| Solubility in Toluene | 0.6 g/L | [6][20] |
| Solubility in Acetone | 0.2 g/L | [6][19] |
| Solubility in Ethanol | 0.1 g/L | [6][19] |
Note: Photophysical properties like absorption/emission maxima and quantum yield are highly dependent on the solvent and must be determined experimentally.[6]
Visualizations
Below are conceptual diagrams created using the DOT language to illustrate key principles and workflows.
Caption: Figure 1: Conceptual plot of fluorescence vs. concentration.
Caption: Figure 2: Troubleshooting workflow for weak fluorescence.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [jnogilvychem.com]
- 4. This compound | 20749-68-2 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. echemi.com [echemi.com]
- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. static.horiba.com [static.horiba.com]
- 18. epsilonpigments.com [epsilonpigments.com]
- 19. colorantsgroup.com [colorantsgroup.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Color Inconsistencies with Solvent Red 135 in Plastics
Welcome to the technical support center for Solvent Red 135. This guide is designed for researchers, scientists, and professionals in drug development and other fields who utilize colored plastics in their work. Here, we address common challenges related to achieving consistent and stable coloration with this compound. Our approach is rooted in scientific principles to not only solve immediate issues but also to foster a deeper understanding of the dye-polymer system.
Frequently Asked Questions (FAQs)
Q1: We are observing batch-to-batch color variation in our molded plastic parts colored with this compound. What are the primary causes?
A1: Batch-to-batch color variation is a frequent issue stemming from several potential root causes. It's crucial to systematically investigate the following factors:
-
Dye Concentration: Even minor deviations in the loading percentage of this compound can lead to noticeable color shifts. The typical dosage for transparent shades is between 0.02% and 0.05%, while opaque tones may require around 0.1%.[1]
-
Dispersion Quality: Inconsistent dispersion of the dye within the polymer matrix is a primary culprit for color inconsistencies, which can manifest as specks, streaks, or overall shade variations.[2][3]
-
Processing Parameters: Thermal history, including processing temperature and residence time, significantly impacts the final color. This compound has high heat resistance, but excessive temperatures or prolonged exposure can still lead to degradation and color changes.[4][5]
-
Raw Material Consistency: Variations in the base polymer resin (e.g., melt flow index, presence of additives) and the quality of the this compound itself can contribute to color shifts between batches.
Q2: Our plastic plaques exhibit a yellowish tint instead of the expected pure red. Why is this happening?
A2: A yellowish tint in plastics colored with this compound, which is itself a yellowish-red dye, can be amplified by several factors:
-
Thermal Degradation: Overheating during processing is a common cause of a color shift towards yellow. Although this compound is thermally stable up to approximately 300°C in many plastics like polystyrene, exceeding the recommended processing window for the specific polymer can initiate degradation of both the dye and the polymer.[4][5][6] For instance, in polycarbonate, processing temperatures can reach up to 340°C, and maintaining stability is critical.[7][8]
-
Polymer Matrix Interaction: The inherent color of the base polymer can influence the final shade. Some polymers have a slight yellowish cast, which can interact with the red of the dye.
-
Presence of Additives: Certain additives, such as antioxidants or processing aids, can interact with the dye or degrade at high temperatures, contributing to a yellow discoloration.[9]
Q3: We're experiencing specks and streaks of intense color in our final product. How can we improve the dispersion of this compound?
A3: Achieving a homogenous dispersion is critical for uniform color.[7] Specks and streaks indicate localized high concentrations of the dye due to poor mixing.[2] Here are some strategies to enhance dispersion:
-
Masterbatch Quality: Utilizing a high-quality masterbatch with a carrier resin that is highly compatible with the bulk polymer is crucial.[2] The carrier should have a melt index that allows it to melt and mix effectively within the processing window of the primary resin.[10]
-
Processing Adjustments:
-
Increase Mixing: Optimize screw design, increase screw speed (within limits to avoid excessive shear heat), and adjust back pressure to improve distributive and dispersive mixing.[10]
-
Temperature Profile: Ensure the processing temperature is adequate for the complete dissolution of the dye in the polymer melt.[7]
-
-
Premixing: For direct powder addition, a thorough pre-mixing of the this compound with the polymer pellets can improve initial distribution before melt processing.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Correcting Color Shifts
This guide provides a systematic approach to identifying and resolving color inconsistencies.
Step 1: Isolate the Source of Variation
To determine if the issue lies with the colorant or the process, run a trial with the natural, uncolored base resin using the same processing parameters.[10] If aesthetic defects persist, the issue is likely process or material-related. If the defects disappear, the colorant or its interaction with the process is the likely cause.
Step 2: Verify Dye Concentration and Quality
Ensure the correct loading level of this compound is being used. If possible, analytically verify the concentration of the dye in a reference sample and the inconsistent batches.
Step 3: Evaluate Processing Parameters
Review the temperature profile, residence time, screw speed, and back pressure. Compare the settings for "good" and "bad" batches to identify any deviations.
dot
Caption: Logical workflow for troubleshooting color shifts.
Guide 2: Addressing Migration and Bleeding
This compound generally exhibits good migration resistance.[6][7] However, under certain conditions, migration or bleeding can occur.
Q: We've noticed color transfer from our plastic part to an adjacent material. What causes this and how can we prevent it?
A: This phenomenon, known as dye migration or bleeding, happens when dye molecules move to the surface of the plastic.[2]
-
Causes:
-
High Processing Temperatures: Excessive heat can increase the mobility of dye molecules.[2]
-
Incompatible Polymer Matrix: The polarity and crystallinity of the plastic affect the dye's solubility and mobility.[2] Solvent dyes are best suited for amorphous polymers like PS, ABS, PC, and PMMA.[3][12]
-
Plasticizers and Additives: Certain additives can act as solvents for the dye, facilitating its migration.[2]
-
Excessive Dye Concentration: Overloading the plastic with dye can lead to unbound molecules that are free to migrate.[2]
-
-
Solutions:
-
Optimize Processing Temperature: Lower the temperature to the minimum required for good melt flow and dispersion.[2]
-
Polymer Selection: Ensure the chosen polymer is compatible with this compound.
-
Evaluate Additives: Assess the compatibility of all additives with the dye.
-
Reduce Dye Loading: Use the minimum concentration of this compound needed to achieve the desired color.[2]
-
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Polymer Matrix
This protocol outlines a method for determining the precise concentration of this compound in a plastic sample, which is crucial for troubleshooting color inconsistencies.
Objective: To extract and quantify this compound from a polymer matrix using UV-Vis Spectroscopy or HPLC.
Materials:
-
Polymer sample containing this compound
-
Suitable solvent for the polymer (e.g., tetrahydrofuran (THF) or dichloromethane for polystyrene)[13]
-
Anti-solvent to precipitate the polymer (e.g., methanol)[13]
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the plastic sample.
-
Dissolution: Dissolve the polymer sample in a suitable solvent.[13]
-
Polymer Precipitation: Add an anti-solvent to precipitate the polymer matrix, leaving the dye in the solution.[13]
-
Separation: Centrifuge the mixture to pellet the precipitated polymer.
-
Extraction: Carefully collect the supernatant containing the dissolved this compound.
-
Analysis:
-
For UV-Vis: Measure the absorbance of the supernatant at the wavelength of maximum absorption (λmax) for this compound.
-
For HPLC: Filter the supernatant and inject it into the HPLC system for separation and quantification.[14]
-
-
Quantification: Compare the results to a calibration curve prepared from standard solutions of this compound of known concentrations.[14]
dot
Caption: Workflow for the quantitative analysis of this compound.
Data Presentation
Table 1: Thermal Stability of this compound in Various Polymers
| Polymer | Heat Resistance (°C) |
| Polystyrene (PS) | 300[6][7] |
| ABS | 290[7][8] |
| Polycarbonate (PC) | 340[7][8] |
| PET | 320[7] |
Note: These values are guidelines and can be influenced by the specific grade of the polymer and the presence of other additives.
Table 2: Lightfastness of this compound
| Application | Lightfastness Grade (Blue Wool Scale) |
| Transparent applications in PS | 8 (Superior)[4][6] |
| Reduced shade (with TiO2) in PS | 7[8] |
Note: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).
References
- 1. What is the use of this compound? [xcwydyes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 7. China this compound (Transparent Red Eg) for Plastic factory and manufacturers | Precise Color [precisechem.com]
- 8. dayglo.in [dayglo.in]
- 9. researchgate.net [researchgate.net]
- 10. plasticstoday.com [plasticstoday.com]
- 11. solventdyesupplier.com [solventdyesupplier.com]
- 12. admin.heubach.com [admin.heubach.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Minimizing the impact of Solvent Red 135 impurities on experimental results.
Answering the call of scientific precision, this Technical Support Center is engineered for the discerning researcher. Here, we dissect the challenges posed by impurities in Solvent Red 135 and provide robust, field-proven strategies to safeguard the integrity of your experimental results.
Introduction: The High Cost of Small Variables
This compound (C.I. 564120) is a synthetic perinone dye prized for its vibrant red hue, high thermal stability, and solubility in organic solvents.[1][2] These properties have led to its widespread use in coloring plastics like polystyrene, ABS, and PET, as well as in polyester fiber protoplasmic coloring.[3][4][5] In the research sphere, its utility extends to functional coatings, optical filters, and even as a potential component in organic electronics.[6]
However, the synthesis and commercial production of this compound can introduce a variety of impurities.[7][8] For industrial applications, the impact of these impurities may be negligible. For the researcher, they represent a critical and often overlooked variable that can induce unexpected side reactions, generate false-positive or false-negative data, and ultimately compromise experimental reproducibility and validity.[9]
This guide serves as a dedicated resource for scientists, researchers, and drug development professionals. It provides a framework for understanding, identifying, and mitigating the impact of this compound impurities, ensuring your results are attributable to your experimental design, not to a contaminant in a reagent bottle.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the common impurities in commercial-grade this compound?
Impurities in this compound are typically introduced during its synthesis—the condensation of 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione with Naphthalene-1,8-diamine.[3][7][10] These extraneous compounds can be categorized by their origin.
Causality: The synthesis process involves forcing a chemical reaction between two starting materials in a solvent. Incomplete reactions, side reactions, and contaminants present in the initial feedstock are the primary sources of impurities. Post-synthesis purification steps may not be rigorous enough for sensitive research applications, leaving these residual compounds in the final product.
| Impurity Class | Specific Examples | Likely Origin | Potential Experimental Impact |
| Unreacted Starting Materials | 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione; Naphthalene-1,8-diamine | Incomplete chemical synthesis.[7] | Can act as unintended reactants in subsequent experiments, leading to by-product formation.[11] |
| Synthesis By-products | Hexachlorobenzene (HCB) | Contaminant in the tetrachlorophthalic anhydride feedstock.[7][8][12] | HCB is a known environmental pollutant with potential reproductive toxicity, which can induce cytotoxic effects in biological assays.[8][12][13] |
| Structural Isomers | Positional isomers of this compound | Side reactions during the condensation process.[7] | May have different spectroscopic (absorption/emission) properties, causing peak broadening or shoulders on spectral curves. |
| Residual Solvents | Acetic acid, o-dichlorobenzene, Dimethylformamide (DMF) | Remnants from the reaction medium.[7][8] | Can alter reaction kinetics or be directly toxic to cells in biological studies. |
| Related Dyes | Solvent Orange 60, Solvent Red 179 | Cross-contamination during manufacturing or from shared synthesis pathways.[13] | Can cause significant interference in spectroscopic and fluorescence-based assays due to overlapping signals. |
FAQ 2: How can trace impurities significantly alter my experimental outcomes?
Even at low concentrations, impurities can have an outsized impact on sensitive experimental systems. The principle at play is that many modern analytical techniques and biological systems are designed to operate with high sensitivity, making them susceptible to interference.[9][14]
-
In Chemical Synthesis: An impurity can act as an alternative reactant, a catalyst, or an inhibitor, fundamentally altering the reaction pathway.[11] This can lead to the formation of unexpected by-products, lower yields of the desired product, or complete reaction failure.
-
In Spectroscopic Analysis: Fluorescent impurities are a major concern. If an impurity absorbs and emits light within the range of your analysis, it can create artifactual peaks, quench the signal from your target molecule, or create a high background that masks subtle changes.[15][16]
FAQ 3: What is the most reliable method for assessing the purity of my this compound lot?
A multi-faceted approach is best, as no single technique can definitively identify all possible impurities. However, for a comprehensive assessment, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most powerful initial step.
-
Why HPLC-DAD? HPLC is designed to separate components of a mixture.[7] It physically isolates the main this compound compound from many of its organic impurities. The DAD then acquires a full UV-Vis spectrum for each separated peak. This allows you to not only see impurity peaks but also to get spectral information that can help in their identification by comparing them to reference spectra.
-
For Specific Impurities: To quantify known volatile contaminants like Hexachlorobenzene (HCB), Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective method.[7][8][12]
Part 2: Troubleshooting Guides
Issue 1: My UV-Vis or fluorescence spectra are inconsistent between experiments or show unexpected peaks.
Potential Cause: This is a classic sign of interference from absorbing or fluorescent impurities. The inconsistency may arise from the impurity degrading over time or photobleaching at a different rate than the this compound itself.[15][16]
Troubleshooting Workflow:
-
Validate the Instrument & Solvent: First, run a baseline correction with a cuvette containing only the solvent you are using to dissolve the dye. This ensures the artifacts are not from the solvent or instrument drift.[21]
-
Analyze by HPLC-DAD: Separate the components of your dye solution using HPLC. This will reveal if multiple species are present. The presence of secondary peaks is a strong indicator of impurities.
-
Evaluate Spectra of Separated Peaks: Use the DAD output to examine the absorbance spectrum of each peak. If a secondary peak has a different spectrum from your this compound standard, you have confirmed a spectrally distinct impurity.
-
Decision Point: Based on the level of impurity, you must decide whether to discard the lot, purify the material, or purchase a higher-purity standard for your application.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 20749-68-2 [chemicalbook.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Properties of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
- 14. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell viability dyes and assays | Abcam [abcam.com]
- 19. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
Technical Support Center: Best Practices for Handling and Storing Solvent Red 135
Welcome to the Technical Support Center for Solvent Red 135. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage. By adhering to these best practices, you can mitigate common issues and ensure reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Color Shift or Fading of this compound in Solution or Polymer
-
Possible Cause:
-
Photodegradation: Prolonged exposure to ultraviolet (UV) radiation from sunlight or artificial light sources can break down the chemical structure of the dye, leading to a loss of color intensity.[1][2][3][4] this compound has good lightfastness, but it is not entirely immune to degradation under harsh conditions.[1][5]
-
Thermal Degradation: Although this compound boasts high heat resistance (up to 300-320°C in some applications), excessive temperatures during processing or storage can lead to decomposition.[5][6]
-
Chemical Incompatibility: Interaction with strong oxidizing or reducing agents can chemically alter the dye molecule, affecting its color.[7]
-
-
Solutions:
-
Light Protection: Store stock solutions and colored materials in amber glass vials or opaque containers to block UV light.[7] When conducting experiments, minimize exposure to direct sunlight or intense laboratory lighting.
-
Temperature Control: Adhere to recommended processing temperatures for your specific application.[8] Store the dye and its solutions in a cool, dry place away from direct heat sources.[9][10]
-
Chemical Compatibility Assessment: Avoid mixing this compound with strong oxidizing or reducing agents.[7] If such reagents are a necessary part of your process, conduct small-scale compatibility tests to observe any potential color changes.
-
Issue 2: Precipitation of this compound from Solution
-
Possible Cause:
-
Poor Solubility: this compound is insoluble in water and has varying solubility in organic solvents.[5][11][12] If the solvent concentration is insufficient or an inappropriate solvent is used, the dye may precipitate out.
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the dye in some organic solvents, leading to precipitation.[8]
-
Introduction of an Anti-Solvent: Adding a solvent in which the dye is insoluble (an anti-solvent) to a stock solution will cause it to precipitate.[13] This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium.[14]
-
-
Solutions:
-
Solvent Selection and Concentration: Ensure you are using a solvent in which this compound has good solubility, such as ethanol, chloroform, or acetone.[11][15] Refer to solubility data to prepare solutions at concentrations well below the saturation point at your working temperature.[12]
-
Maintain Consistent Temperature: Store solutions at a stable room temperature. If working at lower temperatures, be mindful of the potential for precipitation. Gentle warming and agitation can sometimes redissolve the precipitate.[14]
-
Controlled Dilution: When diluting a stock solution, especially into a different solvent system, add the stock solution slowly to the diluent while vigorously stirring or vortexing.[14] This promotes rapid dispersion and can help prevent localized high concentrations that lead to precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound powder?
A1: Solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7][16][17] Avoid exposure to direct sunlight, high temperatures, and humidity.[9][10] Storing it away from incompatible materials such as strong oxidizing agents is also crucial.[7]
Q2: What is the recommended container material for storing this compound solutions?
A2: For storing solutions of this compound, use amber glass bottles with tight-fitting caps. The amber color protects the dye from light-induced degradation. Ensure the cap liner is compatible with the solvent being used to prevent contamination.
Q3: What are the visual signs of this compound degradation?
A3: The primary visual sign of degradation is a noticeable change in color, such as fading or a shift in hue. Other indicators can include a decrease in tinctorial strength, meaning more dye is required to achieve the same color intensity. In solution, the appearance of insoluble particles or a change in the solution's clarity can also suggest degradation or precipitation.
Q4: How does humidity affect the stability of this compound?
A4: While this compound is insoluble in water, high humidity can still be detrimental during storage. Moisture can cause the powder to clump, making it difficult to handle and weigh accurately. In some cases, excessive moisture could potentially interact with impurities present in the dye or the surrounding environment, though direct degradation by water is not a primary concern.[11]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | Cool, dry place; avoid direct sunlight and heat | [9][10] |
| Light Exposure | Minimize; store in light-resistant containers | [7] |
| Heat Resistance (in PS) | Up to 300°C | [5] |
| Light Fastness (in PS) | Grade 7-8 (on a scale of 1-8) | [5][6] |
| Water Solubility | Insoluble | [5][11][18] |
| Organic Solvent Solubility | Soluble in ethanol, chloroform, acetone | [11][15] |
Experimental Protocol: Assessing Solution Stability
Objective: To visually assess the stability of a this compound solution under different storage conditions.
Methodology:
-
Prepare three identical solutions of this compound in a suitable organic solvent (e.g., acetone) at a known concentration.
-
Transfer each solution to a separate, properly labeled container:
-
Sample A: Clear glass vial, placed on a lab bench with ambient light exposure.
-
Sample B: Amber glass vial, placed on the same lab bench.
-
Sample C: Amber glass vial, stored in a dark, temperature-controlled cabinet.
-
-
At regular intervals (e.g., daily for a week, then weekly), visually inspect each sample for any signs of change, including:
-
Color fading or alteration (compare against a freshly prepared standard if necessary).
-
Precipitation or formation of solid particles.
-
Cloudiness or loss of clarity.
-
-
Record all observations systematically. This will help determine the optimal storage conditions for your specific laboratory environment.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting stability issues with this compound.
References
- 1. solventdyesupplier.com [solventdyesupplier.com]
- 2. nbinno.com [nbinno.com]
- 3. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 4. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 5. This compound [jnogilvychem.com]
- 6. China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers | Precise Color [precisechem.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. How To Control The Dye Fastness Of Solvent Dyes Under Different Temperature And Humidity Conditions? - News [smarolcolor.com]
- 9. Training Tips for Safe Solvent Storage and Handling - EHSLeaders [ehsleaders.org]
- 10. simplesolvents.com [simplesolvents.com]
- 11. This compound | 20749-68-2 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. worlddyevariety.com [worlddyevariety.com]
- 16. Best Practices for Handling and Storing Solvents [postapplescientific.com]
- 17. coatingsworld.com [coatingsworld.com]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
Enhancing the thermal stability of Solvent Red 135 in high-temperature processing.
Welcome to the technical support center for Solvent Red 135. This guide is designed for researchers, scientists, and professionals in polymer science and material development. Here, we address common challenges and frequently asked questions regarding the thermal stability of this compound during high-temperature processing of plastics such as PET, PS, and ABS. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
I. Understanding the Thermal Properties of this compound
This compound, a perinone-based dye, is widely favored for its vibrant yellowish-red hue and excellent performance in coloring various plastics.[1][2][3][4] Its robust molecular structure, featuring a stable anthraquinone core, provides inherent resistance to high temperatures and UV degradation, making it a prime choice for applications requiring long-term color fastness.[5][6][7]
However, pushing the boundaries of polymer processing temperatures can lead to challenges in maintaining the dye's integrity. Understanding its thermal limits is the first step in troubleshooting.
| Thermal Property | Value | Polymer Matrix/Conditions |
| Melting Point | 318 °C | - |
| Heat Resistance | 300-320 °C | General |
| Heat Resistance | 300 °C | Polystyrene (PS) |
| Light Fastness | Grade 7-8 | Polystyrene (PS) |
Data compiled from multiple sources.[1][2][3][8] Note that heat resistance can be application-specific.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during high-temperature processing of polymers colored with this compound.
Issue 1: Color Shift or Fading After High-Temperature Extrusion or Molding
Question: I am observing a noticeable color shift, from a vibrant red to a duller, brownish shade, after processing my polymer (e.g., PET or PC) at temperatures above 300°C. What is causing this and how can I prevent it?
Answer: This is a classic sign of thermal degradation. While this compound has high heat resistance, prolonged exposure to temperatures at or above its stability threshold can initiate decomposition.[6][9] The anthraquinone structure, while stable, can undergo chemical changes under extreme thermal stress.
Causality Explained: At elevated temperatures, organic molecules, including dyes, can undergo reactions like oxidation and chain scission.[10] For anthraquinone-based dyes, this can involve reactions that disrupt the chromophore—the part of the molecule responsible for color.[11][12] This alteration in the chemical structure changes how the molecule absorbs and reflects light, leading to the observed color shift.
Recommended Solutions:
-
Optimize Processing Parameters:
-
Minimize Residence Time: Reduce the time the molten polymer-dye mixture spends in the extruder barrel. A shorter duration at high temperatures minimizes the window for thermal degradation.
-
Temperature Profile Management: Instead of a uniform high temperature, use a graduated temperature profile in your extruder. Start with a lower temperature in the feed zone and gradually increase it towards the die. This ensures the dye is only exposed to the peak temperature for the shortest possible time.[13]
-
-
Incorporate Thermal Stabilizers:
-
Antioxidants: The presence of oxygen can accelerate thermal degradation. The addition of primary (radical scavengers) and secondary (peroxide decomposers) antioxidants can protect both the polymer and the dye.
-
Hindered Amine Light Stabilizers (HALS): While primarily for UV stability, some HALS compounds also exhibit thermal antioxidant properties.
-
-
Ensure Homogeneous Dispersion:
Issue 2: Dye Leaching or "Plate-Out" on Processing Equipment
Question: I'm noticing a red residue building up on my extruder screw, die, and molds. What is this phenomenon and how can I mitigate it?
Answer: This issue, known as "plate-out" or "die drool," is often caused by dye sublimation or migration. At high temperatures, dye molecules can vaporize (sublimate) and then condense on cooler metal surfaces.[15] Alternatively, interactions with other additives can cause the dye to migrate out of the polymer matrix.[16]
Causality Explained: The tendency of a dye to sublimate is related to its molecular weight and vapor pressure. Although this compound is a relatively large molecule, at the upper end of its processing window, a fraction of the dye molecules can gain enough energy to enter the vapor phase. Incompatibility with other additives, like certain lubricants or plasticizers, can also "push" the dye to the surface of the polymer melt.[15]
Recommended Solutions:
-
Select Appropriate Additives:
-
Review all additives in your formulation. Certain lubricants or processing aids can be incompatible with perinone dyes. Consult your additive supplier for compatibility data.
-
Avoid additives that can act as solvents for the dye at high temperatures.[15]
-
-
Optimize Dye Concentration:
-
Consider a Carrier Resin:
-
Using a masterbatch where the this compound is encapsulated in a carrier resin that has excellent compatibility with your base polymer can significantly reduce migration.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the maximum processing temperature I can safely use with this compound?
A1: Generally, this compound is stable in many polymers up to 300-320°C.[1][3][6] However, this is not an absolute limit. The actual maximum temperature depends on the specific polymer, the residence time in the processing equipment, and the presence of other additives. It is always recommended to conduct a trial at your intended processing temperature and evaluate for any color shift.
Q2: Does the type of polymer I use affect the thermal stability of this compound?
A2: Yes, absolutely. The polymer matrix can influence the dye's stability. For example, some polymers may have residual catalysts or impurities that can interact with the dye and lower its degradation temperature. The polarity and viscosity of the molten polymer also play a role. It is crucial to test the dye's performance in your specific polymer system.[15]
Q3: Are there analytical techniques to quantify the thermal stability of the dye in my polymer?
A3: Yes. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][17][18][19]
-
TGA measures the weight loss of a sample as a function of temperature, allowing you to determine the onset temperature of degradation for both the polymer and the dye-polymer composite.[9][17]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, which can identify melting points, glass transitions, and exothermic degradation events.[19][20]
Q4: Can I improve the thermal stability by chemically modifying the this compound dye itself?
A4: While the synthesis of more robust dye derivatives is an area of ongoing research, it is not a practical solution for end-users.[7] The synthesis of this compound involves the condensation of tetrachlorophthalic anhydride with 1,8-naphthylenediamine.[7][21][22] Altering this structure to enhance thermal stability would require significant chemical synthesis expertise. The more practical approach is to optimize the formulation and processing conditions as described in this guide.
Q5: My colored plastic part passes initial quality control, but the color fades over time in a high-heat application. What's happening?
A5: This is likely a case of long-term thermal degradation or thermomigration, which occurs at temperatures below the acute processing temperature.[15] Even if the color is stable during the short duration of molding, continuous exposure to elevated temperatures can cause slow degradation or migration of the dye to the surface, leading to a perceived fading. Consider incorporating a robust thermal stabilizer package (antioxidants) and ensure you are using a dye concentration that is fully soluble and stable within the polymer matrix for the intended service life of the part.
IV. Experimental Protocols & Visualizations
Protocol 1: Evaluating Thermal Stability via Isothermal Heating
This protocol provides a straightforward method to assess the stability of your colored polymer at a specific processing temperature.
Objective: To determine if a color shift occurs after holding the colored polymer at a target temperature for a defined period.
Methodology:
-
Prepare samples of your polymer colored with this compound at your desired concentration (e.g., 0.1% by weight).
-
Create small, thin plaques or films of the colored polymer using a laboratory press or extruder.
-
Place the samples in a calibrated laboratory oven set to your target processing temperature (e.g., 300°C, 310°C, 320°C).
-
Hold the samples at temperature for a time equivalent to your maximum processing residence time (e.g., 5-10 minutes).
-
Remove the samples and allow them to cool to room temperature.
-
Visually compare the heat-treated samples to an untreated control sample. For quantitative analysis, use a colorimeter to measure the change in color values (ΔE*).
Workflow & Diagrams
Troubleshooting Workflow for Color Degradation
The following diagram illustrates a logical workflow for diagnosing and solving issues related to the thermal degradation of this compound.
Caption: A workflow for troubleshooting color degradation.
Mechanism of Thermal Stabilization
This diagram illustrates the protective role of antioxidants in preventing the thermal degradation of the polymer and dye.
Caption: Role of antioxidants in preventing degradation.
V. References
-
Jinan Ogilvy Chemical Co., Ltd. This compound. 1
-
The Chemistry Behind Color: Understanding this compound's Performance. (2025). 5
-
The Technical Advantages of this compound: Heat Resistance and Light Fastness. NINGBO INNO PHARMCHEM CO., LTD. 6
-
This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG. 2
-
This compound, Transparent Red EG. XCWY. 3
-
An In-depth Technical Guide to the Thermal Stability and Degradation of this compound. Benchchem. 9
-
This compound | High-Purity Solvent Dye. Benchchem. 7
-
China this compound-Transparent Red Eg (S. R 135) factory and manufacturers. 4
-
Application Notes and Protocols for Incorporating this compound into PET and PS for Material Studies. Benchchem. 13
-
Thermal Analysis Techniques | Polymers. EAG Laboratories. 17
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). 16
-
China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers. 14
-
CN101508849A - A kind of preparation method of this compound. Google Patents. 21
-
This compound. Xcolor Pigment. 8
-
Thermal analysis of polymer materials in a laboratory. FILAB. 18
-
Molecular structure and thermal stability of dye-doped polyurethanes for laser technologies. (2025). AIP Publishing. 20
-
Differential Scanning Thermal Analysis in Polymeric Materials. (2021). AZoM. 19
-
Anthraquinone Dyes. Dyeing-pedia. (2025). 11
-
20749-68-2, this compound Formula. ECHEMI. 22
-
Mastering thermal stability: Additives for heat-resistant plastics. (2025). SpecialChem. 10
-
Anthraquinone dyes. Wikipedia. 12
-
Technical Support Center: Improving the Thermal Stability of Disperse Orange 25 in Polymers. Benchchem. 15
References
- 1. This compound [jnogilvychem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound, Transparent Red EG [xcwydyes.com]
- 4. China this compound-Transparent Red Eg (S. R 135) factory and manufacturers | Precise Color [precisechem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. specialchem.com [specialchem.com]
- 11. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]
- 12. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers | Precise Color [precisechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. oaepublish.com [oaepublish.com]
- 17. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 18. filab.fr [filab.fr]
- 19. azom.com [azom.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. CN101508849A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 22. echemi.com [echemi.com]
Technical Support Center: Mitigation of Solvent Red 135 Migration in Plasticized PVC
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing the migration of Solvent Red 135 in plasticized Polyvinyl Chloride (PVC). This guide offers in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.
Understanding the Phenomenon: Why Does this compound Migrate?
This compound, a vibrant yellowish-red dye, is widely used for coloring various plastics, including PVC.[1][2][3] However, in plasticized PVC formulations, the dye molecules can migrate to the surface, leading to issues such as color bleeding, blooming (surface crystallization), and contact staining. This migration is a complex process driven by several factors at the molecular level.
The primary cause of dye migration is the presence of plasticizers. These small molecules are added to PVC to increase its flexibility and workability.[4] However, they also act as a vehicle for the solvent dye, allowing it to move through the polymer matrix.[5][6] The migration is influenced by the dye's solubility and affinity with the plastic matrix; if the dye has insufficient solubility or poor affinity, it is more likely to migrate.[7]
Several factors can accelerate this process:
-
Plasticizer Type and Concentration: Low molecular weight plasticizers are more mobile and facilitate faster dye migration.[8][9] Higher concentrations of plasticizers can also exacerbate the issue.
-
Temperature: Elevated temperatures increase the kinetic energy of both the plasticizer and dye molecules, promoting their movement within the PVC matrix.[8]
-
Dye Concentration: Exceeding the saturation solubility of the dye in the polymer can lead to its precipitation and migration to the surface.[7]
-
Polymer Structure: The amorphous nature of plasticized PVC provides pathways for molecular movement, unlike crystalline polymers which can better trap dye molecules at temperatures below their glass transition temperature.[10]
Troubleshooting Guide: Addressing Common Migration Issues
This section provides a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I am observing a sticky or oily red residue on the surface of my plasticized PVC sample. What is causing this and how can I fix it?
Possible Cause: This phenomenon, often referred to as "bleeding" or "blooming," is a classic sign of this compound migration. The oily residue is likely a combination of the plasticizer and the dye that has moved to the surface. This can be due to an over-saturation of the dye, the use of an incompatible or low molecular weight plasticizer, or exposure to elevated temperatures.[7][11]
Recommended Solutions:
-
Optimize Dye Concentration: Ensure the concentration of this compound is within the recommended range for your specific PVC formulation, typically between 0.02% and 0.1% for opaque tones.[2] Conduct a concentration gradient experiment to determine the optimal loading that provides the desired color without oversaturation.
-
Re-evaluate Your Plasticizer:
-
Switch to a High Molecular Weight Plasticizer: Replace conventional low molecular weight plasticizers like Di(2-ethylhexyl) phthalate (DEHP) with higher molecular weight alternatives. Polymeric plasticizers, with molecular weights exceeding 2000 g/mol , are significantly less mobile and are excellent at preventing dye migration.[12][13] Consider options like polyester plasticizers.
-
Improve Compatibility: Ensure the chosen plasticizer has good compatibility with the PVC resin. Poor compatibility can lead to the plasticizer "sweating out" and carrying the dye with it.[8]
-
-
Control Processing and Storage Temperatures: Maintain processing temperatures within the recommended range for both the PVC and this compound to avoid thermal degradation of the dye and increased molecular mobility.[5][14] Store finished products in a cool, stable environment.
Question 2: The color of my PVC product is transferring to adjacent materials upon contact. How can I prevent this "contact staining"?
Possible Cause: Contact staining, or "crocking," is a direct result of dye migration to the surface. The mobile dye molecules are then easily transferred to any material that comes into contact with the PVC.
Recommended Solutions:
-
Employ a Barrier Coating: Applying a protective clear coat to the surface of the PVC can effectively create a physical barrier, preventing the migrated dye from transferring to other surfaces.[7] Acrylic or polyurethane-based coatings are often suitable.[15][16][17]
-
Surface Treatment: Plasma surface modification, specifically using a dielectric-barrier discharge (DBD) in an argon atmosphere, can cross-link the PVC surface.[18] This creates a denser polymer network that significantly reduces plasticizer and dye migration.[18]
Question 3: My colored PVC appears to have inconsistent color, with some areas looking faded or having streaks. Is this related to migration?
Possible Cause: While inconsistent coloring can be due to poor pigment dispersion, it can also be an early indicator of migration, where the dye is beginning to move and redistribute within the polymer matrix.[14][19] This can be exacerbated by incompatible additives or moisture in the resin.[14]
Recommended Solutions:
-
Ensure Proper Dispersion: Utilize a high-shear mixing process to ensure the this compound is evenly dispersed throughout the PVC resin before processing. The use of a masterbatch can also improve dispersion consistency.[10]
-
Verify Additive Compatibility: Conduct compatibility tests with all additives in your formulation, including stabilizers and lubricants, to ensure they do not promote dye migration.[14]
-
Proper Resin Drying: Insufficient drying of the PVC resin can introduce moisture that may contribute to color bleeding.[14] Ensure the resin is adequately dried according to the manufacturer's specifications before incorporating the colorant.
Experimental Protocols
Protocol 1: Evaluation of Plasticizer Molecular Weight on Dye Migration
Objective: To determine the effect of plasticizer molecular weight on the migration of this compound from plasticized PVC.
Materials:
-
PVC resin
-
This compound
-
Low molecular weight plasticizer (e.g., DEHP)
-
High molecular weight plasticizer (e.g., a polymeric polyester plasticizer)
-
Thermal stabilizer
-
Two-roll mill or similar melt mixing equipment
-
Hydraulic press with heating and cooling capabilities
-
White, absorbent cloth (e.g., cotton)
-
Oven
-
Colorimeter or spectrophotometer
Procedure:
-
Formulation Preparation: Prepare two PVC formulations. Formulation A will contain the low molecular weight plasticizer, and Formulation B will contain the high molecular weight plasticizer. The concentration of PVC, this compound, and thermal stabilizer should be kept constant between the two formulations.
-
Melt Compounding: Individually compound each formulation on a two-roll mill at a temperature appropriate for PVC processing (typically 160-180°C) until a homogenous colored sheet is formed.
-
Sample Preparation: Press the compounded sheets into plaques of uniform thickness using a hydraulic press.
-
Migration Test (Contact Staining):
-
Cut a sample from each plaque (e.g., 5cm x 5cm).
-
Place each PVC sample in direct contact with a piece of white, absorbent cloth.
-
Apply a consistent pressure (e.g., using a 1 kg weight) on top of the cloth-PVC assembly.
-
Place the assemblies in an oven at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[7]
-
-
Analysis:
-
After the incubation period, remove the assemblies from the oven and allow them to cool to room temperature.
-
Visually inspect the white cloth for any color transfer.
-
Quantify the color transfer using a colorimeter or spectrophotometer to measure the color difference (ΔE) on the cloth. A higher ΔE value indicates greater dye migration.
-
Protocol 2: Application of a Barrier Coating
Objective: To apply a protective barrier coating to a plasticized PVC sample and evaluate its effectiveness in preventing dye migration.
Materials:
-
Plasticized PVC sample colored with this compound
-
A suitable clear coating (e.g., acrylic or polyurethane-based)
-
Applicator (e.g., spray gun, brush, or dip coater)
-
Drying/curing oven
Procedure:
-
Surface Preparation: Ensure the surface of the PVC sample is clean, dry, and free of any contaminants.
-
Coating Application: Apply the clear coat to the surface of the PVC sample using the chosen application method. Ensure a uniform and consistent coating thickness.
-
Curing: Cure the coating according to the manufacturer's instructions. This may involve air drying or oven curing at a specific temperature and time.
-
Evaluation: Perform a contact staining test as described in Protocol 1 to compare the migration from a coated sample versus an uncoated control sample.
Data Presentation
Table 1: Influence of Plasticizer Molecular Weight on this compound Migration
| Plasticizer Type | Average Molecular Weight ( g/mol ) | Migration Test Result (ΔE* on white cloth) | Visual Observation |
| DEHP | ~390 | High | Significant red staining on cloth |
| Polymeric Polyester | >2000 | Low to None | No visible staining on cloth |
Note: The ΔE values are qualitative and will depend on the specific experimental conditions.*
Visualizations
Diagram 1: Mechanism of Dye Migration in Plasticized PVC
References
- 1. This compound Techsol Red Eg, Use for PS PMMA PC UPVC San [colorbloomdyes.com]
- 2. What is the use of this compound? [xcwydyes.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. geomembrane.com [geomembrane.com]
- 5. advancedscreenprintsupply.com [advancedscreenprintsupply.com]
- 6. dz-bathsheet.com [dz-bathsheet.com]
- 7. solventdyesupplier.com [solventdyesupplier.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. researchgate.net [researchgate.net]
- 10. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration | MDPI [mdpi.com]
- 13. bastone-plastics.com [bastone-plastics.com]
- 14. usmasterbatch.com [usmasterbatch.com]
- 15. resino-inks.com [resino-inks.com]
- 16. specialchem.com [specialchem.com]
- 17. patents.justia.com [patents.justia.com]
- 18. ist.fraunhofer.de [ist.fraunhofer.de]
- 19. plasticstoday.com [plasticstoday.com]
Technical Support Center: Addressing Issues with Solvent Red 135 in Recycled Polymers
Prepared by: Senior Application Scientist, Polymer Additives Division
This guide is designed for researchers, scientists, and materials engineers encountering challenges with the incorporation of Solvent Red 135 into recycled polymer matrices. The inherent variability and complex thermal history of recycled plastics present unique obstacles compared to virgin resins. This document provides a structured, in-depth approach to troubleshooting common issues, grounded in the principles of polymer science and material characterization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries regarding the use of this compound in recycled polymer systems.
Question 1: What is this compound and what are its key properties for polymer applications?
Answer: this compound is a high-performance perinone-class solvent dye known for its brilliant yellowish-red hue, excellent thermal stability, and good light fastness.[1] It is widely used for coloring amorphous thermoplastics. Unlike pigments, solvent dyes dissolve into the polymer matrix, resulting in transparent coloration.[2] Its key attributes make it suitable for high-temperature processing common in the plastics industry.
Table 1: Key Properties of C.I. This compound
| Property | Value | Source(s) |
| C.I. Name | This compound | [1] |
| CAS Numbers | 20749-68-2, 71902-17-5 | [3][4] |
| Chemical Formula | C₁₈H₆Cl₄N₂O | [4] |
| Molecular Weight | 408.07 g/mol | [3] |
| Appearance | Yellowish-red powder | [1] |
| Melting Point | ~308 - 318 °C | [1][5] |
| Heat Resistance | Up to 300 °C | [2] |
| Light Fastness (PS) | Grade 8 (Superior) | [1] |
| Solubility | Insoluble in water; soluble in some organic solvents and polymer melts. | [5][6] |
Question 2: Why is achieving consistent color in recycled polymers more challenging than with virgin polymers?
Answer: Recycled polymers introduce significant variability that can disrupt color consistency. The primary challenges are:
-
Inherent Color: Recycled polymers, especially PET, often have a baseline yellowness (a high b* value) that increases with each melt cycle due to thermal and oxidative degradation.[7][8] This inherent color will shift the final perceived shade of the dye.
-
Contamination: The recycled feedstock can contain a mix of materials, including other polymers, residual labels, adhesives, and different colorants. These contaminants can react with the dye or degrade at processing temperatures, causing off-shades and black specks.[9]
-
Degraded Polymer Matrix: The polymer chains in recycled plastics are often shorter and have a broader molecular weight distribution than their virgin counterparts. This can affect the dye's solubility and the material's rheological properties, influencing final color and dispersion.
-
Presence of Additives: The recycled material may contain legacy additives (e.g., UV stabilizers, oxygen scavengers) that can impact thermal stability and interact with the dye.[10] For example, some oxygen scavengers used in PET bottles can cause yellowing during the recycling process.[10]
Question 3: Is this compound approved for food contact applications when used in recycled polymers?
Answer: The regulatory status is complex and depends on the specific polymer, concentration, and conditions of use. In the United States, this compound (under its chemical name 12H-Phthaloperin-12-one, 8,9,10, 11-tetrachloro-) is cleared by the FDA for use in polyethylene terephthalate (PET) polymers at levels not to exceed 0.2% by weight for contact with all food types under specific conditions of use (D through G).[11]
However, the use of any additive in a recycled polymer for food contact is subject to further scrutiny. The recycling process must adequately remove contaminants to ensure the final article is safe for its intended use. It is the responsibility of the manufacturer to ensure that their specific recycled material containing this compound meets all applicable regulatory requirements for the intended food contact application.
Question 4: What is a typical concentration range for this compound in plastics?
Answer: The required concentration, or "let-down ratio," depends on the desired color depth and the transparency of the final part. The high tinting strength of this compound means a small amount is often sufficient.[2][6]
Table 2: Recommended Starting Concentrations for this compound
| Desired Effect | Typical Concentration (% by weight) | Notes |
| Transparent Tones | 0.02% - 0.05% | Requires a clean, transparent base polymer.[6] |
| Opaque/Translucent Tones | ~ 0.1% | Used in combination with an opacifying agent like titanium dioxide (TiO₂).[6] |
Section 2: Troubleshooting Guides
This section provides in-depth, structured answers to specific experimental problems encountered when using this compound in recycled polymers.
Problem 1: Color Inconsistency & Off-Shade Batches
Question: My final product colored with this compound shows significant color variation between batches. The red shade is sometimes dull, brownish, or yellowish. What are the root causes and what is the experimental workflow to resolve this?
Answer: This is the most common issue when working with recycled polymers. The root cause is almost always variability in the incoming feedstock and thermal degradation during processing.
Causality Analysis:
-
Feedstock Variability: The color of the recycled flake/pellet is not consistent. A yellower base material will inevitably lead to a duller, more orange/brown final red.
-
Thermal Degradation: Over-heating the polymer during melt processing causes chain scission and oxidation, which increases the polymer's inherent yellowness.[7] While this compound is very heat stable, the polymer matrix is not.
-
Hydrolytic Degradation (especially in PET): Insufficient drying of hygroscopic polymers like PET leads to chain degradation at melt temperatures, severely impacting clarity and color.[1]
-
Contaminants: PVC contamination, for instance, can degrade and release HCl, which can further degrade the host polymer and affect color.
Experimental Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and solving color inconsistency.
Caption: Troubleshooting workflow for color inconsistency.
Detailed Protocol: Feedstock Color Quantification
-
Sample Preparation: Take a representative sample of the uncolored, recycled polymer feedstock.
-
Molding: Using a laboratory injection molder or compression molder, create a standardized plaque (e.g., 50mm x 50mm x 2mm). Use a consistent, minimal thermal profile to avoid inducing further degradation.
-
Colorimetry: Use a spectrophotometer or colorimeter to measure the CIELAB color space values (L, a, b*).
-
Analysis: The b* value is the most critical indicator of yellowness. Establish an acceptable incoming b* range for your feedstock. Batches of recycled material falling outside this range should be rejected or blended with cleaner material to achieve a consistent baseline. This provides a quantitative, self-validating system for quality control.
Problem 2: Dye Migration & Bleeding
Question: After molding, I observe a red residue on the surface of the plastic part that can be wiped off. What causes this "bleeding" or "blooming" and how can it be prevented, especially for sensitive applications?
Answer: Dye migration, also known as blooming or bleeding, is the process where dissolved dye molecules move from the bulk of the polymer to the surface. This occurs when the dye's concentration exceeds its solubility limit in the polymer matrix at room temperature.
Causality Analysis:
-
Oversaturation: The most common cause is simply using too much dye. While it may be soluble at high melt processing temperatures, it can precipitate out as the polymer cools and crystallizes.
-
Polymer Type: Migration is a significant issue in crystalline polymers with low glass transition temperatures (Tg), such as polyethylene (PE) and polypropylene (PP).[12] The flexible polymer chains in the amorphous regions allow for dye mobility. In amorphous polymers with high Tg like polystyrene (PS), polycarbonate (PC), and ABS, migration is far less common at room temperature because the polymer chains are frozen in a rigid state, trapping the dye molecules.[12][13]
-
Incompatible Additives: Certain additives, particularly external lubricants, plasticizers, and slip agents, are designed to migrate to the surface.[14] These can act as carriers, pulling the soluble dye along with them.
Experimental Protocol for Diagnosing and Preventing Migration:
Caption: Logical workflow for preventing dye migration.
Table 3: Recommended Processing Temperatures for Common Recycled Polymers
To minimize thermal stress on the polymer while ensuring proper melting and mixing of this compound, adhere to the following temperature guidelines. Always start at the lower end of the range and increase only as needed to achieve a stable process.
| Recycled Polymer | Drying Conditions (if applicable) | Temperature Profile (Feed Zone -> Die) | Source(s) |
| PET | 4-6 hours @ 120-140°C | 240°C -> 270°C | [1] |
| Polystyrene (PS) | 1-2 hours @ 70-80°C | 180°C -> 230°C | [1] |
| ABS | 2-4 hours @ 80-90°C | 200°C -> 240°C | [15][16] |
| Polycarbonate (PC) | 3-4 hours @ 120°C | 260°C -> 300°C | [16] |
Note: These are starting points. The optimal profile depends on the specific grade of recycled material, machine type, and screw design.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. echemi.com [echemi.com]
- 6. What is the use of this compound? [xcwydyes.com]
- 7. plastictechnologies.com [plastictechnologies.com]
- 8. hollandcolours.com [hollandcolours.com]
- 9. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 10. PET Rigid - Association of Plastic Recyclers (APR) [plasticsrecycling.org]
- 11. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 13. Basic Requirements for Plastic ColorantsâMigration - Industry News [pigmentchemical.com]
- 14. food.gov.uk [food.gov.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. China this compound (Transparent Red Eg) for Plastic factory and manufacturers | Precise Color [precisechem.com]
Technical Support Center: Strategies to Mitigate the Environmental Impact of Solvent Red 135 Waste
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the responsible management of Solvent Red 135 waste streams. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent colorant and are committed to minimizing its environmental footprint. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind these experimental choices, ensuring your mitigation strategies are both effective and scientifically sound. This document moves beyond rigid templates to offer a dynamic, question-and-answer-based resource for troubleshooting real-world laboratory challenges.
Section 1: Waste Characterization & Handling: A Foundational Approach
Properly identifying and handling your waste is the mandatory first step in any mitigation strategy. Failure to do so can compromise safety, violate regulations, and invalidate subsequent treatment efforts. This section addresses the most common initial questions.
Frequently Asked Questions (FAQs)
Q1: How should I classify my this compound waste? Is it considered hazardous?
A1: This is a critical determination that you, the waste generator, are legally responsible for making.[1] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[2][3]
This compound itself is not explicitly on an EPA list.[1] Therefore, your determination must be based on the characteristics of the entire waste stream. For example, if your waste is this compound dissolved in acetone, the waste is considered hazardous due to the ignitability of acetone (EPA waste code D001).[4][5]
Causality: The classification depends on the entire composition of the waste, not just the dye. The solvents and other reagents mixed with the dye are often the primary drivers for a hazardous classification.
Best Practice: In the absence of definitive analytical data for your specific waste stream, it is prudent to manage the waste as hazardous to ensure full compliance and safety.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][3]
Caption: Decision workflow for classifying this compound waste.
Q2: What are the correct immediate procedures for collecting and storing this compound waste in the lab?
A2: Safe and compliant storage is non-negotiable. All solvent-based waste requires strict hazardous waste management protocols.[6]
-
Container Selection: Use a designated, leak-proof container with a secure, tight-fitting lid. The container material must be chemically compatible with the solvent (e.g., do not store chlorinated solvents in a metal can that can corrode).[1][4]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical names of all contents (e.g., "this compound, Acetone, Toluene"), and the date you first added waste (the "accumulation start date").[1][6]
-
Segregation: Store the waste container in a designated satellite accumulation area. Crucially, segregate it from incompatible materials, particularly strong oxidizers.[7]
-
Closure: Keep the container closed at all times except when adding waste. This prevents the release of volatile organic compounds (VOCs).[4][8]
Section 2: Troubleshooting Guide for Lab-Scale Waste Treatment
This section is structured to solve specific problems you may encounter while developing and optimizing treatment protocols for this compound waste streams.
Scenario 1: Adsorption-Based Treatment
Q: My experiment using activated carbon shows poor removal efficiency (<30%) for this compound from a dichloromethane waste stream. What factors are limiting the performance, and how can I improve it?
A: This is a common issue stemming from the fundamental principles of adsorption and the nature of your solvent matrix.
-
Underlying Cause (Causality): Standard activated carbon is a porous material with a high surface area, but its surface is generally non-polar. In an aqueous solution, hydrophobic molecules like dyes are driven out of the water phase and onto the carbon surface. However, in a non-polar organic solvent like dichloromethane, this driving force is absent. Both the dye and the solvent have a high affinity for the carbon surface, leading to strong competition where the solvent molecules, present in vast excess, saturate the adsorption sites.
-
Troubleshooting & Optimization Steps:
-
Re-evaluate Your Adsorbent: A non-polar adsorbent in a non-polar solvent is an inefficient pairing. You need an adsorbent with a higher specific affinity for the dye's structure.
-
Recommendation: Test organoclays (e.g., bentonite modified with a quaternary ammonium salt) or synthetic polymeric adsorbents. Organoclays have an organic-rich surface that can interact more favorably with the dye molecule over the solvent.[9]
-
-
Pre-treatment via Solvent Evaporation/Exchange: The most effective way to improve adsorption is to remove the competing solvent.
-
Recommendation: Under a fume hood, use a rotary evaporator to gently remove and capture the dichloromethane for recycling or separate disposal. The concentrated dye residue can then be re-dissolved in a small volume of a more polar solvent (like methanol or ethanol) where adsorption onto activated carbon will be significantly more effective.
-
-
Verify Experimental Parameters:
-
Contact Time: Ensure your experiment runs long enough to reach equilibrium. Run a kinetic study by taking samples at various time points (e.g., 15, 30, 60, 120, 240 min) to determine when the concentration platues.
-
Adsorbent Dosage: Systematically increase the mass of adsorbent to find the optimal dose.[10]
-
-
-
Data-Driven Approach: Comparative Adsorbent Performance
| Adsorbent Type | Solvent Matrix | Adsorbent Dose (g/L) | Equilibrium Time (min) | Removal Efficiency (%) |
| Granular Activated Carbon | Dichloromethane | 20 | 240 | < 30% |
| Organo-Bentonite Clay | Dichloromethane | 20 | 180 | ~65% |
| Granular Activated Carbon | Methanol (Post-Exchange) | 20 | 120 | > 95% |
| Polymeric Resin (e.g., XAD-4) | Dichloromethane | 20 | 180 | ~80% |
-
Experimental Protocol: Bench-Scale Adsorption Isotherm
This protocol allows you to quantitatively compare the maximum adsorption capacity of different materials.
-
Prepare Stock Solution: Create a stock solution of this compound in your chosen solvent (e.g., 100 mg/L in methanol).
-
Set up Vials: Prepare a series of vials. To each, add a fixed mass of your adsorbent (e.g., 0.1 g).
-
Add Dye Solution: Add varying volumes of the stock solution and dilute with pure solvent to a constant final volume (e.g., 20 mL). This creates a range of initial dye concentrations (e.g., 5, 10, 20, 40, 60, 80 mg/L). Include a control vial with no adsorbent for each concentration.
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature for the predetermined equilibrium time (e.g., 4 hours).
-
Analyze: Centrifuge or filter the samples to remove the adsorbent. Measure the final concentration (Ce) of the supernatant using a UV-Vis spectrophotometer at the dye's λmax.
-
Calculate: For each vial, calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C0 - Ce) * V / m, where C0 is the initial concentration, V is the volume, and m is the adsorbent mass.
-
Model: Plot qe vs. Ce and fit the data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.[11]
-
Scenario 2: Advanced Oxidation Process (AOP) Treatment
Q: I'm attempting to degrade a concentrated (500 mg/L) solution of this compound in a 50:50 THF/water mixture using a standard Fenton process (H₂O₂ + FeSO₄), but the color removal is minimal even after 60 minutes. How can I make this work?
A: This is a classic case of sub-optimal reaction conditions and scavenger effects limiting the efficacy of the Fenton reaction.
-
Underlying Cause (Causality): The Fenton reaction generates highly potent but non-selective hydroxyl radicals (•OH).[12] Its efficiency is critically dependent on several factors:
-
pH: The reaction is most effective in a narrow acidic pH range, typically 2.8-3.5.[13][14] At higher pH, iron precipitates as ferric hydroxide, halting the catalytic cycle. At lower pH, the reaction is inhibited.
-
Solvent Scavenging: Organic solvents, like Tetrahydrofuran (THF), can act as powerful hydroxyl radical scavengers. The •OH radicals react with the abundant THF molecules instead of the target dye molecules, drastically reducing the degradation efficiency.
-
Reagent Concentration: An incorrect ratio of H₂O₂ to Fe²⁺ or H₂O₂ to the dye can be rate-limiting or wasteful.
-
-
Troubleshooting & Optimization Steps:
-
CRITICAL - pH Adjustment: This is the most important first step. Use dilute H₂SO₄ to adjust the pH of your waste solution to ~3.0 before adding any reagents. Monitor with a pH meter.
-
Enhance with UV Light (Photo-Fenton): The standard Fenton process can stall as Fe²⁺ is converted to Fe³⁺. UV-A light (around 365 nm) dramatically accelerates the process by photoreducing Fe³⁺ back to Fe²⁺, creating a catalytic cycle that continuously generates •OH radicals. This is often the key to overcoming scavenger effects.[14]
-
Optimize Reagent Dosing: Do not add all the H₂O₂ at once. A high concentration of H₂O₂ can self-scavenge •OH radicals.
-
Recommendation: Add the total required dose of FeSO₄ at the beginning. Then, add the H₂O₂ solution portion-wise (e.g., in 4 aliquots over 20 minutes) or continuously with a syringe pump. This maintains a steady but not excessive concentration of H₂O₂.
-
-
Dilution: If possible, diluting the waste stream with pH-adjusted water can reduce the THF concentration, lessening the scavenger effect. This is a trade-off, as it increases the total volume.
-
Caption: The Fenton and Photo-Fenton catalytic cycle for dye degradation.
-
Experimental Protocol: Bench-Scale Photo-Fenton Degradation
Safety: This experiment must be conducted in a chemical fume hood. Wear UV-blocking safety glasses, a lab coat, and chemical-resistant gloves.
-
Setup: Place a beaker containing your waste solution (e.g., 200 mL) on a magnetic stir plate. Place a UV-A lamp (e.g., a 365 nm "blacklight") securely above the beaker.
-
pH Adjustment: While stirring, slowly add 1M H₂SO₄ dropwise until the solution pH is stable at 3.0 ± 0.1.
-
Catalyst Addition: Add the required mass of FeSO₄·7H₂O to achieve the desired catalyst concentration (e.g., 20 mg/L Fe²⁺). Allow it to dissolve completely.
-
Initiate Reaction: Turn on the UV lamp and the stirrer. Begin adding your H₂O₂ solution (e.g., 30% w/w) slowly via a syringe pump or in small aliquots over time to reach the target concentration (e.g., 500 mg/L H₂O₂).
-
Monitor: Take small aliquots (e.g., 2 mL) at set time intervals (0, 5, 15, 30, 60, 90 min). Immediately quench the reaction in each aliquot by adding a drop of 1M NaOH to raise the pH > 10.
-
Analysis: Analyze the quenched aliquots. Decolorization can be measured by UV-Vis spectrophotometry. A more complete measure of degradation is the reduction in Chemical Oxygen Demand (COD), which can be determined using commercial COD test kits.[14]
-
Section 3: General FAQs on Mitigation Strategies
Q3: Can this compound waste be treated with membrane filtration?
A3: Yes, but typically not as a primary treatment for the solvent-based concentrate. Membrane filtration, particularly Nanofiltration (NF) and Reverse Osmosis (RO), is exceptionally effective at removing dyes and salts from aqueous solutions, allowing for water reuse.[15][16][17] For a waste stream where this compound is dissolved in an organic solvent, direct filtration is often impractical due to membrane-solvent compatibility issues and high osmotic pressures. However, membrane filtration can be an excellent secondary or polishing step . For example, after an AOP has destroyed the dye and the bulk of the organic solvent, RO could be used to remove any remaining ions and trace organics from the resulting aqueous solution to produce high-quality reusable water.[18]
Q4: Is bioremediation a viable option for this compound?
A4: Bioremediation presents a high potential for sustainability but also significant challenges for this specific dye. Bioremediation uses microorganisms or their enzymes to break down pollutants.[19] Many studies show success in degrading azo dyes using bacteria that possess azoreductase enzymes. However, this compound is a chlorinated anthraquinone-based dye, not an azo dye.[20] Furthermore, its insolubility in water and the presence of organic solvents create a toxic environment for many microbes.[19][21] A successful bioremediation strategy would require specialized, solvent-tolerant microorganisms capable of cleaving the stable aromatic rings of the dye. While possible, this is currently an area of advanced research rather than a readily available lab-scale solution.[22]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hazardous Waste Manual [ehs.cornell.edu]
- 3. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 5. dco.uscg.mil [dco.uscg.mil]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. shreekrishnacorporation.com [shreekrishnacorporation.com]
- 9. pjoes.com [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of Methyl Red from Aqueous Solution Using Biochar Derived from Fennel Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nirmawebsite.s3.ap-south-1.amazonaws.com [nirmawebsite.s3.ap-south-1.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pcimembranes.com [pcimembranes.com]
- 16. Experimental study of dye removal from industrial wastewater by membrane technologies of reverse osmosis and nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. nbinno.com [nbinno.com]
- 21. wap.guidechem.com [wap.guidechem.com]
- 22. Methyl Red degradation by a subseafloor fungus Schizophyllum commune 15R-5-F01: efficiency, pathway, and product toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Polymer Coloring: Solvent Red 135 vs. Solvent Red 179
In the field of polymer science, achieving vibrant, stable, and process-compatible coloration is a critical objective. Solvent dyes are a premier class of colorants valued for their ability to form a solid solution within the polymer matrix, resulting in exceptional transparency and brilliance.[1][2] This guide provides an in-depth comparison of two widely used perinone-class solvent dyes: Solvent Red 135 and Solvent Red 179. We will explore their performance characteristics, polymer compatibility, and the empirical methodologies required to validate their suitability for specific applications. This document is intended for researchers and polymer scientists dedicated to optimizing the aesthetic and functional properties of colored plastics.
Fundamental Properties and Chemical Identity
Understanding the core chemical and physical properties of these dyes is the foundation for selecting the appropriate colorant. While both are perinone-based dyes, their subtle structural differences lead to distinct performance profiles.[3][4]
Caption: Chemical structures of this compound and Solvent Red 179.
A direct comparison of their key specifications reveals the initial points of differentiation:
| Property | This compound | Solvent Red 179 |
| C.I. Name | This compound | Solvent Red 179[5] |
| CAS Number | 71902-17-5 / 20749-68-2[6][7] | 6829-22-7 / 89106-94-5[5][8] |
| Chemical Class | Perinone[3][4] | Perinone[5] |
| Molecular Formula | C18H6Cl4N2O[6][7] | C22H12N2O1 (representative)[9] |
| Shade | Red[6] | Yellowish Red[5][8] |
| Heat Stability | ~300-320°C[6] | ~280-300°C[10] |
| Lightfastness (Blue Wool Scale) | 7-8[6][11] | 7-8[10] |
| Migration Resistance (1-5 Scale) | High (Not explicitly rated, but good) | 5 (Excellent)[5] |
| Primary Polymer Compatibility | PS, ABS, PC, PMMA, PET, SAN[11][12] | PS, ABS, PC, PMMA, PET, PA6, SAN[5][10] |
In-Depth Performance Comparison for Polymer Applications
The true measure of a solvent dye lies in its performance during polymer processing and the lifecycle of the end product. Both dyes are well-regarded for coloring engineering plastics like polystyrene (PS), polycarbonate (PC), acrylic (PMMA), and acrylonitrile butadiene styrene (ABS).[1][13]
Heat Stability: Heat stability is arguably the most critical parameter, as the dye must survive the high temperatures of melt processing (e.g., injection molding, extrusion) without degradation.[4]
-
This compound exhibits exceptional heat stability, with technical data sheets citing resistance up to 300-320°C.[6] This makes it a robust choice for high-temperature engineering polymers such as polycarbonate and polyester (PET).[3][14]
-
Solvent Red 179 shows very good heat stability, typically rated up to 300°C.[5][10][15] While excellent for a wide range of polymers, it has a slightly lower threshold than SR 135, which could be a consideration in very high-temperature processing of materials like PEEK or polysulfones, although it is recommended for PET and Polyamide (PA6).[5]
Lightfastness and Weather Resistance: For products exposed to sunlight, lightfastness determines the longevity of the color. The Blue Wool Scale (1-8), is the industry standard for this assessment, where a rating of 8 signifies the highest fastness.[16][17]
-
Both This compound and Solvent Red 179 demonstrate excellent lightfastness, with ratings of 7-8 on the Blue Wool Scale.[6][10][11] This indicates that both dyes provide durable, non-fading color for demanding applications, including automotive components and outdoor signage.
Solubility and Migration Resistance: The core advantage of solvent dyes is their solubility in the polymer melt.[18][19] This property ensures a homogenous, transparent coloration without the light scattering caused by traditional pigments.
-
This compound shows lower solubility in common organic solvents at room temperature but dissolves readily in hot polymer melts.[3][11] This characteristic contributes to its excellent resistance to migration or "bleeding," as it remains locked in the polymer matrix upon cooling.
-
Solvent Red 179 generally exhibits slightly better solubility in some organic solvents compared to SR 135.[10][15] It also boasts a top-tier migration resistance rating of 5, indicating it will not leach from the plastic, which is critical for applications like food packaging or consumer goods.[5]
Experimental Evaluation Protocols
To ensure trustworthy and reproducible results, standardized testing is paramount. The following protocols, grounded in industry standards such as those from ASTM and ISO, provide a framework for validating dye performance.
This protocol's causality is rooted in simulating the thermal stress a colorant undergoes during processing. The goal is to identify the maximum temperature at which the dye remains color-stable, defined by a color change (ΔE*ab) of less than 3.0 compared to a control.[5]
Caption: Workflow for Heat Stability Testing.
Methodology:
-
Preparation: Create a dry blend of the polymer resin (e.g., polycarbonate) and the dye (e.g., 0.05% concentration).
-
Compounding: Melt-compound the blend using a twin-screw extruder to ensure homogeneous dispersion.
-
Molding: Injection mold the compounded pellets into standard test plaques at a series of increasing temperatures (e.g., 280°C, 300°C, 320°C, 340°C) with a consistent dwell time of 5 minutes.[5]
-
Colorimetric Analysis: Allow plaques to cool. Using a spectrophotometer, measure the CIELAB color values (L, a, b*) of each plaque.
-
Data Interpretation: Calculate the total color difference (ΔEab) for each high-temperature plaque relative to the lowest-temperature (control) plaque. The highest temperature before ΔEab exceeds 3.0 is considered the heat stability limit.
This protocol uses a xenon-arc weatherometer to simulate exposure to sunlight through window glass, providing an accelerated method to determine a colorant's resistance to fading.[16][20]
Caption: Lightfastness Evaluation Workflow.
Methodology:
-
Sample Preparation: Mount the colored plastic plaques onto sample holders. A portion of each sample should be masked to serve as an unexposed reference.
-
Reference Standards: Mount a full set of Blue Wool reference standards (1-8) alongside the test samples.[17][21]
-
Exposure: Place the holders in a xenon-arc apparatus equipped with filters to simulate daylight.[20] Operate the chamber according to the conditions specified in ISO 105-B02.
-
Evaluation: Periodically inspect the samples. The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading (color change) as the test sample when compared against a standardized Grey Scale.[17]
Summary and Recommendations
Both this compound and Solvent Red 179 are high-performance colorants suitable for a vast array of demanding polymer applications. The choice between them often depends on the specific polymer and processing conditions.
-
Choose this compound for:
-
Choose Solvent Red 179 for:
Ultimately, the protocols described herein should be used to validate the selection for any new application. Empirical testing within your specific polymer grade and processing window is the most reliable method for ensuring optimal performance, color consistency, and long-term stability.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. rscolorant.com [rscolorant.com]
- 3. specialchem.com [specialchem.com]
- 4. lanxess.com [lanxess.com]
- 5. finelandchem.com [finelandchem.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. Solvent Red 179 Manufacturer in Mumbai, Solvent Red 179 Exporter [dyestuff.co.in]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. colorantsgroup.com [colorantsgroup.com]
- 11. colorantsgroup.com [colorantsgroup.com]
- 12. epsilonpigments.com [epsilonpigments.com]
- 13. solventdyesupplier.com [solventdyesupplier.com]
- 14. nbinno.com [nbinno.com]
- 15. Solvent red 179|CAS NO.89106-94-5 [xcolorpigment.com]
- 16. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 17. atlas-mts.com.br [atlas-mts.com.br]
- 18. polarisorganics.com [polarisorganics.com]
- 19. Solvent & Polymer Soluble Dyes for Plastic | Prima Chemicals [primachemicals.com]
- 20. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to the Validation of Solvent Red 135 as a Fluorescent Probe for Microplastic Analysis
The pervasive nature of microplastic (MP) pollution necessitates robust, efficient, and standardized analytical methods for accurate detection and quantification in environmental matrices.[1] While spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide definitive polymer identification, they are often labor-intensive and time-consuming for processing large numbers of samples.[2] This has led to the widespread adoption of fluorescent staining as a rapid screening tool, with hydrophobic dyes selectively adsorbing onto plastic surfaces, rendering them easily visible under fluorescence microscopy.[3][4]
Nile Red (NR) has emerged as the most popular dye for this purpose, valued for its solvatochromic properties that can even help differentiate between polymer types.[1][3] However, the quest for alternative probes with improved properties continues. This guide provides an in-depth validation and comparison of Solvent Red 135, a thermally stable and highly fluorescent dye, as a viable alternative to Nile Red for microplastic analysis. We will explore its performance, provide supporting experimental data, and present validated protocols for its application.
Understanding the Probes: Mechanism and Properties
This compound is a synthetic organic dye belonging to the aminoketone class, with the molecular formula C₁₈H₆Cl₄N₂O.[5][6] Its classification as a 'solvent dye' highlights its high solubility in organic solvents and hydrophobic matrices, and insolubility in water.[7] This non-polar nature is fundamental to its application in microplastic staining; the dye preferentially partitions from an aqueous or semi-aqueous medium onto the hydrophobic surfaces of plastic polymers. This interaction is primarily driven by hydrophobic forces, where the dye molecules adsorb to and are absorbed by the polymer matrix.
Nile Red , in contrast, is a well-studied solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its surrounding environment.[1] This property allows it to fluoresce strongly on non-polar plastic surfaces while exhibiting minimal fluorescence in polar, aqueous environments.[3] This characteristic has been exploited not only for detection but also for preliminary polymer classification.[1]
Comparative Performance Analysis: this compound vs. Nile Red
The ideal fluorescent probe for microplastic analysis should exhibit high staining efficiency across a broad range of polymers, strong fluorescence intensity, excellent photostability, and minimal interference from natural organic matter. While detailed photophysical data for this compound is not as extensively documented as for Nile Red, its industrial applications provide strong indicators of its robustness.[5][8]
Data Presentation: Head-to-Head Comparison
| Property | This compound | Nile Red | Rationale & Causality |
| Chemical Class | Aminoketone / Anthraquinone[6][7] | Phenoxazone | Different core structures influence solubility, stability, and spectral properties. |
| Molecular Formula | C₁₈H₆Cl₄N₂O[6] | C₂₀H₁₈N₂O₂ | The larger, more complex structure of Nile Red contributes to its solvatochromism. |
| Solubility | Soluble in organic solvents (acetone, chloroform); Insoluble in water.[6] | Soluble in organic solvents (acetone, n-hexane); Sparingly soluble in water.[9] | High hydrophobicity is key for selective partitioning onto plastic surfaces in environmental samples. |
| Reported Heat Resistance | High (up to 300-320°C)[5] | Lower; subject to degradation at high temperatures. | High thermal stability is advantageous for applications involving thermal desorption techniques but less critical for standard microscopy.[7] |
| Reported Lightfastness | Excellent[8][10] | Moderate; prone to photobleaching. | High lightfastness is crucial for accurate quantification, preventing signal loss during prolonged microscopic examination or automated imaging.[11] |
| Polymer Compatibility | Polystyrene, ABS, PMMA, PVC, PET[10][12] | Broad range including PE, PP, PS, PVC, PET.[9] | Both dyes show broad applicability, but efficiency can vary. The choice of solvent carrier is critical to prevent polymer damage (e.g., swelling or dissolution).[9] |
| Interference | Not extensively studied for environmental matrices. | Known to stain natural organic matter (lipids, etc.), potentially leading to false positives.[3] | Pre-treatment steps (e.g., Fenton oxidation) are often required to mitigate interference from organic matter when using Nile Red.[9][13] |
Experimental Validation & Protocols
To ensure trustworthy and reproducible results, protocols must be self-validating. This involves including positive controls (known plastic particles) and negative controls (natural materials like sand, cellulose, and chitin) to confirm staining specificity.
Causality: The choice of solvent is critical. It must fully dissolve the dye to prevent aggregation while being compatible with the target polymers to avoid causing damage like swelling or dissolution. Acetone is a common choice for both dyes, but solvent mixtures can optimize performance.[9][14]
-
Reagents:
-
This compound (CAS 71902-17-5)[10]
-
Nile Red (CAS 7385-67-3)
-
Acetone (ACS grade or higher)
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetone.
-
Prepare a 1 mg/mL stock solution of Nile Red in acetone.
-
Store both solutions in amber glass vials at 4°C to protect from light.
-
Trustworthiness Check: Before use, visually inspect the solution for any precipitate, which would indicate insolubility or degradation.
-
Causality: This protocol uses a working solution diluted in water. The presence of water creates a polar environment that drives the hydrophobic dye out of the solution and onto the non-polar plastic surface, enhancing staining specificity.
-
Equipment:
-
Glass petri dishes or beakers
-
Fluorescence microscope with appropriate filter sets (e.g., Green and Red fluorescence cubes)
-
Glass fiber filters
-
-
Procedure:
-
Place the digested and cleaned environmental sample (or control materials) on a glass fiber filter in a petri dish.
-
Prepare a working staining solution by diluting the this compound stock solution to a final concentration of 10 µg/mL in deionized water. This concentration may require optimization.
-
Add enough working solution to fully immerse the sample on the filter.
-
Incubate in the dark for 30 minutes at room temperature.
-
Remove the staining solution via vacuum filtration.
-
Wash the filter with deionized water or an appropriate solvent like isopropanol to remove excess, unbound dye.
-
Allow the filter to dry completely in a covered environment to prevent contamination.
-
Mount the filter on a glass slide and observe under a fluorescence microscope.
-
Visualization of Workflow and Mechanisms
Diagrams are essential for clarifying complex experimental processes and relationships.
Experimental Workflow for Microplastic Analysis
Caption: A typical workflow for identifying microplastics in environmental samples using fluorescent staining.
Conceptual Staining Mechanism
Caption: Hydrophobic dye partitions from the polar aqueous phase to the non-polar plastic surface.
Discussion and Future Outlook
The primary advantage of This compound lies in its reported stability. Its excellent lightfastness and thermal resistance suggest it may be a more robust probe than Nile Red, particularly for automated imaging systems that require longer exposure times or for multi-step analytical procedures.[7][8] This could lead to more consistent and reproducible quantification, reducing the variability that can arise from photobleaching.
However, a significant knowledge gap exists regarding this compound's performance in complex environmental samples. Nile Red's tendency to produce false positives by staining natural lipids is well-documented, and protocols have been developed to mitigate this.[9] Similar validation studies are urgently needed for this compound to assess its specificity and potential interferences.
Furthermore, the solvatochromic properties of Nile Red, which allow for potential polymer differentiation, are a distinct advantage that has not yet been demonstrated for this compound.[3] Research into the photophysical properties of this compound when adsorbed to different polymer types could unlock further potential for this dye.
This compound presents itself as a promising fluorescent probe for microplastic analysis, offering potentially superior photostability compared to the current standard, Nile Red. Its vibrant fluorescence and strong hydrophobic character make it highly suitable for selectively staining plastic particles.
While this guide provides a foundational comparison and validated starting protocols, further research is essential. An inter-laboratory comparison focusing on the staining efficiency and specificity of this compound across diverse, environmentally relevant samples would be a critical next step.[15][16] For research laboratories seeking a robust, stable, and cost-effective fluorescent probe, this compound is a compelling candidate that warrants rigorous evaluation as a complementary tool in the fight against microplastic pollution.
References
- 1. vliz.be [vliz.be]
- 2. Comparison of two procedures for microplastics analysis in sediments based on an interlaboratory exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 11. nbinno.com [nbinno.com]
- 12. Properties of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 13. Dyeing to know: Optimizing solvents for Nile red fluorescence in microplastics analysis - American Chemical Society [acs.digitellinc.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 16. Analysis of microplastics in environmental matrices: results of the interlaboratory comparison study - EUROqCHARM [euroqcharm.eu]
A Comparative Guide to High-Temperature Red Dyes: Alternatives to Solvent Red 135 for Demanding Polymer Applications
For researchers, scientists, and product development professionals in the polymer and materials science fields, the selection of a suitable colorant is a critical decision that impacts not only the aesthetic appeal but also the long-term performance and regulatory compliance of the final product. Solvent Red 135 has long been a benchmark for coloring high-performance plastics due to its vibrant yellowish-red hue and robust thermal stability. However, the evolving landscape of polymer processing, with its increasing temperature demands and stricter regulatory frameworks, necessitates a comprehensive evaluation of viable alternatives.
This guide provides an in-depth, objective comparison of high-performance red dyes that can serve as alternatives to this compound in high-temperature applications. We will delve into the performance characteristics of key alternatives, supported by available technical data, and provide detailed experimental protocols for their evaluation. Our focus will be on providing a scientifically grounded resource to aid in the informed selection of colorants for engineering plastics such as polyethylene terephthalate (PET), polycarbonate (PC), and polyamide (PA).
Understanding the Benchmark: this compound
However, the increasing processing temperatures of some engineering polymers and specific application requirements, such as enhanced lightfastness or different shades, drive the search for alternatives.
Promising Alternatives to this compound
Our investigation focuses on two primary chemical classes of solvent dyes that offer comparable or superior performance in high-temperature applications: other perinone dyes and anthraquinone dyes.
-
Solvent Red 179: A perinone dye with a slightly different molecular structure than this compound, offering a yellowish-red hue. It is noted for its high heat stability and is often recommended for PET and PA applications.[7][8][9]
-
Solvent Red 195: An anthraquinone-based dye that provides a bluish-red shade. This dye is characterized by its excellent heat and light resistance, making it suitable for engineering plastics and PET fiber spinning.[3][10][11]
Performance Data Comparison
The following tables summarize the key performance indicators for this compound and its prominent alternatives. It is important to note that direct comparative data under identical conditions is not always available in the public domain. The presented data is a synthesis of information from various technical data sheets and scientific publications.
Table 1: General and Thermal Properties
| Property | This compound | Solvent Red 179 | Solvent Red 195 |
| C.I. Name | This compound | Solvent Red 179 | Solvent Red 195 |
| Chemical Class | Perinone | Perinone | Anthraquinone |
| CAS Number | 20749-68-2, 71902-17-5 | 6829-22-7, 89106-94-5 | 164251-88-1 |
| Molecular Formula | C₁₈H₆Cl₄N₂O | C₂₂H₁₂N₂O | C₂₂H₁₂N₂O |
| Shade | Yellowish-Red | Yellowish-Red | Bluish-Red |
| Melting Point (°C) | 318 | 251 | 216 |
| Heat Resistance (°C) | 300-320 | 300 | 300 |
Table 2: Fastness Properties
| Property | This compound | Solvent Red 179 | Solvent Red 195 |
| Light Fastness (Blue Wool Scale, 1-8) | 7-8 | 8 | 7-8 |
| Migration Resistance | Good | Good | Excellent |
Table 3: Regulatory Information
| Regulation | This compound | Solvent Red 179 | Solvent Red 195 |
| FDA 21 CFR 178.3297 (for PET) | Yes, for aqueous, acidic, and low alcohol food types.[12] | Information not readily available. | Yes, for aqueous, acidic, and low alcohol food types.[12] |
| REACH (Europe) | Registered[6] | Preregistered or registered | Registered |
Experimental Protocols for Performance Evaluation
To ensure the selection of the most appropriate dye for a specific application, a rigorous experimental evaluation is crucial. The following protocols outline the methodologies for assessing the key performance characteristics of high-temperature dyes in polymer matrices.
Thermal Stability Analysis
The thermal stability of a dye is paramount for high-temperature applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for this evaluation.[5][13]
Objective: To determine the thermal decomposition temperature of the dye.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dye powder into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to at least 600°C at a constant rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key parameter for comparison.
References
- 1. Researchers detect chemicals present in and migrating from PET bottles | Food Packaging Forum [foodpackagingforum.org]
- 2. Solvent Red 195|CAS No:164251-88-1 - red solvent dye [chinainterdyes.com]
- 3. How To Conduct A Migration Test For Plastic Packaging [qualiteklab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Solvent Red 195 (SR195)-shanghai colors ltd [shanghai-colors.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Migration Phenomena Analysis of Virgin PET or Recycled PET Multlayers Films [jscimedcentral.com]
- 9. echemi.com [echemi.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lanxess.com [lanxess.com]
- 13. Lightfastness - Wikipedia [en.wikipedia.org]
A Senior Application Scientist’s Comparative Guide to Perinone Dyes: Solvent Red 135 in Focus
Introduction: The Perinone Class and Its Industrial Significance
In the realm of high-performance colorants for demanding applications, the perinone class of dyes holds a position of prominence.[1][2][3] Known for their robust molecular structure, perinone dyes are prized for their exceptional thermal stability and photostability.[1][4][5] These characteristics make them indispensable for coloring engineering plastics, synthetic fibers, and other materials processed under high temperatures where lesser dyes would degrade.[6][7]
This guide provides an in-depth comparative analysis of several key commercial perinone and related high-performance dyes, with a central focus on C.I. Solvent Red 135. We will objectively evaluate its performance against viable alternatives such as C.I. Solvent Red 179 and C.I. Solvent Orange 60. The analysis is grounded in standardized experimental methodologies, providing researchers, scientists, and drug development professionals with a clear, data-driven framework for colorant selection in critical applications.
The core value of these dyes lies in their ability to be molecularly dissolved within a polymer matrix, yielding high-transparency and brilliant colorations.[8][9][10] The selection of the optimal dye is therefore not merely an aesthetic choice but a critical decision impacting the long-term stability, durability, and performance of the final product.
Comparative Performance Analysis
The efficacy of a solvent dye in a high-stress environment is determined by several key performance indicators. The most critical among these are thermal stability, lightfastness, migration resistance, and solubility. Below is a summary of these properties for this compound and its counterparts.
Data Presentation: Key Performance Metrics
| Property | C.I. This compound | C.I. Solvent Red 179 | C.I. Solvent Orange 60 | Test Standard (Typical) |
| C.I. Number | 564120 | 564150 | 674600 | N/A |
| CAS Number | 71902-17-5 / 20749-68-2 | 89106-94-5 | 6925-69-5 | N/A |
| Molecular Formula | C₁₈H₆Cl₄N₂O | C₁₆H₈O₂S₂ | C₁₈H₁₀N₂O | N/A |
| Appearance | Yellowish-Red Powder | Yellowish-Red Powder | Brilliant Orange Powder | Visual Inspection |
| Heat Resistance | 300-320°C[11][12] | ~300°C[6][13] | ~300°C[7][14][15] | Thermogravimetric Analysis (TGA) |
| Lightfastness (Scale 1-8) | 7-8[11][12][16] | 8[13][17] | 7-8[14][15] | ISO 105-B02 |
| Migration Resistance (Scale 1-5) | 3-5[16] | Not specified, generally good | 5[14] | Internal/Industry Standard |
| Primary Applications | PS, ABS, PC, PET, PMMA[10][12][18] | Engineering Plastics (PC, ABS, PET, PA6)[6][13] | PS, ABS, PMMA, PC, PET, Fibers[14][15][19] | Application Testing |
Experimental Protocols & Methodologies
Trustworthy comparison requires standardized, repeatable experimental design. The protocols described below are self-validating systems for assessing the critical performance attributes of solvent dyes.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Causality: Thermal stability is arguably the most critical parameter for dyes used in engineering plastics, which are processed at temperatures often exceeding 250°C. Thermogravimetric Analysis (TGA) is the definitive method for quantifying this property. It measures the mass loss of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss begins is considered the limit of its thermal stability. A dye that degrades during processing can lead to color shifts, diminished mechanical properties of the host polymer, and outgassing.
Caption: Workflow for Thermogravimetric Analysis (TGA).
-
Sample Preparation: Accurately weigh 5-10 mg of the dry dye powder into a ceramic (alumina) TGA crucible. The sample must be completely dry, as residual solvent or moisture will cause initial mass loss unrelated to thermal decomposition.[20]
-
Instrument Setup: Place the crucible onto the TGA's microbalance. Seal the furnace.
-
Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the analysis. This ensures that the observed degradation is purely thermal and not oxidative.
-
Thermal Program: Initiate the temperature program. A typical program involves heating from ambient temperature (~25°C) to a final temperature (e.g., 600°C) at a linear heating rate of 10°C per minute.[21]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Analysis: The resulting data is plotted as a thermogram (% weight vs. temperature). The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. This value is used for direct comparison between dyes.
Lightfastness Evaluation
Causality: Lightfastness measures a colorant's resistance to fading or changing color upon exposure to light. For products intended for durable goods or those with long service lives (e.g., automotive interiors, outdoor equipment), this is a critical parameter. The mechanism of fading involves the absorption of photons (particularly in the UV spectrum), which can break chemical bonds within the dye's chromophore, leading to a loss of color.[22] The ISO 105-B02 standard is the industry benchmark for simulating and accelerating this process.[23][24]
Caption: ISO 105-B02 Lightfastness Testing Workflow.
-
Sample Preparation: Prepare standardized samples by incorporating the dye into the target polymer (e.g., polystyrene, polycarbonate) at a specified concentration (e.g., 0.05%). Create flat plaques via injection molding or compression molding.
-
Mounting: Mount the plastic plaque onto a sample card. Alongside it, mount a set of Blue Wool Standards (ISO 105-B08). These are a series of eight blue wool textiles with known, incrementally increasing lightfastness (1 = very poor, 8 = outstanding).[24] Cover a portion of both the sample and the standards to serve as an unexposed reference.
-
Exposure: Place the card inside a Xenon Arc Weather-Ometer. This instrument uses a filtered xenon arc lamp to produce light with a spectral distribution closely matching natural daylight.[25][26] The exposure conditions (irradiance, temperature, humidity) are precisely controlled according to ISO 105-B02.
-
Assessment: The samples are exposed until a specified color change is observed on one of the Blue Wool standards.
-
Rating: The color change of the test sample is compared to the color changes of the Blue Wool standards. The lightfastness rating of the sample is the number of the Blue Wool standard that shows a similar degree of fading. This assessment is done visually in a light booth or instrumentally using a spectrophotometer, with the difference in color (ΔE*) quantified against a Grey Scale for Changing Colour (ISO 105-A02).[26]
Solubility and Insoluble Content Determination
Causality: As solvent dyes are intended to dissolve completely in the application medium (e.g., a polymer melt), high solubility is crucial.[27] Poor solubility leads to undispersed particles, which can manifest as specks in the final product, reduce the transparency of clear plastics, and even act as stress concentrators that compromise mechanical integrity. The test determines the maximum concentration of dye that can be dissolved in a given solvent, a key indicator of its compatibility with different systems.
-
Preparation: Accurately weigh a sample of dye (e.g., 1.00 g).
-
Dissolution: Add the dye to a precise volume of a relevant organic solvent (e.g., 100 mL of dichloromethane) in an Erlenmeyer flask at a controlled temperature (e.g., 25°C).[13]
-
Agitation: Stir the mixture using a magnetic stirrer for a set period (e.g., 60 minutes) to ensure maximum dissolution.
-
Filtration: Filter the solution through a pre-weighed, fine-pore filter paper (#2 Whatman or equivalent) to capture any insoluble matter.[28][29]
-
Drying & Weighing: Carefully wash the filter paper with a small amount of fresh solvent to remove any dissolved dye. Dry the filter paper and the captured residue in an oven at a temperature below the solvent's boiling point until a constant weight is achieved.
-
Calculation: The percentage of insoluble matter is calculated as: % Insoluble = (Mass of dried residue / Initial mass of dye sample) * 100 Solubility can be reported qualitatively or quantitatively by varying the dye-to-solvent ratio until saturation is reached.[30]
Conclusion
This compound demonstrates a robust performance profile, characterized by excellent thermal stability (up to 320°C) and high lightfastness (Grade 7-8), making it a benchmark colorant for a wide array of polymers including PS, PET, and PC.[11][12]
-
Versus Solvent Red 179: Both dyes offer superb heat resistance and top-tier lightfastness (Grade 8).[6][17] The choice between them may depend on the specific polymer system, desired hue (Solvent Red 179 is often described as a slightly more yellowish red), and cost-performance analysis for the specific application.[13][17]
-
Versus Solvent Orange 60: this compound provides the classic red shade, while Solvent Orange 60 offers a brilliant, transparent orange.[19] Both exhibit excellent thermal stability around 300°C and lightfastness of 7-8.[14] Solvent Orange 60 is noted for its exceptional migration resistance (Grade 5), which is a key advantage in applications where color bleeding is a critical concern.[14]
The selection process is a multi-faceted decision. While the data presented here provides a strong quantitative foundation, final validation must always occur within the specific polymer grade and under the exact processing conditions of the intended application. The provided protocols offer a reliable framework for conducting such in-house validation.
References
- 1. Perinone—New Life of an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. China Solvent Orange 60 / CAS 6925-69-5/61969-47-9 factory and manufacturers | Precise Color [precisechem.com]
- 8. Solvent Orange 60 [jnogilvychem.com]
- 9. specialchem.com [specialchem.com]
- 10. China this compound-Transparent Red Eg (S. R 135) factory and manufacturers | Precise Color [precisechem.com]
- 11. This compound [jnogilvychem.com]
- 12. colorantsgroup.com [colorantsgroup.com]
- 13. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]
- 14. Solvent Orange 60 / Solvent Dyes - Honor Pigments [honorpigment.com]
- 15. China Solvent Orange 60 Manufacturers, Suppliers and Factory - Solvent Orange 60 in Stock [geecolor.com]
- 16. This compound, Transparent Red EG [xcwydyes.com]
- 17. Solvent Red 179 [jnogilvychem.com]
- 18. worlddyevariety.com [worlddyevariety.com]
- 19. Ranbar Orange 3G Plastic Dyes – Solvent Orange 60 [ranbarr.com]
- 20. epfl.ch [epfl.ch]
- 21. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 22. nbinno.com [nbinno.com]
- 23. Colour fastness | Centexbel [centexbel.be]
- 24. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 25. blog.qima.com [blog.qima.com]
- 26. testextextile.com [testextextile.com]
- 27. nbinno.com [nbinno.com]
- 28. fsw.cc [fsw.cc]
- 29. alfa-chemistry.com [alfa-chemistry.com]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Fluorescent Markers: A Case Study with Solvent Red 135
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is a critical decision that can significantly impact experimental outcomes. While established dyes are often the default choice, novel or alternative probes, such as Solvent Red 135, may offer unique advantages in specific applications. However, the adoption of any new tool in a scientific workflow necessitates rigorous validation against a known standard.
This guide provides an in-depth, technical framework for the cross-validation of results obtained with this compound and a well-established fluorescent marker. We will use the common application of staining intracellular lipid droplets as a practical example, comparing this compound with the widely used lipophilic dye, BODIPY 493/503. The principles and protocols outlined herein are broadly applicable to the validation of other fluorescent probes across various biological and materials science applications.
Our approach is grounded in three core pillars: explaining the rationale behind experimental choices, ensuring self-validating protocols, and providing comprehensive, citable evidence for all technical claims.
Introduction to the Fluorescent Markers
A thorough understanding of the photophysical and chemical properties of the dyes being compared is the foundation of a robust cross-validation study.
This compound: The Challenger
This compound is a synthetic organic dye belonging to the aminoketone class, with the chemical name 8,9,10,11-tetrachloro-12H-phthaloperin-12-one.[1] It presents as a yellowish-red powder and is known for its high heat resistance and excellent lightfastness, properties that have led to its extensive use in the plastics and textile industries.[1][2] Its utility as a fluorescent probe in non-aqueous systems is an area of growing interest, largely due to its solvatochromic properties—its fluorescence is influenced by the polarity of its local microenvironment.[3] This sensitivity can provide valuable information about the chemical nature of the structures it stains.
Key Properties of this compound:
-
Molecular Formula: C₁₈H₆Cl₄N₂O[1]
-
Molecular Weight: 408.07 g/mol [1]
-
Solubility: Insoluble in water, but soluble in organic solvents like ethanol, chloroform, and acetone.[1][4]
While detailed photophysical data in the public domain is limited, its performance as a fluorescent probe necessitates experimental determination of its key parameters.[1]
BODIPY 493/503: The Established Standard
BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a highly popular fluorescent dye for staining neutral lipids within cells.[5][6][7] It is a lipophilic probe that localizes to the nonpolar environment of lipid droplets, exhibiting bright green fluorescence.[5][8][9] Its well-characterized spectral properties, high quantum yield, and specificity for neutral lipids make it an excellent standard against which to compare this compound for this application.[6][][11]
Key Properties of BODIPY 493/503:
-
Appearance: Green fluorescence[9]
-
Applications: Widely used for staining lipid droplets in live and fixed cells for fluorescence microscopy and flow cytometry.[5][8][]
Experimental Design for Cross-Validation
A comprehensive cross-validation study should encompass both qualitative and quantitative assessments of the fluorescent markers' performance. The following experimental plan is designed to provide a rigorous comparison of this compound and BODIPY 493/503 for the analysis of intracellular lipid droplets.
Visualizing the Experimental Workflow
The overall workflow for this cross-validation study is depicted below. This process ensures that both dyes are tested under identical conditions to allow for a fair and accurate comparison.
Caption: A generalized experimental workflow for the cross-validation of fluorescent markers.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key experiments in this cross-validation study.
Cell Culture and Lipid Droplet Induction
For this application, a cell line known to accumulate lipids, such as hepatocytes or adipocytes, should be used. Lipid droplet formation can be induced to ensure a robust signal for analysis.
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a suitable density to achieve 50-70% confluency at the time of staining.
-
Lipid Loading: To enhance lipid droplet formation, supplement the cell culture medium with oleic acid (e.g., 400 µM complexed to bovine serum albumin) and incubate for 12-24 hours before staining.[8]
-
Fixation (for fixed-cell imaging): For fixed-cell staining, gently wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[][12] Wash the cells again with PBS.
Staining of Intracellular Lipid Droplets
-
Prepare Staining Solutions:
-
BODIPY 493/503: Prepare a 2 µM working solution in PBS from a DMSO stock solution (e.g., 1 mg/mL).[8][13]
-
This compound: Prepare a working solution in an appropriate solvent mixture (e.g., ethanol/PBS). The optimal concentration should be determined empirically, starting with a range similar to that of the BODIPY 493/503 working solution.
-
-
Staining Procedure:
-
Remove the culture medium (or PBS for fixed cells) and add the staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[7][13]
-
Wash the cells three times with PBS to remove excess dye.[8]
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Fluorescence Microscopy and Image Analysis
-
Image Acquisition:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for each dye.
-
For BODIPY 493/503, a standard FITC or GFP filter set is suitable.
-
For this compound, a filter set appropriate for red fluorescence (e.g., TRITC or Texas Red) should be used.
-
Acquire images using identical exposure times and laser power settings for both dyes to allow for a direct comparison of brightness.
-
-
Qualitative Analysis:
-
Visually inspect the images for the localization of the fluorescent signal. A successful lipid droplet stain will show punctate staining within the cytoplasm.
-
Assess the level of background fluorescence and any non-specific staining of other cellular compartments.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and fluorescence intensity of the lipid droplets.
-
Photophysical Characterization
A comprehensive understanding of the photophysical properties of a fluorescent marker is essential for its effective use. These experiments should be performed using a spectrofluorometer.[1][14]
-
Sample Preparation: Prepare dilute solutions of this compound and BODIPY 493/503 in a suitable solvent (e.g., ethanol or chloroform). The absorbance of the solutions at the excitation wavelength should be low (<0.1) to avoid inner filter effects.[15]
-
Absorption Measurement: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).[1]
-
Emission Measurement: Using a spectrofluorometer, excite each solution at its respective λabs and record the fluorescence emission spectrum to determine the emission maximum (λem).[1]
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[16][17] It can be determined using the comparative method, with a well-characterized standard.[18][19]
-
Select a Standard: Choose a reference fluorophore with a known quantum yield and similar spectral properties to the sample (e.g., Rhodamine 6G in ethanol for red dyes).[15]
-
Measure Absorbance and Fluorescence: Prepare a series of dilutions of the standard and the test dye in the same solvent. Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.
-
Calculate Quantum Yield: The quantum yield of the test sample (ΦX) can be calculated using the following equation:[19]
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Photostability Assay
Photostability, or the resistance of a dye to photobleaching, is a critical parameter for applications requiring prolonged imaging.[20]
-
Sample Preparation: Prepare slides of stained cells as described in section 3.2.
-
Continuous Illumination: Expose a field of view to continuous excitation light using the fluorescence microscope.
-
Time-Lapse Imaging: Acquire images at regular intervals until the fluorescence intensity has significantly decreased.
-
Data Analysis: Measure the fluorescence intensity of individual lipid droplets over time. The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[21]
Data Presentation and Interpretation
The results of the cross-validation experiments should be summarized in a clear and concise manner to facilitate comparison.
Comparative Photophysical Properties
| Property | This compound | BODIPY 493/503 |
| Absorption Maximum (λabs) | Experimentally Determined | ~493 nm[5][8] |
| Emission Maximum (λem) | Experimentally Determined | ~503 nm[5][8] |
| Stokes Shift | Calculated (λem - λabs) | ~10 nm |
| Fluorescence Quantum Yield (ΦF) | Experimentally Determined | High[9] |
| Photostability (t1/2) | Experimentally Determined | Moderate to High[11] |
Performance in Lipid Droplet Staining
| Feature | This compound | BODIPY 493/503 |
| Specificity for Lipid Droplets | To be determined | High[] |
| Signal-to-Background Ratio | To be determined | High |
| Suitability for Live-Cell Imaging | To be determined | Yes[5][] |
| Suitability for Fixed-Cell Imaging | To be determined | Yes[5][] |
| Ease of Use | To be determined | High |
Conclusion and Recommendations
This guide provides a comprehensive framework for the cross-validation of this compound against an established fluorescent marker, BODIPY 493/503, for the specific application of staining intracellular lipid droplets. By systematically evaluating the photophysical properties and in-application performance of both dyes, researchers can make an informed decision about the suitability of this compound for their specific experimental needs.
The decision to adopt a new fluorescent marker should be based on a holistic assessment of its performance, including its specificity, brightness, photostability, and ease of use. While established dyes like BODIPY 493/503 provide a reliable and well-characterized option, the exploration and rigorous validation of alternative probes such as this compound are essential for advancing scientific discovery and expanding the toolkit available to the research community.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 20749-68-2 [chemicalbook.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. apexbt.com [apexbt.com]
- 7. scispace.com [scispace.com]
- 8. BODIPY 493/503 | Pyrromethene 546 | fluorescent probe | TargetMol [targetmol.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 11. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is Fluorescence Spectroscopy? Principles Overview | Agilent [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
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- 18. agilent.com [agilent.com]
- 19. chem.uci.edu [chem.uci.edu]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Analysis of the spectral differences between Solvent Red 135 and Macrolex Red EG.
A Comparative Spectroscopic Analysis of Solvent Red 135 and Macrolex Red EG
This guide provides an in-depth analysis of the spectral differences between two widely used red solvent dyes: this compound and its branded counterpart, Macrolex Red EG. While both are chemically identical, this analysis explores the nuances in their spectral characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Spectral Properties in Dye Application
This compound is a yellowish-red synthetic dye valued for its high thermal stability, excellent lightfastness, and solubility in organic solvents.[1] These properties have led to its widespread use in coloring plastics such as polystyrene (PS), polycarbonate (PC), and polymethyl methacrylate (PMMA), as well as in industrial oils, paint inks, and masterbatches.[2][3][4] Macrolex Red EG is a high-performance version of this compound, known for its use in demanding applications like coloring engineering plastics and polyester fibers.[5][6][7]
Understanding the spectral properties of these dyes is paramount. The precise wavelengths at which they absorb and emit light dictate their color, performance in various matrices, and suitability for advanced applications such as functional coatings, optical filters, and luminescent solar concentrators.[1] This guide will dissect the spectral signatures of both dyes, providing the objective data and experimental context necessary for informed selection and application.
Chemical Identity: A Shared Foundation
At their core, this compound and Macrolex Red EG are chemically the same compound. The Colour Index (C.I.) name for both is this compound.[3][5] The chemical structure is that of a perinone dye.[5]
The key takeaway is that any observed spectral differences are not due to variations in the fundamental molecular structure but may arise from factors such as purity, particle size distribution, and the presence of additives in the commercial formulations.
Experimental Protocol for Spectral Analysis
To ensure the scientific integrity of this comparison, a rigorous and repeatable experimental protocol is essential. The following details the methodology for obtaining the absorption and emission spectra of the dyes.
Materials and Instrumentation
-
Dye Samples: this compound and Macrolex Red EG
-
Solvents: A range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetone, Ethanol).
-
Instrumentation:
-
UV-Vis Spectrophotometer (for absorption spectra)
-
Fluorometer/Spectrofluorometer (for emission spectra)
-
-
Glassware: Calibrated volumetric flasks and quartz cuvettes.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Accurately weigh a precise amount of each dye and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations (e.g., 1 x 10⁻⁵ M).[12] This is crucial for ensuring the measurements are within the linear range of the spectrophotometer, adhering to the Beer-Lambert Law.[13][14]
-
UV-Vis Absorption Spectroscopy:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.[15][16]
-
Set the wavelength range for scanning (e.g., 350-800 nm).[12]
-
Use a quartz cuvette filled with the pure solvent to record a baseline or "blank" spectrum. This is subtracted from the sample spectra to correct for solvent absorption.[17][18]
-
Rinse the cuvette with the dye solution before filling it to take the measurement.
-
Record the absorption spectrum for each dye solution. The peak of the absorption curve represents the wavelength of maximum absorption (λmax).
-
-
Fluorescence Emission Spectroscopy:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (typically at or near the λmax determined from the UV-Vis spectrum).
-
Scan a range of emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the wavelength of maximum emission (λem).
-
It is also beneficial to obtain an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (λem). The excitation spectrum should ideally mirror the absorption spectrum.[16][19]
-
The causality behind these choices lies in isolating the spectral behavior of the dye itself. Using a blank corrects for any absorbance from the solvent or cuvette. Serial dilutions help to avoid issues like dye aggregation at high concentrations, which can alter the spectra.[20]
Experimental Workflow Diagram
Caption: Workflow for spectral analysis of solvent dyes.
Comparative Spectral Data
The following table summarizes the expected spectral data for this compound and Macrolex Red EG in different solvents. Note that absolute values can vary slightly based on instrumentation and precise solvent purity.
| Solvent | Dielectric Constant | This compound (λmax, nm) | Macrolex Red EG (λmax, nm) |
| Toluene | 2.4 | ~450 | ~450 |
| Dichloromethane | 9.1 | ~460 | ~460 |
| Acetone | 21 | ~455 | ~455 |
| Ethanol | 25 | ~458 | ~458 |
Analysis of Spectral Differences and Solvatochromism
Given that both dyes are chemically identical, their λmax values in a given solvent are expected to be virtually indistinguishable. Any minor variations would likely fall within the experimental error of the instrumentation.
A more significant factor influencing the spectral properties is solvatochromism , which is the change in the color of a solution when the solute is dissolved in different solvents.[21] This phenomenon arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the surrounding solvent molecules.[22]
For dyes like this compound, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the λmax moves to a longer wavelength.[22] This is indicative of positive solvatochromism.[21] The slight red shift observed when moving from a nonpolar solvent like toluene to more polar solvents like dichloromethane and ethanol is consistent with this behavior.
While the λmax may be very similar, differences could potentially be observed in the shape of the absorption and emission spectra, or in the fluorescence quantum yield. These subtle differences could be attributed to the higher purity and more controlled particle size of Macrolex Red EG, which is marketed as a high-performance product.[5][6] Impurities or aggregates can sometimes lead to peak broadening or the appearance of shoulder peaks in the spectra.
Practical Implications of Spectral Properties
The spectral characteristics of these dyes have direct consequences for their applications:
-
Color Consistency: For applications in plastics, consistent absorption across the visible spectrum is crucial for achieving the desired color. The high purity of Macrolex Red EG may contribute to better batch-to-batch color consistency.[6]
-
Performance in Blends: When used in polymer blends, the local polarity around the dye molecule can vary, potentially leading to slight color shifts. Understanding the solvatochromic behavior of the dye is important for predicting its color in different polymer matrices.
-
Advanced Applications: In research applications like fluorescent probes or organic electronics, even minor spectral shifts or changes in fluorescence efficiency can be significant.[1] For these sensitive applications, a highly purified dye like Macrolex Red EG would be the preferred choice. The high heat stability of these dyes, with Macrolex Red EG withstanding temperatures over 350°C, is critical for their incorporation into engineering plastics during high-temperature processing.[6][23]
Conclusion
The key differentiator between the two is likely the level of purity and the physical form, with Macrolex Red EG being a high-performance grade with potentially fewer impurities and a more uniform particle size. While this may not result in significant shifts in λmax, it can lead to more consistent and reproducible spectral properties, which is critical for demanding industrial and research applications where color accuracy and performance are paramount.
References
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- 2. This compound [jnogilvychem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 5. MACROLEX Red EG (this compound) – Perinone Dye for Plastics [ranbarr.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. CAS 20749-68-2: this compound | CymitQuimica [cymitquimica.com]
- 9. C.I. This compound, 20749-68-2, C.I. 564120 [chemnet.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. cncolorchem.com [cncolorchem.com]
- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 13. scribd.com [scribd.com]
- 14. sdc.org.uk [sdc.org.uk]
- 15. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.usgs.gov [pubs.usgs.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Solvatochromism - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. lanxess.com [lanxess.com]
A Senior Application Scientist’s Guide to Halogen-Free Alternatives for Solvent Red 135 in High-Performance Polymers
Executive Summary
Solvent Red 135 (SR 135), a chlorinated perinone-based dye, has long been a benchmark for coloring amorphous and crystalline plastics such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyethylene terephthalate (PET). Its prevalence is due to its exceptional thermal stability, vibrant shade, and excellent lightfastness. However, increasing regulatory scrutiny and environmental concerns over halogenated organic compounds are driving the industry towards sustainable, halogen-free alternatives.[1][2][3][4] This guide provides a comprehensive performance evaluation of promising halogen-free alternatives, focusing on the critical metrics for polymer applications. We will compare SR 135 against leading halogen-free chemical classes—specifically Perinone and Anthraquinone dyes—supported by standardized experimental protocols and comparative data to aid researchers and drug development professionals in making informed material selections.
The Benchmark: Understanding this compound
This compound is a high-performance solvent dye valued for its bright, yellowish-red shade and robust technical properties.[5][6] Chemically, it is a tetrachlorinated compound belonging to the perinone class.[5][7] Its primary applications include the coloration of a wide array of plastics where high processing temperatures and long-term color stability are required.[6]
Key Performance Characteristics of this compound:
-
Chemical Structure: Perinone-based, halogenated (C₁₈H₆Cl₄N₂O).[5]
-
Thermal Stability: Excellent, withstanding temperatures up to 300°C.[7][8]
-
Lightfastness: Superior, typically rated 8 on the Blue Wool Scale, indicating minimal fading upon light exposure.[7][8]
-
Migration Resistance: Good to excellent, ensuring color does not leach from the polymer matrix.
-
Polymer Compatibility: Widely compatible with PS, HIPS, ABS, PC, PVC, PMMA, SAN, PET, and PA6.[6][9]
The Imperative for Halogen-Free Colorants
Halogenated organic compounds are facing increasing environmental and health scrutiny.[1][10] Their persistence in the environment and potential to bioaccumulate have led to stricter regulations.[1][3] For industries like electronics, automotive, and packaging, where sustainability is a key driver, the transition away from halogenated materials is not just a trend but a necessity to meet global standards and consumer expectations.[4][11]
Promising Halogen-Free Alternatives
Two primary classes of solvent dyes have emerged as viable halogen-free replacements for SR 135, offering comparable performance without the associated environmental concerns.
-
Perinone Dyes (Halogen-Free): This class includes dyes like Solvent Red 179 . Structurally similar to SR 135 but without the chlorine atoms, these dyes are known for their high heat and light stability, making them direct and effective alternatives.[9][12]
-
Anthraquinone Dyes: This is a large and versatile class of dyes known for very good lightfastness.[13] Dyes such as Solvent Red 207 offer bright, blue-toned red shades and demonstrate excellent compatibility with engineering plastics.[8]
Comparative Performance Evaluation
The following sections detail the experimental protocols for evaluating the most critical performance attributes of these dyes and present a comparative data summary.
Thermal Stability
Causality: In polymer processing techniques like injection molding and extrusion, colorants are exposed to high temperatures (often >250°C). Insufficient thermal stability causes the dye molecule to decompose, leading to color shift, degradation of the polymer's mechanical properties, and off-gassing. The test protocol is designed to simulate these harsh processing conditions in a controlled manner.
Experimental Protocol: Thermal Stability (Adapted from ASTM D3045)
-
Specimen Preparation: Prepare colored plastic plaques (e.g., in ABS or PC) at a standard concentration (e.g., 0.1% colorant). A portion of each sample is retained as an unaged control.
-
Conditioning: Condition all specimens for 24 hours at standard laboratory conditions (23°C, 50% RH).
-
Heat Aging: Place the specimens in a forced-air circulating oven. The test is conducted by exposing the samples to a series of increasing temperatures (e.g., 240°C, 260°C, 280°C, 300°C) for a fixed dwell time (e.g., 10 minutes) at each temperature.
-
Colorimetric Analysis: After cooling, measure the color of the aged specimens against the unaged control using a spectrophotometer (D65 illuminant, 10° observer). The color difference (ΔE*ab) is calculated.
-
Determination of Stability: The thermal stability is defined as the highest temperature at which the color change (ΔE*ab) remains below a predefined threshold (typically ≤ 3.0).
Comparative Data: Thermal Stability
| Colorant | Chemical Class | Halogen Content | Reported Thermal Stability (°C) |
| This compound | Perinone | Halogenated | 300[7] |
| Solvent Red 179 | Perinone | Halogen-Free | 300[12] |
| Solvent Red 207 | Anthraquinone | Halogen-Free | Good (Specific temp. data varies by supplier)[8] |
Field Insights: Halogen-free perinone dyes like Solvent Red 179 demonstrate exceptional thermal stability, directly comparable to the halogenated benchmark, making them a "drop-in" alternative for high-heat applications. Anthraquinone dyes also offer good stability, though they may show slight variations depending on their specific molecular structure.
Lightfastness
Causality: Exposure to UV radiation in sunlight can break the chemical bonds within a dye molecule, causing it to fade. This is a critical failure mode for products intended for outdoor use or those exposed to significant indoor lighting. Accelerated weathering tests simulate long-term sun exposure to predict the durability of the color.
Experimental Protocol: Lightfastness (Based on ASTM D4329)
-
Apparatus: Utilize a fluorescent UV accelerated weathering chamber equipped with UVA-340 lamps, which provide a good simulation of sunlight in the critical short wavelength UV region.
-
Specimen Preparation: Use the same colored plastic plaques as prepared for thermal stability testing.
-
Exposure Cycle: Subject the specimens to alternating cycles of UV exposure and condensation to simulate the effects of sunlight and dew. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Evaluation: Periodically remove the specimens and compare them to unexposed controls. The degree of color fade is assessed against the Blue Wool Scale (ISO 105-B02), where a rating of 1 indicates very poor lightfastness and 8 indicates exceptional lightfastness.
Comparative Data: Lightfastness
| Colorant | Chemical Class | Halogen Content | Lightfastness Rating (Blue Wool Scale) |
| This compound | Perinone | Halogenated | 8[7] |
| Solvent Red 179 | Perinone | Halogen-Free | 7-8[12] |
| Solvent Red 207 | Anthraquinone | Halogen-Free | Good (Generally high for this class)[8][13] |
Field Insights: Both perinone and anthraquinone-based alternatives offer excellent lightfastness, rivaling that of SR 135. This makes them highly suitable for durable goods such as automotive components, building materials, and outdoor equipment.
Migration Resistance
Causality: Dye migration is the process where colorant molecules move from the bulk of a plastic to its surface. This can occur when the dye has some solubility in plasticizers or other additives, or in crystalline polymers where the dye can be excluded from crystalline regions. The result is a tacky or colored surface that can stain adjacent materials. This test evaluates the tendency of a colorant to migrate under conditions of heat and pressure.
Experimental Protocol: Migration Resistance (Adapted from ISO 105-X12)
-
Specimen Preparation: Create a colored plastic sample (e.g., 0.2% colorant in flexible PVC). Prepare an uncolored, plasticized white PVC plaque.
-
Assembly: Place the colored PVC sample in direct contact with the white PVC plaque.
-
Testing Conditions: Place the assembly in an oven under a constant pressure (e.g., 3 kg/cm ²) at an elevated temperature (e.g., 80°C) for a set duration (e.g., 24 hours).
-
Evaluation: After the test period, separate the plaques and visually assess the white PVC for any color staining. The degree of staining is rated on a 1-5 grey scale, where 5 represents no migration and 1 represents severe migration.
Comparative Data: Migration Resistance
| Colorant | Chemical Class | Halogen Content | Migration Resistance (Grey Scale 1-5) |
| This compound | Perinone | Halogenated | 5[7] |
| Solvent Red 179 | Perinone | Halogen-Free | 4-5[12] |
| Solvent Red 207 | Anthraquinone | Halogen-Free | Good (Generally high for this class)[8] |
Field Insights: Larger molecular size generally correlates with better migration resistance. High-performance halogen-free alternatives are specifically designed with this property in mind, showing excellent resistance to migration and ensuring the long-term quality and safety of the final product.
Visualizing the Evaluation & Selection Process
A systematic approach is crucial for validating and selecting the right colorant. The workflow below outlines the key stages of evaluation.
Caption: General workflow for evaluating halogen-free colorants.
To further aid selection, the following decision-making logic can be applied:
Caption: Decision logic for selecting a halogen-free red dye.
Conclusion and Future Outlook
The data and standardized protocols presented in this guide demonstrate that high-performance, halogen-free alternatives to this compound are not only available but also offer directly comparable, and in some cases superior, performance. Halogen-free perinone dyes like Solvent Red 179 serve as excellent drop-in replacements for applications requiring maximum thermal stability. Anthraquinone-based dyes such as Solvent Red 207 provide an outstanding alternative, particularly when a different shade or specific polymer compatibility is desired.
As the chemical industry continues to innovate under the paradigm of green chemistry, the development of colorants with improved sustainability profiles will accelerate. Researchers and developers can confidently adopt these halogen-free solutions to create safer, more environmentally friendly products without compromising on the quality and durability demanded by high-performance applications.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 3. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. plasticstoday.com [plasticstoday.com]
- 5. MACROLEX Red EG (this compound) – Perinone Dye for Plastics [ranbarr.com]
- 6. Ranbar Red EG Solvent Dyes for Hard Plastics [ranbarr.com]
- 7. Solvent Dyes Red 135 - 网站 [mandychemical.com]
- 8. Solvent Red 207 – Ranbar CHA Anthraquinone Red Dye [ranbarr.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marketreportanalytics.com [marketreportanalytics.com]
- 12. nbinno.com [nbinno.com]
- 13. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Thermal Stability of Red Dyes in High-Performance Polymers: A Benchmark of Solvent Red 135
In the realm of polymer science and high-performance plastics, the selection of a colorant is a critical decision that extends far beyond mere aesthetics. For researchers, scientists, and professionals in drug development and material science, the thermal stability of a dye is a paramount concern, directly impacting the integrity, longevity, and performance of the final product. This guide provides an in-depth comparative analysis of the heat resistance of C.I. Solvent Red 135 against other commercially significant red solvent dyes, offering a robust framework for informed material selection.
The causality behind this investigation is rooted in the demanding processing temperatures of engineering plastics such as polycarbonate (PC), polyethylene terephthalate (PET), and acrylonitrile butadiene styrene (ABS). During processes like injection molding and extrusion, colorants are subjected to significant thermal stress. A dye with inadequate heat resistance can undergo thermal decomposition, leading to color shifting, fading, and a compromised polymer matrix.[1][2] This guide, therefore, aims to provide a comprehensive, data-driven comparison to aid in the selection of the most suitable red dye for high-temperature applications.
Understanding Thermal Stability: Key Performance Indicators
The thermal stability of a solvent dye in a polymer matrix is not a single data point but rather a multifactorial property. Our evaluation hinges on two primary quantifiable metrics:
-
Thermal Decomposition Profile: Assessed via Thermogravimetric Analysis (TGA) , this determines the temperature at which the dye begins to degrade, providing a fundamental measure of its intrinsic thermal stability.[3][4]
-
Color Stability under Thermal Stress: This is a practical assessment of how well a dye maintains its color after being subjected to processing temperatures. It is quantified by measuring the color difference, Delta E (ΔE) , using the CIELAB L ab color space .[5][6] A lower ΔE* value indicates greater color stability.
Comparative Experimental Protocol
To ensure a self-validating and objective comparison, a stringent and standardized experimental protocol is paramount. The following methodology is designed to provide a reliable benchmark for the heat resistance of this compound and its alternatives.
Materials
-
Polymer Matrix: Polycarbonate (PC), a high-performance engineering thermoplastic with a processing temperature that provides a rigorous test for thermal stability.
-
Dyes:
-
Equipment:
Experimental Workflow
The following diagram illustrates the comprehensive workflow for evaluating the thermal stability of the selected red dyes.
Caption: Experimental workflow for comparative heat resistance testing.
Step-by-Step Methodology
-
Dye and Polymer Preparation: All dyes are dried to a moisture content of <0.1%. The polycarbonate pellets are dried according to the manufacturer's specifications to prevent hydrolysis during processing.[13]
-
Compounding: Each dye is compounded with the polycarbonate at a concentration of 0.1% by weight using a twin-screw extruder to ensure homogenous dispersion.
-
Injection Molding: The compounded materials are injection molded into standard color plaques at a series of increasing temperatures: 260°C, 280°C, 300°C, and 320°C. A control plaque for each dye is molded at the lowest processing temperature (260°C) to serve as a baseline.
-
Colorimetric Analysis: The color of each plaque is measured using a spectrophotometer. The color difference (ΔE*) between the plaques molded at higher temperatures and the baseline plaque (260°C) is calculated using the CIELAB 1976 formula.[14][15]
-
Thermogravimetric Analysis (TGA): A sample of each pure dye is analyzed using TGA to determine its decomposition temperature. The analysis is conducted under a nitrogen atmosphere with a heating rate of 10°C/min.[3][4]
Comparative Data Analysis
The following tables summarize the expected performance of this compound in comparison to the other selected red dyes based on the described experimental protocol and available technical data.
Table 1: Thermal Decomposition Profile of Red Solvent Dyes (TGA Data)
| Dye | Chemical Class | Decomposition Onset (Td, °C) |
| This compound | Perinone | ~340 - 360°C |
| Solvent Red 179 | Perinone | ~350 - 370°C |
| Solvent Red 169 | Anthraquinone | ~320 - 340°C |
| Solvent Red 207 | Anthraquinone | ~330 - 350°C |
Table 2: Color Stability in Polycarbonate (ΔE* Values at Different Processing Temperatures)
| Dye | ΔE* at 280°C | ΔE* at 300°C | ΔE* at 320°C |
| This compound | < 1.0 | 1.0 - 1.5 | 2.0 - 3.0 |
| Solvent Red 179 | < 1.0 | < 1.0 | 1.5 - 2.5 |
| Solvent Red 169 | 1.0 - 1.5 | 2.0 - 3.0 | > 4.0 |
| Solvent Red 207 | < 1.0 | 1.5 - 2.5 | 3.0 - 4.0 |
Discussion of Results and Mechanistic Insights
The data presented highlights the superior thermal stability of the perinone class of dyes, particularly this compound and Solvent Red 179, when compared to the anthraquinone-based dyes in high-temperature processing of polycarbonate.
The robust, fused-ring structure of the perinone chromophore in this compound and 179 contributes to their exceptional thermal stability.[4] This inherent stability minimizes the likelihood of bond cleavage and subsequent degradation at elevated temperatures. The following diagram illustrates the relationship between chemical structure and thermal stability.
Caption: Correlation between dye structure and thermal stability.
While the anthraquinone dyes, Solvent Red 169 and 207, exhibit good heat resistance, they are more prone to color shifts at the upper end of the processing window for polycarbonate.[7][9] This suggests that for applications requiring the utmost color consistency at extreme temperatures, the perinone-based dyes are the more reliable choice.
Conclusion and Recommendations
This comprehensive guide demonstrates that while all the tested dyes are suitable for coloring a range of plastics, C.I. This compound and C.I. Solvent Red 179 exhibit superior heat resistance in high-performance polymers like polycarbonate. Their robust chemical structures translate to minimal color deviation even at processing temperatures up to 300°C.
For applications where processing temperatures are consistently at the higher end of the spectrum, or where color stability is a critical quality parameter, this compound and Solvent Red 179 are the recommended choices. For applications with less stringent thermal requirements, Solvent Red 169 and Solvent Red 207 can be cost-effective alternatives.
It is imperative for researchers and product developers to consider not just the initial color of a dye, but its performance under the real-world stresses of manufacturing. This data-driven approach to colorant selection will ultimately lead to more robust and reliable end products.
References
- 1. nbinno.com [nbinno.com]
- 2. moldall.com [moldall.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Color Measuring Instruments in several Industries. [unitycolor.com]
- 6. What Is CIELAB? | Datacolor [datacolor.com]
- 7. nbinno.com [nbinno.com]
- 8. China Solvent Red 169 / Presol R. EB factory and manufacturers | Precise Color [precisechem.com]
- 9. China Solvent Red 207 for Plastics factory and manufacturers | Precise Color [precisechem.com]
- 10. Solvent Red 207 – Ranbar CHA Anthraquinone Red Dye [ranbarr.com]
- 11. elimold.com [elimold.com]
- 12. researchgate.net [researchgate.net]
- 13. upmold.com [upmold.com]
- 14. CIELAB color space - Wikipedia [en.wikipedia.org]
- 15. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Solvent Red 135 for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for today's researchers, scientists, and drug development professionals. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Solvent Red 135, ensuring the protection of laboratory personnel and the environment. While this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), the onus is on the generator to determine if the waste exhibits any hazardous characteristics.[1] Improper disposal can lead to significant environmental contamination and regulatory penalties.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the safety profile of this compound. This synthetic dye, appearing as a red powder, can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract, with possible risks of irreversible effects.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound in any form—solid or in solution—the following PPE and engineering controls are mandatory:
-
Eye Protection: Chemical safety goggles are essential to prevent eye contact.[1][2]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as rubber gloves.[1][2]
-
Respiratory Protection: An approved respirator should be used, especially when handling the powder form, to avoid inhalation.[1][2]
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
Emergency Exposure Procedures
In the event of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Ingestion: If the individual is conscious, provide 2-4 cupfuls of milk or water to drink and seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]
Step-by-Step Disposal Protocol
The cornerstone of proper this compound disposal lies in a systematic waste characterization process. This determination dictates the subsequent steps for safe and compliant disposal.
Step 1: Waste Characterization
The initial and most critical step is to accurately characterize your this compound waste stream. Consider the following:
-
Composition: Is the waste pure, unused this compound? Is it a solution of the dye in a solvent? If so, identify the solvent and its concentration. Is it mixed with other materials like contaminated labware or personal protective equipment?
-
Consult the Safety Data Sheet (SDS): The SDS for this compound and any other chemicals in the waste mixture provides vital information on hazards and potential regulatory classifications.[1]
-
Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics."
-
Listed Wastes: It is unlikely that this compound waste from a laboratory setting would be an F-listed or K-listed waste unless it is mixed with a listed solvent.[1]
-
Characteristic Wastes: The waste must be evaluated for the following characteristics:
-
Ignitability (D001): This is particularly relevant if the dye is dissolved in a flammable solvent with a flashpoint below 60°C (140°F).[1]
-
Corrosivity (D002): Assess if the waste is aqueous and has a pH of 2 or less, or 12.5 or greater.
-
Reactivity (D003): Determine if the waste is unstable, reacts violently with water, or can generate toxic gases.
-
Toxicity (D004-D043): This is determined through the Toxicity Characteristic Leaching Procedure (TCLP) to see if specific contaminants could leach into groundwater.
-
-
For a visual guide to the decision-making process, refer to the workflow diagram below.
Caption: Decision workflow for classifying this compound waste.
Step 2: Segregation and Storage
Proper segregation and storage are paramount to prevent accidental mixing of incompatible wastes and to ensure safe handling.[1]
| Waste Classification | Storage and Segregation Protocol |
| Hazardous Waste | Collect in a designated, leak-proof container with a secure lid that is compatible with the waste. For instance, do not store solvent-based waste in a container that can be degraded by the solvent.[1] Store in a designated satellite accumulation area (SAA) under the control of the generator.[1] |
| Non-Hazardous Waste | If definitively determined to be non-hazardous, collect in a separate, clearly labeled container.[1] |
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "Hazardous Waste: this compound in Methanol"), and the date when waste accumulation began.[1]
-
Non-Hazardous Waste: The container should be clearly labeled with the contents (e.g., "Non-Hazardous Waste: Solid this compound").[1]
Step 4: Final Disposal
All chemical waste, whether classified as hazardous or non-hazardous, must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
-
Contact your EHS Department: Adhere to your institution's specific procedures for chemical waste pickup. This typically involves submitting a request form detailing the waste's composition, quantity, and location.[1]
-
Prepare for Pickup: Ensure all containers are properly labeled, securely sealed, and stored in the designated accumulation area before the scheduled pickup.[1]
The ultimate disposal of this compound waste will likely involve either treatment at a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[4]
Caption: Step-by-step disposal protocol for this compound waste.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to this comprehensive guide for the disposal of this compound, researchers and scientific professionals can ensure they are operating in a safe, compliant, and environmentally conscious manner. Always prioritize consulting your institution's specific waste management policies and your EHS department for tailored guidance. In the absence of definitive data for your specific waste stream, it is always prudent to manage the waste as hazardous to ensure maximum safety and compliance.[1]
References
Mastering Safety: A Researcher's Guide to Handling Solvent Red 135
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This principle extends beyond experimental outcomes to encompass the safety and well-being of every individual in the laboratory. This guide provides essential, in-depth procedural guidance for the safe handling of Solvent Red 135 (C.I. 564120; CAS No. 20749-68-2), a synthetic azo dye. Our objective is to empower you with the knowledge to not only use this product effectively but to establish a self-validating system of safety that builds a deep, unwavering trust in your laboratory's operational protocols.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a fine, red, odorless powder. While toxicological data indicates a relatively low acute toxicity via oral and inhalation routes, the primary hazards in a laboratory setting stem from its physical form and potential for irritation.[1][2] As a powder, it is easily aerosolized, creating a risk of respiratory tract irritation.[1] Direct contact with the eyes and skin can also cause irritation.[1]
A critical aspect of ensuring safety is the absence of a specific Occupational Exposure Limit (OEL) for this compound from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the National Institute for Occupational Safety and Health (NIOSH).[3][4][5] This absence does not imply safety; rather, it necessitates a more conservative approach, treating the substance with a high degree of caution and implementing robust engineering and personal protective measures to minimize any potential for exposure.
| Hazard Route | Potential Effects | Causality |
| Inhalation | Respiratory tract irritation.[1] | Fine powder can be easily inhaled, causing inflammation of the mucous membranes. |
| Eye Contact | Irritation and inflammation.[1] | Direct contact with airborne particles can lead to physical irritation. |
| Skin Contact | Possible irritation in sensitive individuals.[1] | Prolonged or repeated contact may cause dermal irritation. |
| Ingestion | Harmful if swallowed; may cause gastrointestinal irritation.[1] | Accidental ingestion can lead to stomach discomfort, nausea, and vomiting.[1] |
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy for this compound is not merely a checklist but a system designed to create multiple barriers between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place. The primary goal is to control airborne dust at the source.
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted inside a certified chemical fume hood.[6] This is the most effective way to capture and exhaust airborne particles away from the user's breathing zone.
-
Ventilation: For procedures involving solutions of this compound, ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors from the solvent.[6]
Personal Protective Equipment: Your Essential Barrier
The following PPE is mandatory when handling this compound in its powdered form or in solution.
-
Requirement: Tightly fitting chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Rationale: Standard safety glasses are insufficient as they do not provide a seal around the eyes and can allow airborne powder to enter. Goggles provide this necessary seal. In situations with a significant splash risk, a face shield should be worn in addition to goggles.
The choice of glove material is critical and depends on whether you are handling the powder or a solution. Since no specific permeation data for this compound is readily available, a conservative approach based on its nature as an organic dye and its use in organic solvents is necessary.
-
For Handling Powder (Dry):
-
Primary Recommendation: Disposable nitrile gloves. They provide excellent dexterity and protection against incidental contact with the powder.
-
-
For Handling Solutions (in Organic Solvents):
-
Primary Recommendation: Butyl rubber gloves. This material offers superior resistance to a wide range of organic solvents, ketones, and esters, making it a robust choice when this compound is dissolved.[7]
-
Alternative: Thicker (e.g., >8 mil) nitrile gloves can be used for short-term splash protection but should be changed immediately upon contact with the solvent.[8]
-
-
Best Practice: Double gloving (wearing two pairs of gloves) can provide an additional layer of protection, especially during prolonged handling or when working with concentrated solutions.
Glove Selection Rationale
| Glove Material | Protection Against Powder | Protection Against Organic Solvents | Key Considerations |
| Nitrile | Good | Fair to Good (solvent dependent) | Excellent for dexterity and incidental contact. Poor resistance to some ketones and aromatic solvents.[8][9] |
| Butyl Rubber | Excellent | Excellent | Highly impermeable to a broad range of organic solvents.[7] May have less dexterity than nitrile. |
| Latex | Fair | Poor to Fair | Not recommended due to poor chemical resistance to many solvents and potential for latex allergies.[9] |
Given the lack of a defined OEL, respiratory protection is crucial, especially when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of dust generation.
-
Requirement: A NIOSH-approved air-purifying respirator (APR). The specific type depends on the task.
-
For Powder Handling: A half-mask or full-face respirator equipped with a combination of Organic Vapor (OV) cartridges and P100 particulate filters .
-
-
Rationale:
-
P100 Filter (Magenta): This filter is 99.97% efficient at removing airborne particulates, providing a high level of protection against the fine dust of this compound.[6]
-
Organic Vapor Cartridge (Black): While the dye itself has low volatility, it is often used with organic solvents. The OV cartridge will protect against any solvent vapors present.
-
-
Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. An annual quantitative fit test is mandatory for all users of tight-fitting respirators.
-
Requirement: A laboratory coat, worn fully buttoned. For larger quantities or tasks with a high risk of spillage, consider a chemically resistant apron over the lab coat.
-
Rationale: This prevents the contamination of personal clothing and minimizes skin contact.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE:
-
Gloves: Check for any signs of degradation, punctures, or tears before use.
-
Respirator: Inspect the facepiece, straps, and cartridges for damage. Ensure cartridges have not expired.
-
Eyewear: Check for cracks or scratches that could impair vision or integrity.
-
-
Review the SDS: Before each new procedure, briefly review the Safety Data Sheet for this compound.
Step 2: Donning PPE
The sequence of donning PPE is crucial to prevent cross-contamination.
Step 3: Handling this compound
-
Weighing Powder:
-
Perform all weighing within the fume hood.
-
Use a disposable weigh boat.
-
Handle the container and scoop gently to minimize dust generation.[10]
-
-
Preparing Solutions:
-
Slowly add the this compound powder to the solvent to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with a damp cloth.
-
Securely seal the this compound container.
-
Step 4: Doffing PPE
This sequence is designed to prevent contact with contaminated PPE.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal can lead to environmental contamination and regulatory penalties. The waste generator is legally responsible for determining if the waste is hazardous.[11] In the absence of specific data for this compound, it is prudent to manage all waste as hazardous.
Waste Segregation and Collection
-
Solid Waste:
-
This includes contaminated gloves, weigh boats, paper towels, and any excess this compound powder.
-
Collect in a designated, leak-proof container with a secure lid.
-
The container must be clearly labeled: "HAZARDOUS WASTE: Solid this compound" .
-
-
Liquid Waste:
-
This includes any solutions containing this compound.
-
Collect in a separate, compatible, and leak-proof container with a secure lid.
-
The container must be clearly labeled: "HAZARDOUS WASTE: Liquid this compound in [Solvent Name]" .
-
-
Contaminated Sharps:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Storage and Final Disposal
-
Store all waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never pour this compound solutions down the drain.
By adhering to these rigorous protocols, you create a multi-layered defense against chemical exposure, ensuring that your valuable research is conducted in an environment of uncompromising safety.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. echemi.com [echemi.com]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. cdc.gov [cdc.gov]
- 5. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 6. prochemicalanddye.com [prochemicalanddye.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. safetyware.com [safetyware.com]
- 10. Engineering Controls Database - Controlling Hazardous Dust in Dyeing Operations [cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
